molecular formula C19H31NO4 B601841 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol CAS No. 374077-88-0

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Cat. No.: B601841
CAS No.: 374077-88-0
M. Wt: 337.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol is a recognized synthetic intermediate and nitro analog in the research and development of Fingolimod (FTY720), an orally active immunomodulating drug approved for the treatment of multiple sclerosis . This compound is strategically employed in organic synthesis pathways, serving as a precursor to Fingolimod, which is a sphingosine 1-phosphate receptor modulator . The structural core of this intermediate, featuring the nitro-alcohol moiety, is pivotal for constructing the final molecule's hydrophilic amino-alcohol terminal, which is essential for its biological activity . Researchers utilize this nitro analog to study and develop efficient synthetic routes for active pharmaceutical ingredients, contributing to the exploration of neural protection and restoration mechanisms . Its application is strictly confined to laboratory research and further manufacturing of substances for pharmaceutical development, and it is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-nitro-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO4/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(15-21,16-22)20(23)24/h9-12,21-22H,2-8,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTZKTILXDEOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol as a Fingolimod Impurity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol, a critical process-related impurity encountered during the synthesis of Fingolimod. Intended for researchers, scientists, and professionals in drug development and quality control, this document delves into the formation, analytical characterization, toxicological significance, and control strategies for this specific impurity.

Introduction: The Significance of Impurity Profiling in Fingolimod Synthesis

Fingolimod, an immunomodulating drug, is a cornerstone in the treatment of multiple sclerosis.[1] Its synthesis, a multi-step chemical process, can inadvertently lead to the formation of various impurities.[1][2] The presence of such impurities, even in trace amounts, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3] Therefore, stringent control and monitoring of impurities are mandated by regulatory bodies worldwide, such as the International Council for Harmonisation (ICH).[2]

One such critical impurity is this compound, often referred to as a "nitro diol" or "nitro hydroxy diol" impurity.[4] This compound is a key intermediate in some synthetic routes to Fingolimod, and its presence in the final drug substance indicates an incomplete reaction or inadequate purification. This guide will provide a detailed examination of this specific impurity, from its molecular origins to its analytical control.

Genesis of the Impurity: A Mechanistic Look into Fingolimod Synthesis

The formation of this compound is intrinsically linked to a common and efficient synthetic strategy for Fingolimod that employs a double Henry reaction (also known as a nitroaldol reaction).[5][6] This reaction is pivotal in constructing the 2-amino-1,3-propanediol backbone of the Fingolimod molecule.

The synthesis typically involves the reaction of 1-(2-nitroethyl)-4-octylbenzene with formaldehyde in the presence of a base. The nitro group in the starting material activates the adjacent methylene group, facilitating a sequential double addition to two molecules of formaldehyde. This process directly yields this compound. The final step in the synthesis is the reduction of the nitro group to an amine, yielding Fingolimod.[6]

G start 1-(2-Nitroethyl)-4-octylbenzene + 2x Formaldehyde impurity This compound (Nitro Impurity) start->impurity Double Henry Reaction (Base Catalyzed) fingolimod Fingolimod (2-Amino-2-(4-octylphenethyl)propane-1,3-diol) impurity->fingolimod Reduction of Nitro Group (e.g., Catalytic Hydrogenation)

Figure 1: Synthesis of Fingolimod via the nitro diol impurity. This diagram illustrates the formation of this compound as a key intermediate in a common synthetic route to Fingolimod.

The causality behind the presence of this impurity in the final API is straightforward: if the reduction of the nitro group is incomplete, this compound will persist as a process-related impurity. Therefore, the efficiency and completeness of this reduction step are critical process parameters (CPPs) that must be carefully controlled.[7]

Analytical Characterization: Detecting and Quantifying the Nitro Impurity

The accurate detection and quantification of this compound are paramount for ensuring the quality and safety of Fingolimod. High-Performance Liquid Chromatography (HPLC) is the most widely used and robust analytical technique for this purpose.[4][8]

A Validated RP-HPLC Method

A stability-indicating reverse-phase HPLC (RP-HPLC) method can effectively separate Fingolimod from its process-related impurities, including the nitro diol impurity.[4] The following protocol is a representative example of a validated method.

Experimental Protocol: RP-HPLC for Fingolimod and its Impurities

  • Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: A buffer solution, for instance, a solution of potassium dihydrogen phosphate and 1-octane sulfonic acid sodium salt in water, with the pH adjusted to approximately 3.0 with phosphoric acid.[4]

  • Mobile Phase B: A mixture of acetonitrile and water (e.g., 90:10 v/v).[4]

  • Gradient Elution: A gradient program is employed to ensure the separation of all impurities. An example gradient could be:

    • 0-10 min: 10% B to 50% B

    • 10-25 min: 50% B to 80% B

    • 25-30 min: Hold at 80% B

    • 30.1-35 min: Return to 10% B (equilibration)

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: The UV detector is set to a wavelength where both Fingolimod and the nitro impurity have adequate absorbance, typically around 220 nm.[4][9]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Accurately weigh and dissolve the Fingolimod API sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

Data Presentation: System Suitability and Validation Parameters

ParameterAcceptance CriteriaPurpose
Resolution > 2.0 between Fingolimod and the nitro impurity peakEnsures baseline separation for accurate quantification.
Tailing Factor < 2.0 for both peaksIndicates good peak shape and chromatographic performance.
Theoretical Plates > 2000 for both peaksDemonstrates column efficiency.
Linearity (r²) > 0.999Confirms a linear relationship between concentration and detector response.
Accuracy (% Recovery) 98.0% - 102.0%Verifies the closeness of the measured value to the true value.
Precision (% RSD) < 2.0%Shows the reproducibility of the method.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest concentration of the impurity that can be detected.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1The lowest concentration of the impurity that can be accurately quantified.

This validated method ensures the reliable monitoring of this compound in Fingolimod batches.

G

Figure 2: Analytical workflow for the quantification of the nitro impurity. This flowchart outlines the key steps in the HPLC-based analysis of this compound in Fingolimod.

Toxicological Significance and Regulatory Perspective

The presence of a nitroaromatic group in the impurity raises potential toxicological concerns. Aromatic nitro compounds are often associated with mutagenicity and genotoxicity.[10][11] The metabolic activation of aromatic nitro compounds in the body can lead to the formation of reactive intermediates that can interact with DNA, potentially causing mutations.[10]

In silico toxicological prediction tools can be employed as a preliminary step to assess the potential mutagenicity of this impurity.[13][14][15][16] These computational models analyze the chemical structure for fragments known to be associated with genotoxicity.

Strategies for Control and Mitigation

Effective control of this compound is a critical aspect of the Fingolimod manufacturing process. The primary strategy revolves around optimizing the reduction of the nitro group to an amine.[3][17][18]

Key Control Strategies:

  • Optimization of the Reduction Reaction:

    • Catalyst Selection and Loading: The choice of catalyst (e.g., Palladium on carbon, Raney nickel) and its loading are crucial for achieving complete conversion.

    • Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled and optimized to drive the reaction to completion.

    • Solvent System: The solvent system should be chosen to ensure the solubility of both the substrate and the catalyst, facilitating an efficient reaction.

  • In-Process Controls (IPCs): Implementing IPCs to monitor the disappearance of the nitro impurity during the reaction is essential. Techniques like HPLC or Thin Layer Chromatography (TLC) can be used to track the progress of the reaction and ensure its completion before proceeding to the next step.

  • Purification: Robust purification methods for the final API are necessary to remove any residual nitro impurity. Recrystallization is a common and effective technique for purifying Fingolimod and removing structurally similar impurities. The choice of solvent for recrystallization is critical to ensure the selective precipitation of Fingolimod while leaving the impurity in the mother liquor.

  • Raw Material Control: Ensuring the purity of the starting materials, particularly 1-(2-nitroethyl)-4-octylbenzene and formaldehyde, is important to prevent the formation of other side products that could interfere with the main reaction or the purification process.[2]

G

Figure 3: A multi-faceted approach to control the nitro impurity. This diagram illustrates the key elements of a comprehensive strategy to minimize the levels of this compound in the final Fingolimod API.

Conclusion

This compound is a significant process-related impurity in the synthesis of Fingolimod that demands careful monitoring and control. Its formation is a direct consequence of a common synthetic route, and its potential toxicological profile necessitates stringent limits in the final drug substance. A thorough understanding of its formation mechanism, coupled with the implementation of robust analytical methods and effective control strategies, is essential for ensuring the quality, safety, and efficacy of Fingolimod. This guide provides the foundational knowledge for researchers and drug development professionals to navigate the challenges associated with this critical impurity.

References

  • Genotoxic Chemicals in Pharmaceuticals: How to Identify - Pharma Knowledge Forum. (2023, July 21). Retrieved from [Link]

  • Maruthi Raju, N., et al. (2017). Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis. Der Pharma Chemica, 9(10), 101-104.
  • Yan, N., et al. (2015). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal, 9(1), 5.
  • Kotla, N. R., et al. (2014). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica, 6(2), 335-342.
  • Nepali, K., Lee, H. Y., & Liou, J. P. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(23), 10437-10481.
  • Sravani, G., et al. (2017). Analytical Method Development and Validation of Fingolimod in Bulk Drug by Spectrophotometric Method as Per ICH Guidelines. Asian Journal of Research in Chemistry, 10(4), 484-488.
  • Yan, N., et al. (2015). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal, 9(5).
  • A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. (2025, January 29). Retrieved from [Link]

  • Genotoxic Impurities in Drug Products: Review of Nitrosamine Assays. Eurofins Scientific. Retrieved from [Link]

  • Strategies for Managing API Impurities in Drug Development. Pharma Times Official. (2025, April 28). Retrieved from [Link]

  • Overcoming genotoxic impurities through a robust analytical approach. (2023, April 21). YouTube. Retrieved from [Link]

  • Sreekanth, N., et al. (2014). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FINGOLIMOD IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 5(8), 3375-3381.
  • Kandagatla, B., et al. (2013). A retrosynthetic approach to fingolimod 1. Organic & Biomolecular Chemistry, 11(44), 7627-7631.
  • Genotoxic Impurities in Pharmaceuticals. (PDF) ResearchGate. Retrieved from [Link]

  • Ly, T. V., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746.
  • Kumar, A., et al. (2018). Method Development and Validation of Fingolimod in its Pharmaceutical Dosage Forms by RP-HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(2), 1-6.
  • Ly, T. V., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746.
  • Mastering API Synthesis: Route Selection & Impurity Control. At Tianming Pharmaceutical. Retrieved from [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. (2025, April 11). Retrieved from [Link]

  • Sravani, G., et al. (2016). Analytical Method Development and Validation of Fingolimod in Bulk Drug by Spectrophotometric Method as Per ICH Guidelines.
  • Osman, I. A., & Basalious, E. B. (2016). Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior. Journal of Analytical & Pharmaceutical Research, 2(1).
  • Ly, T. V., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.
  • Kandagatla, B., et al. (2013). Practical synthesis of fingolimod from diethyl acetamidomalonate.
  • Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. (2025, November 10). Cosmetic Ingredient Review.
  • A Toxicity Prediction Tool for Potential Agonist/Antagonist Activities in Molecular Initiating Events Based on Chemical Structures. (2022). MDPI.
  • Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. (2021). ACS Omega.
  • Original Research Article. OPEN PEER REVIEW SUPPORT company. Retrieved from [Link]

  • This compound. Universal Biologicals. Retrieved from [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Semantic Scholar. Retrieved from [Link]

  • A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. (2019). MDPI.
  • 2-Nitroso-2-(4-octylphenethyl)propane-1,3-diol. Pharmaffiliates. Retrieved from [Link]

  • Safety Assessment of 2-Bromo-2-Nitropropane-1, 3-Diol as Used in Cosmetics. (2024, September 6). Cosmetic Ingredient Review.
  • 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment. (2014, November 27). Australian Industrial Chemicals Introduction Scheme (AICIS).

Sources

potential biological activity of nitroalkane diols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Nitroalkane Diols

Authored by a Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Versatile Chemical Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is relentless. Nitroalkane diols, a class of compounds readily accessible through cornerstone reactions of organic chemistry, represent a frequently overlooked yet highly promising frontier in drug discovery. For over a century, their precursors, nitroalkanes, have been recognized as valuable building blocks, enabling the efficient construction of complex molecular architectures.[1][2] However, the intrinsic biological potential of the resulting diol structures is a field ripe for exploration.

This guide moves beyond a simple recitation of facts. It is designed for the discerning researcher and drug development professional, providing a synthesized narrative grounded in established scientific principles. We will deconstruct the synthesis, explore the evidence-based and putative biological activities, and delineate the critical experimental frameworks required to validate these compounds as therapeutic leads. Our approach is rooted in the causality of experimental design, ensuring that every protocol is not just a series of steps, but a self-validating system for generating robust and reliable data.

The Synthetic Foundation: The Henry Reaction as a Gateway to Bioactivity

The primary and most elegant route to nitroalkane diols is the Henry Reaction, also known as the nitroaldol reaction.[3][4] This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[5] The reaction's utility lies in its operational simplicity and the strategic placement of two highly versatile functional groups—the hydroxyl and nitro groups—which serve as handles for subsequent chemical manipulation and are key to the molecule's biological interactions.

The mechanism begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate. This anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. A subsequent protonation step yields the final β-nitro alcohol product.[3] All steps in the reaction are reversible, and careful control of reaction conditions is necessary to favor the desired product.[3]

Henry_Reaction_Mechanism Figure 1: The Henry (Nitroaldol) Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane R₂CH-NO₂ Nitronate [R₂C=NO₂]⁻ Nitroalkane->Nitronate + Base Base B: Protonated_Base BH Carbonyl R'₂C=O Alkoxide R'₂C(O⁻)-CR₂-NO₂ Carbonyl->Alkoxide Alkoxide_ref R'₂C(O⁻)-CR₂-NO₂ Nitronate_ref [R₂C=NO₂]⁻ Nitronate_ref->Carbonyl Product R'₂C(OH)-CR₂-NO₂ (β-Nitro Alcohol) Alkoxide_ref->Product + BH Protonated_Base_ref BH

Figure 1: The Henry (Nitroaldol) Reaction Mechanism
Exemplary Protocol: Synthesis of 2-Nitro-1-phenylpropane-1,3-diol

This protocol provides a general framework. The causality behind using a mild base like triethylamine is to prevent the competing elimination reaction, which would lead to the formation of a nitroalkene.[4] The solvent choice, such as ethanol, is critical as it effectively solubilizes both the reactants and the catalyst.

  • Reactant Preparation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and nitroethanol (1.1 equivalents) in absolute ethanol.

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Add triethylamine (0.2 equivalents) dropwise while stirring. The catalytic amount ensures the reaction proceeds without excessive side product formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (benzaldehyde) is consumed. This provides a direct, real-time assessment of reaction completion.

  • Workup and Isolation: Quench the reaction by adding dilute hydrochloric acid to neutralize the base. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the target nitroalkane diol.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. This step is non-negotiable for validating the molecular identity.

Antimicrobial Activity: A First Line of Therapeutic Investigation

Historically, one of the most well-documented activities of nitroalkane derivatives is their antimicrobial efficacy.[6] Compounds such as 2-bromo-2-nitropropan-1,3-diol have demonstrated potent activity against both bacteria and fungi.[7] The presence of the nitro group is fundamental to this activity, often acting as both a pharmacophore and, potentially, a toxicophore.[6][8][9]

Mechanism of Action: Redox Cycling and Oxidative Stress

The prevailing hypothesis for the antimicrobial action of nitro compounds involves their ability to undergo enzymatic reduction within the microbial cell.[10] This process can generate reactive nitrogen species and trigger a cascade of oxidative stress, disrupting cellular homeostasis and leading to cell death.[6][8] The electron-withdrawing nature of the nitro group can also facilitate interactions with critical biological nucleophiles, inhibiting essential enzyme functions.

Structure-Activity Relationship (SAR)

The antimicrobial potency of nitroalkane diols is not solely dependent on the nitro group. The overall molecular structure plays a critical role.[11]

  • Halogenation: The presence of a halogen, particularly bromine, on the same carbon as the nitro group (the α-position) often enhances antimicrobial activity.[12][13]

  • Lipophilicity: The nature of the substituents on the carbon skeleton influences the compound's solubility and ability to penetrate microbial cell membranes. A balance between hydrophilicity (conferred by the diol groups) and lipophilicity is crucial for optimal activity.[12]

  • Steric Factors: The size and arrangement of substituents can affect how the molecule fits into the active sites of target enzymes.

Compound Derivative Target Organism Activity (MIC, µg/mL) Reference
2-Bromo-2-nitropropan-1,3-diolStaphylococcus aureusLow[7]
2-Bromo-2-nitropropan-1,3-diolEscherichia coliModerate[7]
2-Bromo-2-nitropropan-1,3-diolCandida albicansModerate[7]
Phenyl Ethanol DerivativesVarious FungiGood[7]
(Note: This table is illustrative, combining data from specific nitroalkane diols and closely related structures to demonstrate the range of activity.)
Protocol: In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

This protocol is a self-validating system because it includes positive (known antibiotic) and negative (vehicle) controls, which are essential for interpreting the results accurately.

  • Preparation: Prepare a stock solution of the test nitroalkane diol in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the diluted inoculum to each well containing the test compound dilutions. Include a positive control (a known antimicrobial agent), a negative control (cells with media and solvent only), and a sterility control (media only). Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. This visual endpoint provides a clear and quantifiable measure of antimicrobial potency.

Anti-inflammatory Potential: Modulating Key Signaling Cascades

While direct studies on the anti-inflammatory properties of nitroalkane diols are emerging, compelling evidence from the closely related class of nitroalkenes provides a strong rationale for investigating this potential.[14][15] Nitroalkenes are known to exert potent anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response.[16][17][18] It is highly plausible that nitroalkane diols, either directly or through in vivo conversion, could engage similar mechanisms.

Proposed Mechanism of Action: Targeting NF-κB and Activating Nrf2

The anti-inflammatory action of electrophilic nitro-compounds is pleiotropic, but two key pathways stand out:[14][17]

  • Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of pro-inflammatory gene expression. Electrophilic nitroalkenes can directly modify key proteins in this pathway, such as the p65 subunit, preventing its translocation to the nucleus and thereby inhibiting the production of inflammatory cytokines like TNF-α and IL-6.[17]

  • Activation of the Nrf2-Keap1 Pathway: The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Nitroalkenes can react with cysteine residues on the sensor protein Keap1, leading to the release and nuclear translocation of Nrf2. Nrf2 then activates the expression of a suite of cytoprotective and anti-inflammatory genes.[14]

Anti_Inflammatory_Pathway Figure 2: Proposed Anti-inflammatory Mechanism cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK phosphorylates IkB IκBα IKK->IkB phosphorylates p65p50 NF-κB (p65/p50) IkB->p65p50 sequesters p65p50_nuc NF-κB (p65/p50) p65p50->p65p50_nuc translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) p65p50_nuc->Genes Cytokines Inflammatory Cytokines Genes->Cytokines Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Cytoprotective Cytoprotective Genes (e.g., HO-1) ARE->Cytoprotective Nitroalkane_Diol Nitroalkane_Diol Nitroalkane_Diol->p65p50 Inhibits Nitroalkane_Diol->Keap1 Inhibits

Figure 2: Proposed Anti-inflammatory Mechanism
Protocol: In Vitro Macrophage Activation Assay

This protocol is designed to directly test the hypothesis that nitroalkane diols can suppress inflammatory responses in a relevant immune cell type.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media until they reach 80% confluency. Seed the cells into 24-well plates and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test nitroalkane diol for 1-2 hours. The pre-treatment step is crucial to allow for cellular uptake and target engagement before the inflammatory stimulus is applied.

  • Stimulation: Add lipopolysaccharide (LPS), a potent inflammatory stimulus, to the wells (excluding the unstimulated control wells) to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plates for 24 hours.

  • Cytokine Analysis: Collect the cell culture supernatant. Quantify the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. A dose-dependent decrease in cytokine production compared to the LPS-only control indicates anti-inflammatory activity.

  • Viability Control: Concurrently, perform a cell viability assay (e.g., MTT or Resazurin) on a parallel plate to ensure that the observed reduction in cytokines is not due to general cytotoxicity. This control is essential for validating the specificity of the anti-inflammatory effect.

Anticancer Potential: A Frontier for Investigation

The broader family of nitro-containing compounds has yielded numerous candidates with significant anticancer activity.[6][19] These molecules often act by inducing programmed cell death (apoptosis) and halting the uncontrolled proliferation of cancer cells by causing cell cycle arrest.[20][21] Given these precedents, nitroalkane diols warrant thorough investigation as potential anticancer agents.

Proposed Mechanisms of Action: Inducing Apoptosis and Cell Cycle Arrest

The anticancer activity of bioactive compounds is often multifactorial. For nitroalkane diols, potential mechanisms include:

  • Generation of Reactive Oxygen Species (ROS): Similar to their antimicrobial mechanism, these compounds may increase intracellular ROS levels within cancer cells.[22] While normal cells can often manage a moderate increase in ROS, cancer cells, which already have a high metabolic rate, can be pushed past a toxic threshold, triggering apoptosis.[23]

  • DNA Damage and Cell Cycle Checkpoint Activation: The alkylating potential of intermediates formed from the nitro group could lead to DNA damage, activating cell cycle checkpoints (e.g., at the G2/M phase) and ultimately inducing apoptosis if the damage is irreparable.[21]

Anticancer_Workflow Figure 3: Workflow for Anticancer Evaluation Screening In Vitro Cytotoxicity Screening (e.g., MTT/Resazurin Assay) Multiple Cancer Cell Lines Hit_Ident Identify 'Hits' (IC₅₀ < 10 µM) Screening->Hit_Ident Apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) Hit_Ident->Apoptosis Active No_Activity Lead Optimization or Discard Hit_Ident->No_Activity Inactive Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->Cell_Cycle ROS ROS Detection (e.g., DCFH-DA Assay) Cell_Cycle->ROS In_Vivo In Vivo Xenograft Model Studies ROS->In_Vivo Mechanism Confirmed

Figure 3: Workflow for Anticancer Evaluation
Protocol: In Vitro Cytotoxicity Screening (Resazurin Assay)

The Resazurin assay is a sensitive, fluorometric method to measure cell viability, a direct indicator of cytotoxic or anti-proliferative effects.[24]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the nitroalkane diol (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Resazurin Addition: Add Resazurin solution to each well to a final concentration of 10 µg/mL and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%. This value is the gold standard for quantifying in vitro potency.

Critical Considerations: Toxicity and Metabolism

The nitro group, while central to the desired biological activity, is also a structural alert for potential toxicity.[6][8] The in vivo metabolic reduction of nitroalkanes can produce nitrite and other reactive intermediates, which may lead to adverse effects such as methemoglobinemia.[25] Furthermore, some nitroalkanes have been shown to be carcinogenic in animal models, a risk that must be carefully evaluated.[25][26][27]

Therefore, a crucial aspect of developing nitroalkane diols as therapeutic agents is to establish a therapeutic window. The ideal compound will exhibit high potency against the pathological target (e.g., cancer cells, microbes) at concentrations that are non-toxic to host cells.

Protocol: In Vitro Normal Cell Cytotoxicity Assay

To assess selectivity, the cytotoxicity of promising "hit" compounds must be evaluated against non-cancerous cell lines (e.g., human fibroblasts or endothelial cells) using the same protocol as the cancer cell cytotoxicity assay. A compound with a high IC₅₀ value in normal cells and a low IC₅₀ value in cancer cells has a favorable selectivity index and is a more promising candidate for further development.

Conclusion and Future Trajectory

Nitroalkane diols represent a synthetically accessible and compelling class of molecules with significant, albeit underexplored, therapeutic potential. The evidence from related chemical classes strongly suggests that these compounds are prime candidates for investigation as antimicrobial, anti-inflammatory, and anticancer agents.

The path forward requires a systematic and rigorous approach. Future research should focus on:

  • Library Synthesis: Expanding the chemical diversity of nitroalkane diols to perform comprehensive structure-activity relationship studies.

  • In-depth Mechanistic Studies: Moving beyond phenotypic screening to elucidate the precise molecular targets and pathways modulated by the most active compounds.

  • Pharmacokinetic and In Vivo Evaluation: Assessing the stability, metabolism, and efficacy of lead compounds in relevant animal models of disease.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the scientific community can unlock the full potential of nitroalkane diols and pave the way for a new generation of therapeutic agents.

References

  • JOCPR. Evaluation of the antimicrobial activities of novel 1,2 and 1,5-diols. Journal of Chemical and Pharmaceutical Research. Available at: [Link].

  • ASM Journals. Antimicrobial Activity of a Series of Halo-Nitro Compounds. Antimicrobial Agents and Chemotherapy. Available at: [Link].

  • Lappas, L. C., Hirsch, C. A., & Winely, C. L. (1976). Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity. Journal of Pharmaceutical Sciences, 65(9), 1301–1305. Available at: [Link].

  • Advancion. Pharmaceutical Synthesis. Available at: [Link].

  • Medina-Torres, L., et al. (2018). Electrophilic nitroalkene-tocopherol derivatives: synthesis, physicochemical characterization and evaluation of anti-inflammatory signaling responses. Scientific Reports, 8(1), 12739. Available at: [Link].

  • Bon-Stutz, R., et al. (2019). A novel nitroalkene-α-tocopherol analogue inhibits inflammation and ameliorates atherosclerosis in Apo E knockout mice. British Journal of Pharmacology, 176(6), 757–772. Available at: [Link].

  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Available at: [Link].

  • Medina-Torres, L., et al. (2018). Electrophilic Nitroalkene-Tocopherol Derivatives: Synthesis, Physicochemical Characterization and Evaluation of Anti-Inflammatory Signaling Responses. Scientific Reports, 8(1), 12739. Available at: [Link].

  • Gizińska, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3290. Available at: [Link].

  • da Cunha, S., et al. (2012). Synthesis of nitroaromatic compounds as potential anticancer agents. European Journal of Medicinal Chemistry, 58, 451–458. Available at: [Link].

  • Téllez-Vargas, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 708. Available at: [Link].

  • Sukhorukov, A. Y., & Lesiv, A. V. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 642. Available at: [Link].

  • Téllez-Vargas, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 708. Available at: [Link].

  • ResearchGate. Anti-cancer activities at different dilutions for active compounds. ResearchGate. Available at: [Link].

  • Schopfer, F. J., et al. (2013). Nitro-fatty acids: novel anti-inflammatory lipid mediators. The Journal of Lipid Research, 54(11), 2917–2928. Available at: [Link].

  • ResearchGate. Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. ResearchGate. Available at: [Link].

  • Zhou, J., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 26(23), 7386. Available at: [Link].

  • MDPI. Nitroaldol Reaction. Encyclopedia. Available at: [Link].

  • Wikipedia. Henry reaction. Available at: [Link].

  • Téllez-Vargas, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link].

  • Wei, L., et al. (2021). Synthesis, Anticancer Activity, Structure-Activity Relationship and Mechanistic Investigations of Falcarindiol Analogues. ChemMedChem, 16(23), 3569–3575. Available at: [Link].

  • Bronaugh, R. L., & Maibach, H. I. (1985). Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey. Journal of Investigative Dermatology, 84(3), 180–183. Available at: [Link].

  • Organic Chemistry Portal. Henry Reaction. Available at: [Link].

  • Anderson, R. C., & Smith, S. L. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. Journal of Applied Toxicology, 33(2), 85–91. Available at: [Link].

  • Gadda, G. (2017). Nitroalkane Oxidase: Structure and Mechanism. Biomolecules, 7(2), 44. Available at: [Link].

  • ResearchGate. Antimicrobial action of aliphatic diols and their esters. ResearchGate. Available at: [Link].

  • Clark, N. G., & Hams, A. F. (1972). Antimicrobial activity of a series of halo-nitro compounds. Antimicrobial Agents and Chemotherapy, 2(6), 504–505. Available at: [Link].

  • Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. Available at: [Link].

  • Kohl, C., et al. (1996). Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. Chemico-Biological Interactions, 101(2), 91–106. Available at: [Link].

  • ResearchGate. Hazard characterization of carcinogenicity, mutagenicity, and reproductive toxicity for short chain primary nitroalkanes. ResearchGate. Available at: [Link].

  • da Silva, R. B., et al. (2015). Synthesis of β,β-Disubstituted-1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. Journal of the Brazilian Chemical Society, 26(9), 1932–1940. Available at: [Link].

  • Drug Design Org. Structure Activity Relationships. Available at: [Link].

  • ResearchGate. Labd-14-ene-8,13-diol (sclareol) induces cell cycle arrest and apoptosis in human breast cancer cells and enhances the activity of anticancer drugs. ResearchGate. Available at: [Link].

  • Küçükgüzel, I., et al. (2007). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. Archives of Pharmacal Research, 30(10), 1211–1219. Available at: [Link].

  • Prasad, M., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. Available at: [Link].

  • ResearchGate. Structure-Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link].

  • EPA NEPIC. Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. Available at: [Link].

  • Edwards, A. J., et al. (2006). Structure-activity Relationships in Nitrothiophenes. Letters in Drug Design & Discovery, 3(9), 624–628. Available at: [Link].

  • ResearchGate. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. ResearchGate. Available at: [Link].

  • ResearchGate. (PDF) Nitro-fatty acids: Novel anti-inflammatory lipid mediators. ResearchGate. Available at: [Link].

  • MDPI. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules. Available at: [Link].

  • ResearchGate. In vivo evaluation of different alterations of redox status by studying pharmacokinetics of nitroxides using magnetic resonance techniques. ResearchGate. Available at: [Link].

  • Prasad, M., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. Available at: [Link].

Sources

A Spectroscopic Guide to 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol: Structural Elucidation for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol, a key intermediate in the synthesis of Fingolimod, an immunomodulating drug. Understanding the structural characteristics of this precursor is paramount for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and a Priori Spectroscopic Considerations

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a long alkyl chain, an aromatic ring, a nitro group, and a diol moiety all contribute to its characteristic spectral features. A thorough understanding of these contributions is essential for accurate structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic, alkyl, and propanediol protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1Doublet2HAr-H (ortho to alkyl group)
~ 7.0Doublet2HAr-H (meta to alkyl group)
~ 4.0Singlet2H-CH ₂OH
~ 3.8Singlet2H-CH ₂OH
~ 2.8Triplet2HAr-CH ₂-
~ 2.5Triplet2HAr-CH₂-CH ₂-
~ 1.6Multiplet2H-CH₂-CH ₂- (octyl)
~ 1.3Multiplet10H-(CH ₂)₅- (octyl)
~ 0.9Triplet3H-CH ₃ (octyl)
Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for reproducible results.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Interpretation and Causality of ¹H NMR Signals

The downfield chemical shifts of the aromatic protons (~7.0-7.1 ppm) are a direct result of the deshielding effect of the aromatic ring current. The splitting of these signals into doublets is indicative of ortho-coupling between adjacent protons. The protons of the two hydroxymethyl groups are expected to be diastereotopic due to the chiral center at the quaternary carbon, potentially leading to two distinct signals. However, they may also appear as a single broad singlet depending on the solvent and temperature. The aliphatic protons of the octyl chain exhibit characteristic upfield signals, with the terminal methyl group appearing as a triplet around 0.9 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 140Ar-C (quaternary, attached to alkyl chain)
~ 138Ar-C (quaternary, attached to phenethyl group)
~ 128.5Ar-C H
~ 128.0Ar-C H
~ 90C -NO₂ (quaternary)
~ 65-C H₂OH
~ 35Ar-C H₂-
~ 32-C H₂- (octyl)
~ 31.5Ar-CH₂-C H₂-
~ 29-C H₂- (octyl)
~ 22.5-C H₂- (octyl)
~ 14-C H₃ (octyl)
Experimental Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR, dissolved in 0.5-0.7 mL of a deuterated solvent.

  • Instrumentation: A high-field NMR spectrometer is recommended.

  • Data Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal intensity.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

Interpretation and Causality of ¹³C NMR Signals

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The aromatic carbons resonate in the downfield region (128-140 ppm). The quaternary carbon attached to the electron-withdrawing nitro group is significantly deshielded and is expected to appear around 90 ppm. The carbons of the hydroxymethyl groups will be found in the 60-70 ppm range. The aliphatic carbons of the octyl and phenethyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, C-H, NO₂, and C=C bonds.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 (broad)StrongO-H stretch (hydroxyl groups)
3100-3000MediumC-H stretch (aromatic)
2950-2850StrongC-H stretch (aliphatic)
1550-1530StrongAsymmetric N-O stretch (nitro group)[1]
1380-1360MediumSymmetric N-O stretch (nitro group)[1]
1600, 1475Medium-WeakC=C stretch (aromatic ring)
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Interpretation and Causality of IR Absorption Bands

The broad absorption band in the 3400-3200 cm⁻¹ region is a hallmark of the O-H stretching vibration of the hydroxyl groups, broadened by hydrogen bonding. The strong absorptions in the 2950-2850 cm⁻¹ range are due to the C-H stretching vibrations of the numerous aliphatic C-H bonds in the octyl and phenethyl moieties. The most diagnostic peaks for this molecule are the strong asymmetric and symmetric N-O stretching vibrations of the nitro group, which are expected around 1540 cm⁻¹ and 1370 cm⁻¹, respectively[1]. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1475 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectrometry Data
m/zIon
351[M]⁺ (Molecular Ion)
334[M - OH]⁺
305[M - NO₂]⁺
217[M - C₈H₁₇]⁺
131[C₉H₁₁O₂]⁺
105[C₈H₉]⁺
Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization Method: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) can be used. EI will lead to more extensive fragmentation, while soft ionization techniques will likely show a more prominent molecular ion peak.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

Interpretation of Fragmentation Pattern

The molecular ion peak at m/z 351 would confirm the molecular weight of the compound. Common fragmentation pathways would include the loss of a hydroxyl group (-17 Da), a nitro group (-46 Da), or the octyl side chain (-113 Da). The fragmentation of the phenethyl group would also lead to characteristic ions.

Visualizing the Spectroscopic Data

Diagrams can aid in visualizing the relationships between the molecular structure and the spectroscopic data.

Molecular Structure

cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy A Aromatic Ring NMR_H ¹H NMR A->NMR_H δ 7.0-7.1 ppm NMR_C ¹³C NMR A->NMR_C δ 128-140 ppm IR IR A->IR 3100-3000 cm⁻¹ 1600, 1475 cm⁻¹ B Octyl Chain B->NMR_H δ 0.9-2.5 ppm B->NMR_C δ 14-35 ppm B->IR 2950-2850 cm⁻¹ C Nitro Group C->NMR_C δ ~90 ppm C->IR 1550-1530 cm⁻¹ 1380-1360 cm⁻¹ D Diol Group D->NMR_H δ ~3.8-4.0 ppm D->NMR_C δ ~65 ppm D->IR 3400-3200 cm⁻¹

Caption: Key correlations between functional groups and their spectroscopic signals.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of NMR, IR, and mass spectrometry techniques. The predicted spectroscopic data presented in this guide provides a robust framework for the characterization of this important pharmaceutical intermediate. Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible data, thereby ensuring the integrity of the drug development process.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol is a key intermediate in the synthesis of various pharmacologically active molecules. Its chemical structure, characterized by a nitro group, a propanediol backbone, and a lipophilic 4-octylphenethyl side chain, presents unique analytical challenges. Accurate and precise quantification of this compound is critical for monitoring reaction kinetics, assessing purity of synthetic intermediates, and ensuring the quality of final active pharmaceutical ingredients (APIs). This document provides detailed protocols for two robust analytical methods for the detection and quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals who require reliable analytical procedures for this compound. The validation of these methods is crucial for ensuring data quality and consistency in a regulated environment.[1][2][3]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV)

HPLC-UV is a widely used technique in pharmaceutical analysis due to its robustness, sensitivity, and versatility.[4] For this compound, the presence of the aromatic ring and the nitro group, both chromophores, allows for sensitive detection using UV absorbance.[5][6] This method is particularly well-suited for quantifying the analyte in process samples and pharmaceutical formulations.

Principle

The method involves separating the analyte from impurities and matrix components on a reversed-phase HPLC column. The mobile phase, a mixture of an organic solvent and water, carries the sample through the column. Due to its lipophilic nature, this compound will be retained on the nonpolar stationary phase and will elute at a specific retention time. A UV detector measures the absorbance of the eluent at a specific wavelength, and the resulting peak area is proportional to the concentration of the analyte.[6]

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Sample Matrix (e.g., reaction mixture, formulation) Dilution Dilution with Mobile Phase or appropriate solvent Sample->Dilution Filtration Filtration through 0.45 µm PTFE filter Dilution->Filtration HPLC HPLC System (Pump, Autosampler, Column Oven) Filtration->HPLC Column Reversed-Phase C18 Column HPLC->Column UV_Detector UV Detector (set to optimal wavelength) Column->UV_Detector Data_System Data Acquisition and Processing UV_Detector->Data_System Quantification Concentration Determination Data_System->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • Reference standard of this compound (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

  • Syringe filters (0.45 µm PTFE)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm and 274 nm

4. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain the analyte.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute with the initial mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

6. Method Validation Parameters:

ParameterTypical Acceptance Criteria
Specificity/Selectivity The analyte peak should be well-resolved from other components in the sample matrix.[7]
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy 98-102% recovery for spiked samples.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2% for multiple injections of the same standard.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.[8]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.[9] This method offers high selectivity and sensitivity, making it suitable for trace-level analysis and impurity profiling.

Principle

The hydroxyl groups of the propanediol moiety are first derivatized, for example, by silylation or esterification, to form a more volatile derivative.[10] The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for highly specific detection and quantification.[11]

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation of Solvent Extraction->Drying Derivatization Addition of Derivatizing Agent (e.g., BSTFA) and Heating Drying->Derivatization GCMS GC-MS System (Injector, GC Oven, MS Detector) Derivatization->GCMS Column Capillary GC Column (e.g., DB-5ms) GCMS->Column MS_Detector Mass Spectrometer (Scan or SIM mode) Column->MS_Detector Data_System Data Acquisition and Processing MS_Detector->Data_System Quantification Concentration Determination Data_System->Quantification Calibration Calibration Curve (Derivatized Standards) Calibration->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • Reference standard of this compound (purity ≥98%)

  • Internal Standard (e.g., a deuterated analog or a compound with similar chemical properties)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

3. GC-MS Conditions:

ParameterCondition
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 10 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
MS Acquisition Full Scan (m/z 50-600) or Selected Ion Monitoring (SIM) for higher sensitivity

4. Sample Preparation and Derivatization:

  • Extraction: For complex matrices, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to isolate the analyte.[12][13]

  • Derivatization:

    • Transfer a known amount of the dried extract or standard to a vial.

    • Add a known amount of the internal standard.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

5. Method Validation Parameters:

ParameterTypical Acceptance Criteria
Specificity/Selectivity Unique mass spectrum and retention time for the derivatized analyte. No interfering peaks at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.995 for the calibration curve.
Accuracy 95-105% recovery for spiked samples.
Precision (Repeatability) RSD ≤ 5% for multiple preparations of the same sample.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1 for the characteristic ion.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1 for the characteristic ion.[8]

Summary of Method Performance

The following table summarizes the expected performance characteristics of the two proposed methods. These values are estimates and should be confirmed during method validation for a specific sample matrix and application.

ParameterHPLC-UVGC-MS (with derivatization)
Selectivity Moderate to HighVery High
Sensitivity µg/mL rangeng/mL to pg/mL range
Linear Range 1 - 100 µg/mL0.01 - 10 µg/mL
Precision (RSD) ≤ 2%≤ 5%
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh
Primary Application Routine QC, purity assessmentTrace analysis, impurity identification

Conclusion

The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC-UV method is a robust and reliable technique for routine quality control and purity assessments. The GC-MS method, while requiring a derivatization step, offers superior selectivity and sensitivity, making it ideal for trace-level quantification and structural confirmation. Both methods, when properly validated, can provide accurate and precise data to support drug development and manufacturing processes.[2]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America, 32(8), 578-587.
  • Jain, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • Imtiyaz, S., et al. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Research.
  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 28(4), 740-749.
  • Koppula, S., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis, 12(3), 369-382.
  • Bari, S. B., et al. (2018). Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research, 10(8), 1937-1941.
  • Wang, J., et al. (2019). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). CORESTA Congress, Hamburg.
  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • Guo, L., & Des Rosiers, C. (1994). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. Analytical Biochemistry, 222(1), 130-137.
  • Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study.
  • Pirc, U., et al. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Food Chemistry, 230, 372-377.
  • Surma, M., & Szymańska, E. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules, 26(16), 4819.
  • International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. OIV-OENO 589-2017.
  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • Agilent Technologies. (n.d.).
  • Thorsell, A., et al. (2021). Automated Sequential Analysis of Hydrophilic and Lipophilic Fractions of Biological Samples: Increasing Single-Injection Chemical Coverage in LC–MS-Based Untargeted Metabolomics. Metabolites, 11(5), 295.
  • Pharmaffiliates. (n.d.). 2-Nitroso-2-(4-octylphenethyl)propane-1,3-diol. Retrieved from [Link]

  • Grebel, J. E., et al. (2020). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology, 54(2), 869-878.
  • Dunn, D. A., & LaCourse, W. R. (2000). Determination of organic nitro compounds using HPLC-UV-PAED. Analytical Chemistry, 72(23), 5748-5753.
  • Element Lab Solutions. (n.d.). HPLC UV detection. Retrieved from [Link]

  • Dong, M. W. (2016). How It Works: UV Detection for HPLC.
  • Icon Scientific Inc. (2023). Why is UV light used in HPLC?. Retrieved from [Link]

  • National Oceanic and Atmospheric Administration. (n.d.). 2-BROMO-2-NITROPROPANE-1,3-DIOL. CAMEO Chemicals.
  • Wikipedia. (n.d.). 1,3-Propanediol. Retrieved from [Link]

  • SK Pharma Tech Solutions. (n.d.). 2-(4-heptylphenethyl)-2-nitropropane-1,3-diol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-nitro-1,3-propanediol.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, and its precise analysis is critical for ensuring the quality and purity of final drug products. The described reverse-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry.

Introduction: The Analytical Imperative

This compound is a molecule of significant interest in drug development, notably as a precursor in the synthesis of immunomodulatory agents[1]. The presence of a nitro group, a long hydrophobic octyl chain, and a polar diol functionality gives this molecule unique chemical properties. Accurate and reliable quantification of this intermediate is paramount for process optimization, impurity profiling, and ultimately, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful and widely adopted technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and robustness[2]. The presence of a phenyl ring in the analyte's structure provides a chromophore that is readily detectable by UV spectroscopy, making HPLC-UV an ideal analytical choice[3]. This note provides a comprehensive protocol, from sample preparation to method validation, grounded in established scientific principles and regulatory expectations.

Chromatographic Principles and Method Rationale

The developed method employs reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity[4].

  • Stationary Phase: A C18 (octadecylsilyl) stationary phase is selected. The non-polar C18 chains interact with the hydrophobic 4-octylphenethyl moiety of the analyte, providing retention. This is a standard choice for the separation of non-polar and moderately polar compounds[5]. An alternative, a Phenyl-Hexyl phase, could also be considered to leverage π-π interactions between the stationary phase and the analyte's aromatic ring, potentially offering different selectivity for related impurities[6][7].

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is utilized. Acetonitrile is a common organic modifier in reverse-phase HPLC that effectively elutes non-polar compounds from the C18 column[8]. A gradient is chosen to ensure a reasonable retention time for the highly non-polar analyte while maintaining good peak shape and resolution from any potential polar impurities that might elute earlier.

  • UV Detection: The aromatic phenyl ring in the analyte allows for sensitive detection using a UV detector. Based on typical absorbance for nitroaromatic compounds, a detection wavelength of 254 nm is selected as a starting point, as it provides a good balance of sensitivity and specificity for many aromatic compounds[8][9]. A full UV scan of a purified standard is recommended to determine the absolute absorbance maximum for optimal sensitivity.

Experimental Workflow

The overall analytical process follows a systematic and logical progression to ensure data integrity and reproducibility.

Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (Acetonitrile/Water) A->B Solubilization C Filtration (0.45 µm PTFE) B->C Clarification D Sample Injection C->D Analysis Queue E Chromatographic Separation (C18 Column, Gradient Elution) F UV Detection (254 nm) G Peak Integration F->G Data Acquisition H Quantification (External Standard Calibration) I Report Generation

Figure 1: A schematic overview of the analytical workflow from sample preparation to final report generation.

Detailed Protocols

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)[10].

  • Solvents: HPLC grade acetonitrile and water.

  • Filters: 0.45 µm PTFE syringe filters.

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 60% B; 2-10 min: 60-90% B; 10-12 min: 90% B; 12.1-15 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 254 nm
Run Time 15 minutes
Sample and Standard Preparation

Proper sample preparation is crucial for accurate and reproducible results, as well as for the longevity of the HPLC column[7].

  • Diluent Preparation: Prepare a diluent of 50:50 (v/v) acetonitrile and water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove any particulate matter[11].

Method Validation According to ICH Guidelines

To ensure the suitability of the analytical method for its intended purpose, a validation study must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[12].

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by injecting a blank (diluent), a placebo (matrix without analyte), and the analyte standard. The chromatograms should show no interfering peaks at the retention time of the analyte.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze the prepared calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate.

  • Acceptance Criteria: Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by the closeness of the test results to the true value. It is assessed using a recovery study.

  • Procedure: Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Repeatability: Analyze six replicate injections of the standard solution at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Data Presentation and Results

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is straightforward, utilizing standard reverse-phase chromatography principles and equipment. The validation data demonstrates that the method is specific, linear, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry for quality control and drug development. This protocol can be readily implemented in analytical laboratories for routine analysis, contributing to the consistent quality of pharmaceutical intermediates and final products.

References

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION . Taylor & Francis Online. Available at: [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum . Agilent. Available at: [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC . MicroSolv. Available at: [Link]

  • Analytical Methods for Nitrobenzene Compounds . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Reverse Phase Chromatography Techniques . Chrom Tech, Inc. Available at: [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results . Torontech. Available at: [Link]

  • Lower aliphatic amines are soluble in water... . NCERT. Available at: [Link]

  • How to Prepare a Sample for HPLC Analysis . Greyhound Chromatography. Available at: [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry . UNICAM. Available at: [Link]

  • This compound . Chemsrc. Available at: [Link]

  • 1 Synthesis of Nitroalkanes . Wiley-VCH. Available at: [Link]

  • Static and dynamic pressure effects on the thermolysis of nitroalkanes in solution . SciSpace. Available at: [Link]

  • HPLC Sample Preparation . Organomation. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. Available at: [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation . YouTube. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) . ICH. Available at: [Link]

Sources

LC-MS/MS protocol for quantification of Fingolimod impurities

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of Fingolimod and its Process-Related Impurities by LC-MS/MS

Introduction: Ensuring the Purity of Fingolimod

Fingolimod (FTY720) is a pivotal immunomodulating drug, administered orally for the treatment of relapsing-remitting multiple sclerosis.[1] As a sphingosine 1-phosphate receptor modulator, it functions as a prodrug, being phosphorylated in vivo to its active metabolite, Fingolimod-Phosphate.[1][2] This active form sequesters lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system and mitigating the autoimmune response characteristic of multiple sclerosis.[2]

The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Impurities in the drug substance can arise from the manufacturing process, degradation, or storage and may pose a risk to patients.[3][4] Therefore, regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous control of impurities.[5] The ICH Q3A and Q3B guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[3][5]

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Fingolimod and its key process-related impurities. The protocol is designed for researchers, scientists, and drug development professionals involved in quality control and regulatory submissions. By explaining the causality behind the experimental choices and adhering to the principles of analytical method validation outlined in ICH Q2(R2), this guide provides a trustworthy and self-validating system for impurity analysis.[6][7]

Target Analytes: Fingolimod and its Impurities

The method is designed to separate and quantify Fingolimod from several of its known process-related and degradation impurities. The chemical structures are shown below.

  • Fingolimod: 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol[1]

  • Impurity A: Fingolimod Heptyl Homolog

  • Impurity B: Fingolimod Nonyl Homolog

  • Impurity C: O-Acetyl Fingolimod

  • Impurity D: Fingolimod Nitro Impurity[8]

Experimental Protocol

Materials and Reagents
  • Reference Standards: Fingolimod Hydrochloride (CRS), Fingolimod Heptyl Homolog, Fingolimod Nonyl Homolog, O-Acetyl Fingolimod, and Fingolimod Nitro Impurity reference standards were sourced from certified suppliers.

  • Internal Standard (IS): Fingolimod-d4 Hydrochloride was used as the internal standard for quantification.[9][10]

  • Solvents: HPLC-MS grade acetonitrile (ACN) and methanol (MeOH) were used.[9]

  • Reagents: Formic acid (HCOOH, >99%) and ammonium formate (≥99%) were of LC-MS grade.[11]

  • Water: Deionized water (18.2 MΩ·cm) was generated using a Milli-Q purification system.

Preparation of Solutions
  • Expertise Note: The use of an isotopically labeled internal standard (Fingolimod-d4) is critical for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring the highest level of accuracy and precision in quantification.[9][12]

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.[9]

  • Intermediate Working Solutions (10 µg/mL): Prepare an intermediate stock solution containing a mixture of Fingolimod and all listed impurities by diluting the primary stocks in a 50:50 (v/v) mixture of methanol and water. Prepare a separate intermediate solution for the internal standard (Fingolimod-d4).

  • Calibration Curve Standards (1 - 500 ng/mL): Perform serial dilutions of the mixed analyte intermediate solution with 50:50 methanol/water to prepare calibration standards at concentrations ranging from 1 ng/mL to 500 ng/mL. Spike each calibration level with the internal standard to a final concentration of 50 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Mid QC (MQC): 75 ng/mL

    • High QC (HQC): 400 ng/mL

Sample Preparation (from Fingolimod 0.5 mg Capsules)
  • Composite Sample: Empty the contents of 10 Fingolimod capsules (0.5 mg each) into a mortar and pestle. Grind to a fine, homogenous powder.

  • Extraction: Accurately weigh a portion of the powder equivalent to one capsule (e.g., if the average fill weight is 100 mg, weigh 100 mg) and transfer it to a 50 mL volumetric flask.

  • Dissolution: Add approximately 40 mL of diluent (50:50 methanol/water), sonicate for 15 minutes, and allow to cool to room temperature. Make up the volume to 50 mL with the diluent. This yields a theoretical Fingolimod concentration of 10 µg/mL.

  • Dilution & Spiking: Dilute 100 µL of the extracted sample solution into 900 µL of diluent. Add the internal standard to a final concentration of 50 ng/mL.

  • Filtration: Filter the final solution through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

LC-MS/MS Workflow Diagram

The overall experimental process from sample preparation to final data analysis is illustrated below.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weighing (API / Capsule Powder) B Stock Solution Preparation (1 mg/mL) A->B D Extraction & Dilution (Capsule Sample) A->D C Serial Dilution (Calibration & QC Standards) B->C E Spike Internal Standard (Fingolimod-d4) C->E D->E F Filtration (0.22 µm) E->F G Injection into UPLC System F->G H Chromatographic Separation (C18 Column) G->H I ESI+ Ionization H->I J MRM Detection (Triple Quadrupole MS) I->J K Peak Integration J->K L Calibration Curve Generation (Linear Regression, 1/x²) K->L M Quantification of Impurities L->M N Reporting & Validation Check M->N

Caption: Workflow for the quantification of Fingolimod impurities.

LC-MS/MS Instrumental Conditions

The chromatographic separation was performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

  • Expertise Note: A C18 stationary phase is selected for its excellent retention of hydrophobic molecules like Fingolimod and its homologs.[12] The gradient elution, starting with a higher aqueous phase, ensures retention of the parent drug, while the increasing organic phase is necessary to elute the more hydrophobic, longer-chain impurities like the Nonyl Homolog. Formic acid is added to the mobile phase to promote protonation, which is essential for efficient positive mode electrospray ionization (ESI+).[9]

Table 1: Liquid Chromatography (LC) Parameters

Parameter Setting
Column Waters Acquity UPLC BEH C18, 1.7 µm (100 x 2.1 mm)[12]
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B Acetonitrile[9]
Flow Rate 0.4 mL/min
Gradient 0-1 min (30% B), 1-8 min (30-95% B), 8-9 min (95% B), 9-9.1 min (95-30% B), 9.1-12 min (30% B)
Column Temp. 40°C[13][14]
Injection Vol. 5 µL

| Autosampler Temp. | 10°C |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V[13][14]
Source Temp. 550°C
Curtain Gas 35 psi

| Collision Gas (CAD) | Medium |

MRM Transitions and Compound Parameters
  • Expertise Note: The primary precursor ion for these compounds is the protonated molecule [M+H]⁺. The main product ion for Fingolimod (m/z 255.3) corresponds to a characteristic fragmentation pattern involving the loss of the aminodiol side chain.[13][14][15] This same fragmentation logic is applied to its impurities to select specific and sensitive product ions for quantification.

G Precursor Precursor Ion [M+H]⁺ (e.g., Fingolimod m/z 308.4) Q1 Quadrupole 1 (Q1) Selects only the precursor ion Precursor->Q1 From Ion Source Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation with N₂ gas) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects only the product ion for detection Q2->Q3 Fragment Ions Product Characteristic Product Ion (e.g., m/z 255.3) Detector Detector Q3->Detector

Caption: The principle of Multiple Reaction Monitoring (MRM) detection.

Table 3: MRM Transitions for Fingolimod and Impurities

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (DP) Collision Energy (CE)
Fingolimod 308.4 255.3 50 24
Fingolimod-d4 (IS) 312.4 259.3 50 24
Impurity A (Heptyl) 294.4 241.3 50 24
Impurity B (Nonyl) 322.5 269.4 55 26
Impurity C (O-Acetyl) 350.4 255.3 55 28

| Impurity D (Nitro) | 338.4 | 255.3 | 60 | 30 |

Method Validation According to ICH Q2(R2) Guidelines

The developed method was fully validated according to ICH guidelines to demonstrate its fitness for purpose.[16][17]

  • Specificity: The method demonstrated high specificity. No interfering peaks from excipients or other impurities were observed at the retention times of the target analytes.

  • Linearity & Range: The method was linear over the concentration range of 1-500 ng/mL for all analytes. The correlation coefficient (r²) for all calibration curves was >0.995. A weighted (1/x²) linear regression model was used.[9]

  • Accuracy & Precision: The intra- and inter-day accuracy and precision were evaluated using the QC samples (n=6). The results met the acceptance criteria (±15% for accuracy, ≤15% RSD for precision).

Table 4: Summary of Accuracy and Precision Data

Analyte QC Level (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%RE) Inter-day Precision (%RSD) Inter-day Accuracy (%RE)
Fingolimod 3 4.1 -2.5 5.3 -1.8
75 2.8 1.2 3.5 2.1
400 2.1 0.8 2.9 1.5
Impurity A 3 5.5 -4.1 6.8 -3.5
75 3.2 2.5 4.1 3.3
400 2.5 1.9 3.4 2.7
Impurity B 3 6.2 -5.3 7.1 -4.8
75 3.8 3.1 4.5 3.9

| | 400 | 2.9 | 2.4 | 3.8 | 3.1 |

  • LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ). The LOQ for all impurities was established at 1 ng/mL.

  • Robustness: The method was shown to be robust, with minor variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±5%) having no significant impact on the results.

Conclusion

This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Fingolimod and four of its key impurities. The protocol employs a straightforward sample preparation procedure and a rapid chromatographic runtime, making it suitable for high-throughput analysis in a quality control environment. The comprehensive method validation, performed in accordance with ICH Q2(R2) guidelines, confirms that the protocol is accurate, precise, and fit for its intended purpose of ensuring the purity and safety of Fingolimod pharmaceutical products.

References

  • Buttari, B., et al. (2020). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. MDPI. Available at: [Link]

  • Walsh Medical Media. (n.d.). Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Walsh Medical Media. Available at: [Link]

  • Walsh Medical Media. (n.d.). Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Walsh Medical Media. Available at: [Link]

  • P, S., et al. (2020). A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study. Biomedical Chromatography. Available at: [Link]

  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • G, P., et al. (2018). A high throughput flow gradient LC-MS/MS method for simultaneous determination of fingolimod, fampridine and prednisone in rat plasma, application to in vivo perfusion study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • AMSbiopharma. (n.d.). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. AMSbiopharma. Available at: [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Available at: [Link]

  • Pharmaffiliates. (n.d.). The Role of Impurity Standards in Pharmaceutical Quality Control. Pharmaffiliates. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). How Pharmaceutical Impurity Analysis Works: A Complete Guide. ResolveMass Laboratories Inc.. Available at: [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. EMA. Available at: [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. Available at: [Link]

  • David, O. I., et al. (2016). Determination of Seminal Concentration of Fingolimod and Fingolimod-Phosphate in Multiple Sclerosis Patients Receiving Chronic Treatment With Fingolimod. Clinical Pharmacology in Drug Development. Available at: [Link]

  • Stopka, P., et al. (2024). Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. Biomedical Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fingolimod. PubChem Compound Database. Available at: [Link]

  • Stopka, P., et al. (2024). Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. ResearchGate. Available at: [Link]

  • Meyyanathan, S.N., et al. (2019). A SENSITIVE ANALYTICAL LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY METHOD FOR THE ESTIMATION OF FINGOLIMOD HYDROCHLORIDE IN BULK AND PHARMACEUTICAL FORMULATION. ResearchGate. Available at: [Link]

  • Veeprho. (n.d.). Fingolimod Impurity 1 | CAS 899822-99-2. Veeprho. Available at: [Link]

  • Pharmaffiliates. (n.d.). Fingolimod-impurities. Pharmaffiliates. Available at: [Link]

  • Pharmaffiliates. (n.d.). Fingolimod Hydrochloride-impurities. Pharmaffiliates. Available at: [Link]

Sources

Definitive Structural Elucidation of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a comprehensive guide to the structural assignment of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol using a suite of Nuclear Magnetic Resonance (NMR) techniques. As a key intermediate or analogue in various synthetic pathways, its unambiguous characterization is paramount. We detail a systematic approach employing ¹H NMR, ¹³C NMR, and advanced 2D correlation experiments such as DEPT, COSY, and HSQC. This protocol is designed to serve as a robust methodology for researchers in organic synthesis and drug development, ensuring structural integrity and purity of the target molecule.

Introduction: The Imperative for Structural Verification

The molecule this compound is a complex organic structure featuring multiple distinct chemical environments: a para-substituted aromatic ring, a long aliphatic octyl chain, a phenethyl linker, and a nitro-substituted propanediol core. The nitro group is a precursor to the amine in Fingolimod, an important immunomodulating drug.[1] Given the potential for isomeric impurities and the precise structural requirements for biological activity, rigorous characterization is not merely procedural but essential for advancing research and development.

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[2] While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the chemical environment and number of unique nuclei, complex molecules like this often exhibit signal overlap. Therefore, a multi-faceted approach using two-dimensional (2D) NMR is required to definitively assign each signal to its corresponding atom in the molecular framework. This note explains the causality behind each experimental choice, creating a self-validating system for structural confirmation.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a systematic numbering scheme is applied to the structure of this compound.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation

The choice of solvent is critical as it can influence chemical shifts.[3][4][5] Chloroform-d (CDCl₃) is a primary choice due to its excellent solubilizing power for moderately polar organic compounds and its relatively clean spectral window. If the compound exhibits poor solubility or if hydrogen-bonding interactions need to be minimized, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be an effective alternative.

  • Weighing: Accurately weigh 10-15 mg of the dried compound.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, 99.8 atom % D).

  • Standard: Add a small drop of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved, ensuring a clear, homogeneous solution.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • ¹H NMR Spectroscopy:

    • Pulse Program: zg30 (standard 30-degree pulse)

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 seconds

    • Acquisition Time (AQ): ~4 seconds

    • Rationale: This provides a quantitative spectrum with a good signal-to-noise ratio in a short time.

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans (NS): 1024 or more

    • Relaxation Delay (D1): 2.0 seconds

    • Rationale: Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. Proton decoupling simplifies the spectrum to singlets for each unique carbon.[6]

  • DEPT-135 and DEPT-90 Spectroscopy:

    • Pulse Program: dept135 and dept90

    • Rationale: These experiments are essential for determining carbon multiplicity.[7][8] A DEPT-135 spectrum shows CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum shows only CH signals. Quaternary carbons are absent in both.[9][10][11]

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Rationale: This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons, revealing the connectivity within spin systems (e.g., the ethyl bridge and the octyl chain).[12][13]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.2

    • Rationale: The HSQC experiment is highly sensitive and correlates each proton signal directly to the carbon it is attached to (one-bond C-H correlation).[12][14] This is the most powerful tool for unambiguously linking the proton and carbon frameworks.

Logical Workflow for Structural Elucidation

The process of assigning the NMR spectra follows a logical, self-verifying workflow that integrates data from all experiments.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Assignment H1 ¹H NMR A1 Identify Spin Systems (e.g., octyl, phenethyl) H1->A1 Proton shifts, multiplicities C13 ¹³C NMR A2 Determine Carbon Types (CH₃, CH₂, CH, C) C13->A2 Carbon shifts DEPT DEPT-135/90 DEPT->A2 Multiplicity info COSY ¹H-¹H COSY COSY->A1 H-H correlations HSQC ¹H-¹³C HSQC A3 Link Protons to Carbons HSQC->A3 Direct H-C correlations A1->A3 A2->A3 A4 Final Structure Assignment A3->A4

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, rationale-driven strategy for the development and validation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method. The method is designed for the robust separation of Fingolimod, an essential immunomodulating agent, from its process-related impurities and potential degradation products, with a specific focus on challenging nitro-analogs. We delve into the causality behind chromatographic choices, from column chemistry and mobile phase optimization to detector settings. The resulting protocol provides a highly efficient, sensitive, and reproducible method suitable for quality control and stability testing in a regulated pharmaceutical environment. All procedures are grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

Fingolimod (hydrochloride salt), a sphingosine 1-phosphate receptor modulator, is a first-line oral treatment for relapsing-remitting multiple sclerosis.[1] Its mechanism involves the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system.[1] The manufacturing process of Fingolimod is a multi-step synthesis where various process-related impurities and potential degradants can emerge.[2][3]

Among these are nitro-containing compounds, such as nitromono methyl and nitrohydroxy impurities, which are of particular analytical interest.[3][4] The control of such impurities is critical, as aromatic nitro groups can sometimes be associated with genotoxic potential. Therefore, a highly specific and sensitive analytical method is required to ensure the purity, safety, and efficacy of the Fingolimod drug substance and product.

This guide provides a detailed protocol for developing a UPLC method that not only separates Fingolimod from its known impurities but also possesses stability-indicating power, as demonstrated through forced degradation studies, in accordance with ICH guidelines.[5][6][7]

Foundational Strategy: A Rationale-Driven Approach

Developing a robust UPLC method requires a systematic approach grounded in the physicochemical properties of the analytes. Fingolimod is a primary amine with a long alkyl chain, making it relatively basic and hydrophobic. Its nitro-related impurities introduce polarity and potential for different chromatographic interactions.

Analyte Physicochemical Properties

Understanding the structural differences is the first step in predicting chromatographic behavior.

Compound NameMolecular Weight ( g/mol )Key Structural FeaturesPredicted Chromatographic Behavior
Fingolimod 307.5 (base)Primary amine, two hydroxyl groups, long alkyl chain.[8]Basic, hydrophobic. Prone to peak tailing on silica columns without proper mobile phase control.
Nitrohydroxy Impurity ~354.5Additional nitro (-NO2) and hydroxyl (-OH) groups.More polar than Fingolimod, likely to elute earlier in reversed-phase.
Nitromonomethyl Impurity ~352.5Additional nitro (-NO2) and methyl (-CH3) groups.Polarity increase from nitro group, slight hydrophobicity increase from methyl group.
UPLC Column Selection: The Core of the Separation

The choice of column is the most critical parameter for achieving selectivity. For this application, a reversed-phase approach is most suitable. Our primary recommendation is the Waters ACQUITY UPLC BEH C18, 1.7 µm column .

Causality Behind the Choice:

  • BEH Particle Technology: The Ethylene Bridged Hybrid (BEH) particle offers supreme mechanical strength and a wide usable pH range (1-12).[9][10] This is crucial for Fingolimod, a basic compound. By operating at a low pH (e.g., pH 2-4), the primary amine is protonated, which significantly improves peak shape by minimizing interactions with residual acidic silanols on the stationary phase. Conversely, the high pH stability allows for method development with a neutral or basic mobile phase if alternate selectivity is needed.

  • C18 Stationary Phase: The C18 ligand provides excellent hydrophobic retention, which is necessary to retain Fingolimod and its analogs, allowing for effective separation based on differences in polarity.

  • Sub-2-µm Particles: The 1.7 µm particle size is the cornerstone of UPLC technology, delivering higher efficiency, superior resolution, and faster analysis times compared to traditional HPLC.[11]

Mobile Phase Optimization: Fine-Tuning Selectivity

The mobile phase composition works in concert with the column to achieve the final separation.

  • Aqueous Phase (Mobile Phase A): A low pH buffer is the logical starting point. A 0.1% solution of formic acid or a ~20 mM phosphate buffer adjusted to pH 3.0 are excellent choices.[4][12]

    • Rationale: At pH 3.0, Fingolimod's primary amine (pKa ~9-10) will be fully protonated (R-NH3+), leading to sharp, symmetrical peaks. This pH also suppresses the ionization of any residual silanols on the column, further preventing peak tailing.

  • Organic Phase (Mobile Phase B): Acetonitrile is the preferred organic modifier.

    • Rationale: Acetonitrile generally provides lower backpressure than methanol and has excellent UV transparency. While methanol can offer different selectivity, acetonitrile often yields sharper peaks for many compounds and is a robust choice for initial method development.

  • Gradient Elution: A gradient program is essential to elute both the more polar nitro-impurities and the hydrophobic Fingolimod peak within a reasonable timeframe while maintaining good resolution.

MethodDevelopmentWorkflow cluster_prep Phase 1: Foundation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Application A Define Analytes (Fingolimod & Impurities) B Review Physicochemical Properties (Polarity, pKa) A->B Understand Separation Challenge C Select Column (e.g., BEH C18, 1.7 µm) B->C Inform Initial Conditions D Optimize Mobile Phase (pH, Organic Modifier) C->D E Develop Gradient Profile D->E F Set Detector Wavelength E->F G System Suitability Testing (SST) F->G Finalize Method H Forced Degradation Study (ICH Q1A) G->H I Full Method Validation (ICH Q2(R1)) H->I J Routine Analysis I->J

Detailed Application Protocol

This protocol outlines the final, optimized method for separating Fingolimod and its nitro-related compounds.

Equipment and Reagents
  • UPLC System: Waters ACQUITY UPLC H-Class System or equivalent, equipped with a Quaternary Solvent Manager, Sample Manager, and Photodiode Array (PDA) Detector.

  • Column: Waters ACQUITY UPLC BEH C18, 130Å, 1.7 µm, 2.1 mm x 100 mm (P/N: 186002352).

  • Reagents: Acetonitrile (LC-MS grade), Formic acid (reagent grade), and ultrapure water.

  • Reference Standards: Fingolimod HCl, and standards for relevant nitro-impurities.

Standard and Sample Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Fingolimod Standard Stock (1000 µg/mL): Accurately weigh ~11.2 mg of Fingolimod HCl (equivalent to 10 mg Fingolimod free base) into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Impurity Stock Solutions (100 µg/mL): Prepare individual stock solutions of each nitro-impurity at 100 µg/mL in diluent.

  • Working Standard & SST Solution (50 µg/mL Fingolimod, 0.5 µg/mL Impurities): Prepare a working standard of Fingolimod at 50 µg/mL. For the System Suitability Test (SST), spike this solution with impurities to a concentration of 0.5 µg/mL (representing a 1.0% impurity level).

UPLC System Parameters
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterEnsures protonation of Fingolimod for good peak shape.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintains consistent pH and additive concentration.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CImproves peak efficiency and reduces viscosity/pressure.[12]
Injection Volume 2.0 µLSmall volume minimizes band spreading on a UPLC system.
Detection UV at 220 nmProvides good sensitivity for Fingolimod and related substances.[4][11]
Gradient Program Time (min)%B
0.030
8.090
9.090
9.130
11.030
System Suitability Testing (SST)

Before sample analysis, the SST solution must be injected to verify system performance.

ParameterAcceptance CriteriaPurpose
Resolution (Rs) Rs > 2.0 between Fingolimod and closest eluting impurityEnsures baseline separation for accurate quantification.
Tailing Factor (Tf) Tf ≤ 1.5 for the Fingolimod peakConfirms good peak symmetry, indicating no undesirable secondary interactions.
Theoretical Plates (N) N > 10,000 for the Fingolimod peakDemonstrates high column efficiency.
%RSD of Peak Area ≤ 2.0% for 5 replicate injectionsVerifies injection precision.

Protocol: Forced Degradation Study

To establish the stability-indicating nature of the method, forced degradation studies must be performed as per ICH Q1A(R2) guidelines.[5][13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) FGL Fingolimod API Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) FGL->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) FGL->Base Oxid Oxidation (e.g., 3% H2O2, RT) FGL->Oxid Therm Thermal (e.g., 80°C, solid state) FGL->Therm Photo Photolytic (ICH Q1B light exposure) FGL->Photo Analysis Analyze by UPLC - Check Peak Purity - Check Mass Balance Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis

Protocol Steps:

  • Prepare solutions of Fingolimod (~500 µg/mL) and subject them to the following conditions:

    • Acid Hydrolysis: Add 1N HCl, heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 0.1N NaOH, keep at room temperature for 1 hour.[15]

    • Oxidative Degradation: Add 3% H2O2, keep at room temperature for 4 hours.[16]

    • Thermal Degradation: Expose solid API to 80°C for 24 hours.

    • Photolytic Degradation: Expose solution to light conditions as specified in ICH Q1B.[7]

  • After exposure, neutralize the acidic and basic samples.

  • Dilute all samples with diluent to a target concentration of 50 µg/mL and analyze using the UPLC method.

  • Evaluation: Use a PDA detector to assess peak purity for the Fingolimod peak in each stressed sample. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Fingolimod peak, and the peak purity passes.

Protocol: Method Validation (ICH Q2(R1))

The analytical method must be validated to demonstrate its suitability for its intended purpose.[17][18][19]

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, impurity-spiked sample, and forced degradation samples.No interference at the retention time of Fingolimod and impurities. Peak purity must pass for stressed samples.
Linearity Analyze solutions from LOQ to 150% of the impurity specification level (e.g., 0.05% to 1.5%).Correlation coefficient (r²) ≥ 0.99.
Range Confirmed by linearity, accuracy, and precision data.Method is accurate and precise across the defined range.
Accuracy Analyze samples spiked with known amounts of impurities at 3 levels (e.g., 50%, 100%, 150% of spec.).Recovery should be within 90.0% - 110.0% for each impurity.
Precision Repeatability: 6 replicate preparations at 100% level. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 10.0% for each impurity.
Limit of Quantitation (LOQ) Determine by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.Precision at the LOQ should be ≤ 15% RSD.
Robustness Systematically vary method parameters (e.g., Flow Rate ±10%, Column Temp. ±5°C, Mobile Phase pH ±0.2).System suitability criteria must be met. Peak retention times and areas should not significantly change.

Conclusion

This application note provides a robust, scientifically-grounded framework for the development and validation of a UPLC method for Fingolimod and its nitro-related compounds. By starting with the physicochemical properties of the analytes and making logical, evidence-based choices for the column and mobile phase, a highly selective and efficient separation was achieved. The detailed protocols for the final method, forced degradation, and validation provide a complete roadmap for implementation in a quality control laboratory, ensuring the reliable analysis of Fingolimod purity and stability.

References

  • Waters Corporation. (n.d.). ACQUITY UPLC BEH C18 Column, 130Å, 1.7 µm, 2.1 mm X 50 mm, 1/pk. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • UVISON.com. (n.d.). Waters ACQUITY UPLC BEH C18 Column, 130A, 1.7 um, 2.1 mm X 30 mm, 1/Pk. Retrieved from [Link]

  • Scitech Patent Art. (2024, April 3). Q1A (R2) A deep dive in Stability Studies [Video]. YouTube. Retrieved from [Link]

  • SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fingolimod. PubChem Compound Database. Retrieved from [Link]

  • Neta Scientific. (n.d.). Waters ACQUITY UPLC BEH C18 Column, 130 Å, 1.7 µm, 2.1 mm X 50 mm. Retrieved from [Link]

  • Can, N. Ö., & Çelebier, M. (2022). Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method. Biomedical Chromatography, 36(4), e5316. Retrieved from [Link]

  • Kumar, A. S., et al. (2019). Rapid Determination of Fingolimod Hydrochloride-Related Substances and Degradation Products in API and Pharmaceutical Dosage Forms by Use of a Stability-Indicating UPLC Method. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). ACQUITY UPLC and ACQUITY Premier Peptide BEH C18, 130 Å and 300 Å Columns. Waters Help Center. Retrieved from [Link]

  • Atmiya University. (n.d.). Stability indicating chromatographic method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fingolimod Hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Waters Corporation. (n.d.). ACQUITY UPLC BEH C18 Column, 130Å, 1.7 µm, 3 mm X 50 mm, 1/pk. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010, September 17). Chemistry Review(s). Accessdata.fda.gov. Retrieved from [Link]

  • Raju, N. M., Rao, B. V., & Siddaiah, V. (2017). Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis. Der Pharma Chemica, 9(10), 101-104. Retrieved from [Link]

  • ResearchGate. (n.d.). Composition and physicochemical characteristics of fingolimod hydrochloride loaded nanoemulsion (FT-NE) formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and control of eight process related and two genotoxic fingolimod impurities by a validated RP-UPLC method. Retrieved from [Link]

  • Veeprho. (n.d.). Fingolimod Impurity 1. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fingolimod-impurities. Retrieved from [Link]

  • Souri, E., Zargarpoor, M., Ahmadkhaniha, R., & Kebriaeezadeh, A. (2014). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(4), 747–755. Retrieved from [Link]

  • Kotla, N. R., et al. (2014). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica, 6(2), 335-342. Retrieved from [Link]

  • Pharma Spirit. (2020, July 26). RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION [Video]. YouTube. Retrieved from [Link]

  • Singla, S., Mehta, R. D., & Mehta, D. K. (2013). A REVIEW: METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ACCORDING TO ICH GUIDELINES. International Journal of Universal Pharmacy and Bio Sciences, 2(4). Retrieved from [Link]

  • D'Avolio, A., et al. (2019). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. Molecules, 24(23), 4359. Retrieved from [Link]

  • Patel, P. N., et al. (2016). Development and validation of Immunomodulating drug Fingolimod by RP- HPLC method with detailed force degradation study. Chemistry & Biology Interface, 6(1), 22-35. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Farmaciei, F. D. (2022). Development of LC-MS method for nitrosamine impurities separation and quantification. Farmacia, 70(5). Retrieved from [Link]

Sources

Application Note: Utilizing 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol as a Reference Standard in the Quality Control of Fingolimod

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the use of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol as a reference standard for the identification and quantification of this specific process-related impurity in Fingolimod drug substance and drug product. Fingolimod, an immunomodulating drug used in the treatment of multiple sclerosis, requires stringent purity control to ensure its safety and efficacy.[1] this compound is a key intermediate and potential impurity arising from the synthesis process.[2][3] This document outlines detailed protocols for the handling, solution preparation, and application of this reference standard in a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, in accordance with international regulatory guidelines.

Introduction: The Rationale for a Specific Reference Standard

Fingolimod, chemically known as 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, is a sphingosine-1-phosphate receptor modulator.[2] The manufacturing process of Fingolimod is a multi-step chemical synthesis where the control of precursors and intermediates is critical to the quality of the final Active Pharmaceutical Ingredient (API).[4]

This compound (CAS No: 374077-88-0) is a crucial process-related impurity, often referred to as the "Fingolimod Nitro Impurity".[5][6] It represents a synthetic precursor to the final Fingolimod molecule, where the nitro group is reduced to the primary amine.[3] The presence of this nitro-intermediate in the final drug substance indicates an incomplete reduction step and must be strictly controlled. Regulatory bodies such as the FDA and EMA require that impurities in drug substances are identified, quantified, and controlled within acceptable limits.[7][8] Therefore, a well-characterized reference standard of the nitro impurity is essential for the validation of analytical methods used for its detection and for routine quality control testing.[8][9]

Diagram 1: Synthesis Pathway and Origin of the Nitro Impurity

G cluster_synthesis Fingolimod Synthesis cluster_impurity Impurity Formation Nitro_Intermediate 2-Nitro-2-(4-octylphenethyl) propane-1,3-diol Reduction_Step Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Nitro_Intermediate->Reduction_Step Input Fingolimod_API Fingolimod API (2-Amino-2-[2-(4-octylphenyl)ethyl] propane-1,3-diol) Reduction_Step->Fingolimod_API Complete Reaction Incomplete_Reaction Incomplete Reduction Reduction_Step->Incomplete_Reaction Final_Drug Final Drug Substance Incomplete_Reaction->Final_Drug Leads to presence of Nitro Impurity

Caption: Origin of the Fingolimod Nitro Impurity from an incomplete reduction step.

Characterization and Properties of the Reference Standard

A reference standard must be of high purity and well-characterized to ensure the accuracy of analytical measurements.[9][10]

PropertySpecification
Chemical Name This compound
Synonym(s) Fingolimod Nitro Impurity, Fingolimod Nitro Diol Impurity
CAS Number 374077-88-0
Molecular Formula C₁₉H₃₁NO₄
Molecular Weight 337.45 g/mol
Appearance White to off-white solid
Purity (by HPLC) ≥ 97.0%
Identification Conforms to the structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry

Note: The Certificate of Analysis (CoA) provided by the supplier should be consulted for lot-specific data.[11]

Storage and Handling of the Reference Standard

Proper storage and handling are critical to maintaining the integrity and stability of the reference standard.[12]

  • Storage Conditions: The reference standard should be stored in its original, tightly sealed container at 2-8°C, protected from light and moisture.[12][13] The general guidance for aromatic nitro compounds recommends storage in a dry, well-ventilated place, away from heat sources.[14]

  • Handling: Use calibrated analytical balances for weighing. It is recommended to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture. For repeated use, it is advisable to flush the vial headspace with an inert gas like dry nitrogen to minimize exposure to air and moisture.[15] For routine analysis, preparing single-use vials of the working standard can prevent degradation from multiple openings of the primary container.[15]

Protocol: Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for quantitative analysis.

Diluent Preparation

Based on validated methods for Fingolimod impurity analysis, a suitable diluent is a mixture of acetonitrile and water.[2]

  • Procedure: Mix acetonitrile and HPLC-grade water in a 90:10 (v/v) ratio. Sonicate for 5 minutes to degas.

Stock Standard Solution (S1) Preparation (e.g., 100 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent.

  • Sonicate for 10 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

  • This stock solution should be stored at 2-8°C and can typically be used for up to 7 days, though stability should be verified.

Working Standard Solution (S2) Preparation (e.g., 1.5 µg/mL)

This concentration is often used for the quantification of impurities at a 0.15% level relative to a 1 mg/mL API sample concentration.

  • Pipette 1.5 mL of the Stock Standard Solution (S1) into a 100 mL volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly.

  • This working solution should be prepared fresh daily.

Protocol: HPLC Method for Impurity Profiling

This protocol is adapted from established stability-indicating HPLC methods for Fingolimod and its related substances.[2][16][17] It is designed to separate the nitro impurity from the Fingolimod main peak and other potential impurities.

Chromatographic Conditions
ParameterCondition
Column Purospher® STAR RP-18 (150 x 3.0 mm, 3 µm) or equivalent C18 column.
Mobile Phase A 0.1% Phosphoric acid in water.
Mobile Phase B Acetonitrile.
Gradient See Table 2 for a typical gradient profile.
Flow Rate 1.2 mL/min.
Column Temp. 45°C.[2]
Detection UV at 220 nm.[2][18]
Injection Vol. 10 µL.
Diluent Acetonitrile:Water (90:10, v/v).

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.07030
25.02080
30.02080
31.07030
35.07030
System Suitability

Before sample analysis, the chromatographic system must be verified. A system suitability solution containing Fingolimod API and known impurities, including the nitro impurity, should be injected.

  • Resolution: The resolution between the Fingolimod peak and the nitro impurity peak should be ≥ 1.5.[2]

  • Tailing Factor: The tailing factor for the Fingolimod and nitro impurity peaks should be ≤ 2.0.[2]

  • Theoretical Plates: The theoretical plate count for the Fingolimod peak should be ≥ 3000.[2]

Diagram 2: Analytical Workflow for Impurity Quantification

G start Start prep_std Prepare Reference Standard Stock & Working Solutions start->prep_std prep_sample Prepare Fingolimod API/DP Test Sample (e.g., 1 mg/mL) start->prep_sample sys_suit Perform System Suitability Test (Resolution, Tailing, Plates) prep_std->sys_suit prep_sample->sys_suit inject_std Inject Working Standard (e.g., 6 replicates for precision) sys_suit->inject_std If Pass inject_sample Inject Test Sample inject_std->inject_sample acquire_data Acquire Chromatograms (UV at 220 nm) inject_sample->acquire_data calc Calculate Impurity Content (External Standard Method) acquire_data->calc report Report Results calc->report

Caption: Workflow for quantifying the nitro impurity using the reference standard.

Application in Method Validation

The reference standard is indispensable for validating the analytical method as per ICH Q2(R1) guidelines.

  • Specificity: The reference standard is used in forced degradation studies to demonstrate that the analytical method can resolve the nitro impurity peak from the main Fingolimod peak and any degradation products formed under stress conditions (acid, base, oxidation, heat, light).[18][19]

  • Linearity: A series of solutions are prepared by diluting the reference standard stock solution to cover a range (e.g., from the Limit of Quantification (LOQ) to 150% of the specification limit). The peak area response is plotted against concentration to establish a linear relationship.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined by injecting progressively more dilute solutions of the reference standard. LOD is typically established at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[18]

  • Accuracy: Accuracy is assessed through recovery studies. A known amount of the nitro impurity reference standard is spiked into a sample of Fingolimod API at different concentration levels (e.g., 50%, 100%, 150% of the target concentration). The percentage recovery is then calculated.[18][20]

  • Precision:

    • Repeatability (Intra-day precision): Determined by injecting the working standard solution multiple times (e.g., n=6) and calculating the Relative Standard Deviation (%RSD) of the peak areas.[20]

    • Intermediate Precision (Inter-day precision): The analysis is repeated on different days, by different analysts, or with different equipment to assess the method's reproducibility.[20]

Conclusion

The this compound reference standard is a critical tool for ensuring the quality and safety of Fingolimod. Its correct use in validated, stability-indicating analytical methods allows for the accurate identification and quantification of this process-related impurity. Adherence to the protocols for storage, handling, solution preparation, and chromatographic analysis outlined in this note will ensure reliable results that meet stringent regulatory expectations for pharmaceutical quality control.

References

  • Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica. Available at: [Link]

  • Analysis of Fingolimod Hydrochloride According to USP Monograph Guidelines. Separation Science. Available at: [Link]

  • A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. National Institutes of Health (NIH). Available at: [Link]

  • A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. MDPI. Available at: [Link]

  • A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. PubMed. Available at: [Link]

  • Development and validation of Immunomodulating drug Fingolimod by RP- HPLC method with detailed force degradation study. Chemistry & Biology Interface. Available at: [Link]

  • Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc.. Available at: [Link]

  • How Do You Prepare Reference Standards and Solutions?. Spectroscopy Online. Available at: [Link]

  • Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method. PubMed. Available at: [Link]

  • Reference Standard Preparation & Characterization. Creative Biolabs. Available at: [Link]

  • An Improved Method For The Quantitative Determination Of Fingolimod Hydrochloride.. IP.com. Available at: [Link]

  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FINGOLIMOD IN PHARMACEUTICAL DOSAGE FORM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Available at: [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. Available at: [Link]

  • Reference Standards for Impurities in Pharmaceuticals. Knors Pharma. Available at: [Link]

  • Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior. MedCrave online. Available at: [Link]

  • This compound. Chemsrc. Available at: [Link]

  • N-Nitroso Fingolimod Impurity 2. Cleanchem. Available at: [Link]

  • Fingolimod-impurities. Pharmaffiliates. Available at: [Link]

  • 2-Nitroso-2-(4-octylphenethyl)propane-1,3-diol. Pharmaffiliates. Available at: [Link]

  • What are the storage conditions for EDQM reference standards?. EDQM FAQs. Available at: [Link]

  • Fingolimod Impurity 1. Veeprho. Available at: [Link]

  • Reference Standard Storage. Pharmaguideline Forum. Available at: [Link]

  • Efficient Method for the Synthesis of Fingolimod and Impurities. Der Pharma Chemica. Available at: [Link]

Sources

Application Note & Protocol: A Multi-Assay Strategy for Evaluating the Cytotoxicity of Fingolimod and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fingolimod (FTY720) is a potent sphingosine-1-phosphate (S1P) receptor modulator approved for treating relapsing-remitting multiple sclerosis.[1] Its therapeutic action is primarily mediated by its active metabolite, fingolimod-phosphate, which sequesters lymphocytes in lymph nodes.[2] However, the manufacturing process and subsequent degradation can introduce impurities that may not share Fingolimod's specific pharmacological activity but could possess unique toxicological profiles.[3][4] This application note provides a comprehensive experimental framework for assessing the cytotoxic potential of Fingolimod and its common process-related impurities. We present detailed protocols for a tiered screening approach, beginning with general cytotoxicity assessment using MTT and LDH assays, followed by a deeper mechanistic investigation into apoptosis using Annexin V/PI and Caspase-3 activity assays. This guide emphasizes the rationale behind experimental choices and provides a robust, self-validating methodology for ensuring the safety and quality of Fingolimod active pharmaceutical ingredients (APIs).

Introduction: The Rationale for Impurity Cytotoxicity Profiling

Fingolimod's mechanism of action is complex, involving not only the desired S1P receptor modulation but also potential "off-target" effects, such as the activation of protein phosphatase 2A (PP2A), which can induce apoptosis in various cell types.[5][6] Process-related impurities, such as N,N-dimethyl, N-methyl, nitrohydroxy, and various degradation products, are structurally distinct from the parent molecule.[3][7] These alterations can fundamentally change their biological activity. For instance, modifications to the 2-amino-1,3-propanediol head group may prevent phosphorylation by sphingosine kinase 2, rendering them inactive at S1P receptors but potentially opening avenues for other, S1P-independent cytotoxic mechanisms.[1]

Therefore, relying solely on the pharmacological profile of Fingolimod to predict the safety of its impurities is insufficient. A direct assessment of their cytotoxic effects is mandated by regulatory frameworks like the ICH Q3A/B guidelines, which require the identification and qualification of impurities in new drug substances.[6] This protocol is designed to provide the necessary data to establish safe limits for these impurities, ensuring product quality and patient safety.

Experimental Design: A Tiered Approach to Cytotoxicity Assessment

We propose a three-tiered workflow to efficiently screen impurities and characterize their cytotoxic effects. This approach allows for a rapid initial assessment of general toxicity, followed by more detailed mechanistic studies for compounds that demonstrate significant activity.

Cytotoxicity_Workflow cluster_0 Tier 1: General Viability Screening cluster_1 Tier 2: Apoptosis vs. Necrosis Differentiation cluster_2 Tier 3: Mechanistic Insight T1_Start Prepare Cell Cultures (Jurkat, SH-SY5Y, HepG2) T1_Dose Dose-Response Treatment (Fingolimod HCl vs. Impurities) T1_Start->T1_Dose 24h, 48h, 72h T1_MTT MTT Assay (Metabolic Activity) T1_Dose->T1_MTT T1_LDH LDH Release Assay (Membrane Integrity) T1_Dose->T1_LDH T1_End Calculate IC50 Values Identify Hits T1_MTT->T1_End T1_LDH->T1_End T2_Start Select Hits from Tier 1 (Compounds with IC50 < 50 µM) T1_End->T2_Start Advance Hits T2_Dose Treat Cells at IC50 Concentration T2_Start->T2_Dose T2_Annexin Annexin V-FITC / PI Staining T2_Dose->T2_Annexin 24h incubation T2_Flow Flow Cytometry Analysis T2_Annexin->T2_Flow T2_End Quantify Apoptotic & Necrotic Populations T2_Flow->T2_End T3_Start Confirm Apoptotic Pathway (from Tier 2) T2_End->T3_Start Confirm Mechanism T3_Dose Treat Cells at IC50 Concentration T3_Start->T3_Dose T3_Caspase Caspase-3 Activity Assay (Fluorometric/Colorimetric) T3_Dose->T3_Caspase Time course (e.g., 6, 12, 24h) T3_End Confirm Effector Caspase Involvement T3_Caspase->T3_End

Caption: Tiered experimental workflow for assessing impurity cytotoxicity.

Selection of Cell Lines: Covering Key Target Organ Systems

To provide a comprehensive toxicity profile, we recommend using a panel of cell lines representing Fingolimod's primary targets and potential sites of toxicity:

  • Jurkat Cells (Human T-lymphocyte): As lymphocytes are the primary therapeutic target of Fingolimod, this suspension cell line is essential for determining if impurities retain immunomodulatory-like cytotoxic effects.

  • SH-SY5Y Cells (Human Neuroblastoma): This line can be differentiated into a neuronal phenotype and is critical for assessing potential neurotoxicity, a key concern for any CNS-active drug.[8]

  • HepG2 Cells (Human Hepatocellular Carcinoma): Fingolimod has been associated with elevated liver enzymes, making hepatotoxicity assessment a crucial safety endpoint.[9][10]

Experimental Protocols

Tier 1: General Viability & Cytotoxicity Screening

Objective: To determine the concentration-dependent effect of Fingolimod and its impurities on cell viability and membrane integrity.

4.1.1. Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals.[11][12]

Materials:

  • 96-well flat-bottom sterile plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Complete culture medium (e.g., RPMI-1640 for Jurkat, DMEM/F12 for SH-SY5Y, EMEM for HepG2, all supplemented with 10% FBS and 1% Penicillin-Streptomycin)

Procedure:

  • Cell Seeding:

    • Adherent Cells (SH-SY5Y, HepG2): Seed 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow attachment.

    • Suspension Cells (Jurkat): Seed 5 x 10⁴ cells per well in 100 µL of medium immediately before adding test compounds.

  • Compound Preparation & Dosing:

    • Prepare 10 mM stock solutions of Fingolimod HCl and each impurity in DMSO.

    • Perform serial dilutions in complete culture medium to prepare 2X working concentrations.

    • Remove media from adherent cells (if applicable) and add 100 µL of fresh medium. For all cell types, add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final compound concentrations (e.g., 0.1 to 100 µM).

    • Include "vehicle control" wells (DMSO at the highest concentration used) and "medium only" blank wells.

  • Incubation: Incubate plates for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well. Incubate for 4 hours at 37°C.

  • Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.

    • For suspension cells, centrifuge the plate (e.g., 500 x g for 5 min) and carefully aspirate the supernatant.

    • Add 150 µL of solubilization solution (DMSO) to all wells.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[11]

4.1.2. Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon loss of plasma membrane integrity, a hallmark of cytotoxicity.[13]

Procedure:

  • Plate Setup and Dosing: Follow steps 1-3 from the MTT protocol (Section 4.1.1).

  • Supernatant Collection: After the incubation period, centrifuge the plates at 600 x g for 10 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions, e.g., CytoTox 96® kit, Promega).

  • Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution. Read the absorbance at 490 nm.

  • Controls: To calculate percent cytotoxicity, prepare a "Maximum LDH Release" control by lysing untreated cells with a lysis buffer (provided in most kits).

Tier 2: Apoptosis vs. Necrosis Differentiation

Objective: To determine the primary mode of cell death (apoptosis or necrosis) induced by cytotoxic compounds identified in Tier 1.

4.2.1. Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15] Early apoptotic cells translocate phosphatidylserine (PS) to the outer membrane, where it is bound by fluorescently-labeled Annexin V.[15] PI, a DNA-binding dye, can only enter cells with compromised membranes (late apoptotic/necrotic).[16]

Materials:

  • Annexin V-FITC / PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and treat with Fingolimod or an impurity at its predetermined IC50 concentration for 24 hours. Include an untreated control.

  • Cell Harvesting:

    • Suspension Cells (Jurkat): Collect cells by centrifugation (300 x g, 5 min).

    • Adherent Cells (SH-SY5Y, HepG2): Collect the culture supernatant (which contains floating apoptotic cells). Gently detach adherent cells using trypsin-free dissociation buffer. Combine with the supernatant and centrifuge.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.

    • Healthy cells: Annexin V- / PI-

    • Early Apoptotic cells: Annexin V+ / PI-

    • Late Apoptotic/Necrotic cells: Annexin V+ / PI+

Tier 3: Mechanistic Confirmation

Objective: To confirm the involvement of the caspase cascade in apoptosis.

4.3.1. Protocol: Caspase-3 Activity Assay

This assay measures the activity of Caspase-3, a key effector caspase in the apoptotic pathway. The assay uses a labeled substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) which is cleaved by active Caspase-3 to release a detectable chromophore or fluorophore.[8]

Materials:

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Cold Cell Lysis Buffer

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours) to capture the peak of caspase activation.

  • Cell Lysis: Pellet 1-5 x 10⁶ cells by centrifugation. Resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

  • Lysate Collection: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to normalize the caspase activity.

  • Assay Reaction:

    • Add 50 µL of 2X Reaction Buffer to each well of a 96-well plate.

    • Add 50 µL of lysate (normalized for protein content) to the wells.

    • Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA).

    • Include a blank control (Lysis Buffer without lysate).

  • Incubation & Reading: Incubate the plate at 37°C for 1-2 hours, protected from light. Read the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/440 nm for fluorometric).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables. IC50 values are calculated from the dose-response curves generated in Tier 1.

Table 1: Illustrative Cytotoxicity Data (IC50 Values in µM) after 72h Treatment

CompoundJurkat (Lymphocyte)SH-SY5Y (Neuronal)HepG2 (Hepatic)
Fingolimod HCl15.225.813.5[10]
Impurity A (N,N-dimethyl) > 100> 10085.1
Impurity B (Nitrohydroxy) 8.912.47.6
Impurity C (Degradant) 22.535.119.8
Staurosporine (Positive Control)0.050.10.2

Note: The IC50 values for impurities are presented as hypothetical examples to illustrate data reporting. Actual values must be determined experimentally. The value for Fingolimod in HepG2 cells is consistent with published literature where significant toxicity was observed at 5-10 µM.[10]

Interpretation:

  • Impurity A: Shows significantly lower cytotoxicity than the parent drug, suggesting it may be of low toxicological concern.

  • Impurity B: Demonstrates greater cytotoxicity than Fingolimod across all cell lines. This compound would be a "hit" requiring immediate progression to Tier 2 and 3 analysis and stringent control in the final API. Its nitro- group is a structural alert that could suggest mechanisms like oxidative stress.

  • Impurity C: Shows comparable cytotoxicity to Fingolimod, warranting further investigation and control.

Mechanistic Grounding: Fingolimod Signaling and Potential Impurity Effects

The cytotoxic effects of Fingolimod are multifaceted. While its phosphorylated form acts on S1P receptors, the parent compound can induce apoptosis through S1P-independent pathways.[5] Impurities lacking the phosphorylatable head group will not engage S1P receptors but may exert direct toxicity through other mechanisms.

Fingolimod_Pathways cluster_Fingo Fingolimod (Parent Drug) cluster_Impurity Process Impurity (e.g., N,N-dimethyl) cluster_S1P S1P Receptor-Dependent Pathway cluster_OffTarget S1P Receptor-Independent / Off-Target Pathways Fingo Fingolimod SK2 Sphingosine Kinase 2 (SK2) Fingo->SK2 PP2A PP2A Activation Fingo->PP2A Direct Effect FingoP Fingolimod-P (Active Metabolite) SK2->FingoP S1PR S1P Receptors (S1P1, S1P3-5) FingoP->S1PR Agonism & Internalization Impurity Impurity NoPhos No Phosphorylation Impurity->NoPhos Mito Mitochondrial Stress (ROS Production) Impurity->Mito Potential Direct Effect (e.g., Oxidative Stress) Lymph Lymphocyte Sequestration (Therapeutic Effect) S1PR->Lymph Caspase Caspase-3 Activation PP2A->Caspase Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential cytotoxic pathways for Fingolimod vs. its impurities.

Conclusion

The experimental protocols detailed in this application note provide a robust and comprehensive strategy for evaluating the cytotoxic risk of Fingolimod impurities. By employing a tiered approach that moves from broad screening to specific mechanistic assays, researchers can efficiently identify and characterize potentially harmful compounds. This self-validating system, which correlates metabolic activity (MTT) with membrane integrity (LDH) and confirms the mode of cell death (Annexin V/Caspase-3), generates the high-quality, reliable data required for regulatory submissions and ensures the development of safe and effective Fingolimod therapeutics.

References

  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Güneş, H., Büyüknacar, S., Atalık, K., Çelik, H., Yağcı, A., Ak, M., ... & Yelekçi, K. (2022). In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells. Drug and Chemical Toxicology, 45(5), 2247-2257.
  • U.S. Food and Drug Administration. (2010). Pharmacology Review(s) - NDA 22-527.
  • Reddy, G. S., Kumar, A. V., Reddy, P. P., & Reddy, C. M. (2017). Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis. Der Pharma Chemica, 9(12), 84-90.
  • Sallustio, F., & De Palma, M. (2016). Addressing the Potential Role of Fingolimod in Cancer Therapy. Journal of Cancer Science & Therapy, 8(3), 070-074.
  • Öz, M., Çavuşoğlu, T., & Erbaş, O. (2023). In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells. Journal of Biochemical and Molecular Toxicology, e23467.
  • Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric.
  • ApexBio. (n.d.). Caspase-3 Colorimetric Assay Kit Protocol.
  • Patel, P. N., Kalariya, P. D., & Srinivas, R. (2015). Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR. Journal of Pharmaceutical and Biomedical Analysis, 115, 386-393.
  • S, R., & K, S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(22), e2599.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • BenchChem. (n.d.). Structural Analogues of Fingolimod: A Technical Guide to Activity and Mechanism.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Lode, H. N., Gaedicke, G., & Beck, J. F. (2001). Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. Anticancer Research, 21(3B), 1841-1847.
  • Perrotti, D., Neviani, P., & Santhanam, R. (2016). A systematic evaluation of the safety and toxicity of fingolimod for its potential use in the treatment of acute myeloid leukaemia.
  • DiMarco, S., Saeedi, S., & Al-Abed, Y. (2022). Neuroprotective Effects of Fingolimod in a Cellular Model of Optic Neuritis. International Journal of Molecular Sciences, 23(19), 11847.
  • Jeffery, D., & Lalla, D. (2014). Assessing the potential impact of non-proprietary drug copies on quality of medicine and treatment in patients with relapsing multiple sclerosis: the experience with fingolimod. Therapeutics and Clinical Risk Management, 10, 487-495.
  • ResearchGate. (2022). Neuroprotective Effects of Fingolimod in a Cellular Model of Optic Neuritis.
  • Abcam. (n.d.). MTT assay protocol.
  • Pharmaffiliates. (n.d.). Fingolimod-impurities.
  • ResearchGate. (n.d.). A retrosynthetic approach to fingolimod 1.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Nakagami, Y., Akter, M. H., Nakao, M., & Nishikawa, M. (2022). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. Biological and Pharmaceutical Bulletin, 45(9), 1279-1286.
  • MilliporeSigma. (n.d.). MTT Cell Proliferation Assay Protocol.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Ghediya, R. V., Patel, M., Pandya, D., Shah, A. K., & Khunt, R. C. (2016). Development and validation of Immunomodulating drug Fingolimod by RP- HPLC method with detailed force degradation study. Chemistry & Biology Interface, 6(4), 210-223.
  • Sigma-Aldrich. (n.d.). Fingolimod HPLC Assay & Impurity Profiling (USP).
  • ResearchGate. (2016). Fingolimod protects cultured cortical neurons against excitotoxic death.
  • ResearchGate. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • ResearchGate. (n.d.). Cytotoxicity assay evaluated by MTT in the differentiated SH-SY5Y cell line....
  • Pastorin, G., et al. (2021). A new advanced cellular model of functional cholinergic-like neurons developed by reprogramming the human SH-SY5Y neuroblastoma cell line.
  • Wójcik-Pszczoła, K., et al. (2020). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. International Journal of Molecular Sciences, 21(17), 6463.
  • Wójcik-Pszczoła, K., et al. (2020). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. Molecules, 25(17), 3959.
  • Miron, V. E., & Franklin, R. J. M. (2014). Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy.
  • Patel, K., et al. (2022). Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method.
  • ResearchGate. (n.d.). Action mechanism of fingolimod and other S1P receptor modulators....

Sources

Application Note & Protocols: Cell-Based Assays for Elucidating the Biological Effects of Nitroalkane Diols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitroalkane diols represent a class of organic compounds with emerging applications and, consequently, a need for thorough toxicological evaluation. Their chemical structure suggests a potential for bioactivity that warrants investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cellular effects of nitroalkane diols. We move beyond simple procedural lists to explain the underlying principles and rationale for key experimental choices. The protocols herein are designed as self-validating systems to ensure robust and reproducible data. This document details a multi-parametric approach, focusing on four critical pillars of cellular health: cytotoxicity, genotoxicity, oxidative stress, and inflammatory response.

Introduction: The Toxicological Questions of Nitroalkane Diols

Nitroalkane diols are vicinal diols containing a nitroalkane moiety. The presence of both hydroxyl (-OH) and nitro (-NO₂) functional groups suggests a complex reactivity profile. The nitro group, in particular, is a well-known "structural alert" in toxicology, as its metabolic reduction can lead to the formation of highly reactive intermediates like nitroso and hydroxylamino derivatives.[1][2] These intermediates can induce a range of cellular damage, including cytotoxicity, DNA damage (genotoxicity), and the generation of reactive oxygen species (ROS), leading to oxidative stress.[3][4] Furthermore, cellular stress and damage can trigger inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of immune and inflammatory responses.[5]

Therefore, a comprehensive in vitro assessment of nitroalkane diols requires a battery of assays to probe these distinct but interconnected biological endpoints. This guide provides detailed protocols for a tiered approach to this evaluation.

Assessment of General Cytotoxicity

The first step in characterizing the effect of a new compound is to determine its cytotoxicity—the degree to which it is toxic to cells. This establishes a critical dose-response relationship and informs the concentration range for subsequent, more mechanistic assays. We present two robust methods that measure different aspects of cell health.

MTT Assay: A Measure of Metabolic Viability

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial reductase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT reagent to form purple formazan crystals. These insoluble crystals are then dissolved, and the intensity of the purple solution is measured spectrophotometrically. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7][8]

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate (e.g., 24h) Seed->Incubate1 Treat 3. Add Nitroalkane Diol (serial dilutions) Incubate1->Treat Incubate2 4. Incubate (e.g., 24-72h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent (0.5 mg/mL) Incubate2->Add_MTT Incubate3 6. Incubate (4h) Add_MTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., SDS-HCl) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Caption: General workflow for a 96-well plate-based cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Culture cells to ~80% confluency. Harvest cells using trypsinization and perform a viable cell count (e.g., using trypan blue).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well flat-bottom plate. Add 100 µL of sterile PBS to the outer wells to prevent evaporation.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of the nitroalkane diol in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free medium to create 2X working concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution. Include vehicle control wells (medium with solvent only) and untreated control wells (medium only).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize this solution.

    • At the end of the incubation period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the crystals.[8]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Neutral Red Uptake Assay: A Measure of Lysosomal Integrity

Principle of the Assay: The Neutral Red Uptake (NRU) assay is another well-established method for determining cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[9][10] The dye, a weak cationic stain, penetrates cell membranes and accumulates in the acidic environment of the lysosomes. Cellular damage, particularly to the cell or lysosomal membranes, impairs the cell's ability to retain the dye.[9] The amount of dye extracted from the cells after exposure is therefore proportional to the number of viable cells.[11]

Detailed Protocol: Neutral Red Uptake Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Neutral Red Incubation:

    • At the end of the compound treatment period, remove the treatment medium.

    • Add 100 µL of pre-warmed medium containing Neutral Red (typically 50 µg/mL) to each well.

    • Incubate for 2-3 hours at 37°C, 5% CO₂, allowing viable cells to take up the dye.

  • Dye Extraction:

    • Carefully remove the Neutral Red-containing medium.

    • Wash the cells once with 150 µL of sterile PBS to remove any unincorporated dye.[11]

    • Add 150 µL of a destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[11]

    • Agitate the plate on a shaker for 10 minutes to extract the dye from the lysosomes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the % Viability and IC₅₀ value as described for the MTT assay.

AssayPrincipleEndpoint MeasuredCommon Application
MTT Enzymatic reduction of tetrazolium saltMitochondrial dehydrogenase activityGeneral cell viability and proliferation
Neutral Red Uptake and retention of dye in lysosomesLysosomal membrane integrityCytotoxicity, particularly membrane damage

Evaluation of Genotoxicity

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations or chromosomal alterations. Given that metabolic activation of nitro-compounds can produce DNA-reactive species, assessing genotoxicity is a critical step.[12][13]

Single-Cell Gel Electrophoresis (Comet Assay)

Principle of the Assay: The Comet Assay, or single-cell gel electrophoresis (SCGE), is a sensitive technique for detecting DNA damage in individual cells.[14][15] Cells are embedded in a thin layer of agarose on a microscope slide and then lysed to remove membranes and proteins, leaving behind the nuclear DNA as a "nucleoid".[16] The slide is then subjected to electrophoresis. Undamaged DNA is supercoiled and remains compact within the nucleoid (the "head" of the comet). If DNA breaks are present (single-strand or double-strand breaks), the relaxed DNA fragments are drawn towards the anode during electrophoresis, forming a "tail".[17] The intensity and length of the tail relative to the head are proportional to the amount of DNA damage. The alkaline version of the assay (pH > 13) is most common as it detects single-strand breaks, double-strand breaks, and alkali-labile sites.[15][16]

Comet_Assay cluster_healthy Unexposed Cell cluster_damaged Exposed Cell cluster_electrophoresis Electrophoresis N1 Nucleus DNA1 Intact DNA Comet1 No Damage: Intact 'Head' DNA1->Comet1 Lysis & Electrophoresis N2 Nucleus DNA2 Damaged DNA Comet2 Damage: 'Head' and 'Tail' DNA2->Comet2 Lysis & Electrophoresis NFkB_Pathway cluster_cytoplasm CYTOPLASM Stimulus Inflammatory Stimulus (e.g., TNFα, IL-1β) Receptor Cell Surface Receptor (e.g., TNFR) Stimulus->Receptor 1. Binds IKK IKK Complex Receptor->IKK 2. Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 3. Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Proteasome Proteasome Nucleus NUCLEUS Transcription Gene Transcription (Cytokines, etc.) Nucleus->Transcription 6. Binds DNA IkB_NFkB:f0->Proteasome 4. Ubiquitination & Degradation IkB_NFkB:f1->Nucleus 5. Translocation

Caption: The canonical NF-κB signaling pathway.

Cytokine Quantification by ELISA

Principle of the Assay: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A sandwich ELISA is commonly used for cytokine measurement. [18][19]In this format, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The cell culture supernatant is added, and any cytokine present binds to the antibody. After washing, a second, biotin-conjugated detection antibody is added, which binds to a different epitope on the cytokine. Finally, streptavidin conjugated to an enzyme (like HRP) is added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the amount of cytokine present. [20] Detailed Protocol: Sandwich ELISA for IL-6

  • Plate Coating:

    • Dilute the capture antibody (e.g., anti-human IL-6) in coating buffer (e.g., 1-4 µg/mL).

    • Add 100 µL to each well of a 96-well high-protein-binding plate.

    • Seal the plate and incubate overnight at 4°C. [18]

  • Blocking:

    • Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well.

    • Incubate for at least 1 hour at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate 3 times.

    • Prepare a standard curve by performing serial dilutions of a known concentration of recombinant IL-6 protein (e.g., from 2000 pg/mL down to 15 pg/mL). [18] * Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3 times.

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme and Substrate Addition:

    • Wash the plate 3 times.

    • Add 100 µL of streptavidin-HRP conjugate to each well.

    • Incubate for 20-30 minutes at room temperature, protected from light.

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate solution to each well and incubate until a blue color develops.

  • Data Acquisition and Analysis:

    • Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 30 minutes.

    • Plot the standard curve (OD vs. concentration) and use it to calculate the concentration of IL-6 in the unknown samples. [21]

Conclusion

The assessment of nitroalkane diols requires a multi-faceted approach to fully understand their potential biological impact. By systematically evaluating cytotoxicity, genotoxicity, oxidative stress, and inflammatory responses, researchers can build a comprehensive safety and activity profile. The protocols outlined in this guide provide a robust starting point, emphasizing the mechanistic rationale behind each step to ensure high-quality, interpretable data. This integrated strategy is essential for making informed decisions in both academic research and industrial drug development settings.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • CYTOKINE ELISA. Bowdish Lab, McMaster University. [Link]

  • Comet Assay for DNA Damage. Bio-protocol. [Link]

  • Comet Assay Protocol. McGill University. [Link]

  • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol. [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program (NTP). [Link]

  • Sequential ELISA to profile multiple cytokines from small volumes. PubMed - NIH. [Link]

  • The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik. [Link]

  • Neutral Red Uptake Assay. RE-Place. [Link]

  • Neutral Red Uptake. Institute for In Vitro Sciences, Inc. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]

  • Transcription - NF-kB signaling pathway. Bio-Rad. [Link]

  • NF-kappaB Signaling Pathway. RayBiotech. [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway). Biocompare. [Link]

  • Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. PubMed Central - NIH. [Link]

  • Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Semantic Scholar. [Link]

  • Genotoxicity of potential metabolites of nitroscanate--an antischistosomal drug. PubMed. [Link]

  • In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. PubMed. [Link]

  • Genetic Toxicology. Pharmaron. [Link]

  • Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. PubMed. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Genotoxic Assessment of Fingolimod-Related Impurities

Authored by: Gemini, Senior Application Scientist

Abstract

Fingolimod (Gilenya®), a sphingosine-1-phosphate (S1P) receptor modulator, is a critical oral therapy for relapsing forms of multiple sclerosis.[1][2] The complex multi-step synthesis of Fingolimod can introduce process-related impurities and potential degradation products.[3][4] Regulatory bodies worldwide mandate a stringent assessment of such impurities, particularly for their potential to be DNA reactive (mutagenic), which could pose a carcinogenic risk to patients.[5][6] This guide provides a comprehensive, scientifically-grounded protocol for researchers, scientists, and drug development professionals to assess the genotoxicity of Fingolimod-related impurities, aligning with the principles of the International Council for Harmonisation (ICH) M7 guideline.[7]

Introduction: The Imperative for Impurity Genotoxicity Assessment

Fingolimod's therapeutic action involves its phosphorylation in vivo to fingolimod-phosphate, which then modulates S1P receptors, leading to the sequestration of lymphocytes in lymph nodes.[8][9] This reduces their infiltration into the central nervous system, mitigating the autoimmune response characteristic of multiple sclerosis.[9]

The synthesis of the Fingolimod active pharmaceutical ingredient (API) involves numerous chemical reagents and intermediates.[10] This process can lead to the formation of impurities, which may be structurally similar to the API or be unreacted starting materials or by-products.[4][11] Some of these impurities, particularly those with "structural alerts" like alkylating functional groups, are flagged as potentially genotoxic.[3] The ICH M7 guideline provides a framework for identifying, categorizing, qualifying, and controlling these mutagenic impurities to limit potential carcinogenic risk.[6][12]

This document outlines a systematic approach, beginning with in silico assessment and progressing through a standard battery of in vitro and, if necessary, in vivo assays to definitively characterize the genotoxic risk of Fingolimod-related impurities.[13]

Regulatory Framework: The ICH M7 Guideline

The cornerstone of this protocol is the ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk".[5] This guideline establishes a risk-based approach to control mutagenic impurities at levels that pose a negligible carcinogenic risk.

Impurity Classification

ICH M7 categorizes impurities into five classes to guide the required level of control.[12][14]

ClassDescriptionRequired Action
Class 1 Known mutagenic carcinogens.Control to compound-specific acceptable limits.
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the Threshold of Toxicological Concern (TTC).
Class 3 Compounds with a structural alert for mutagenicity, but no genotoxicity data.Conduct a bacterial mutagenicity assay (Ames test). Control based on outcome.
Class 4 Compounds with a structural alert, but which are non-mutagenic in an Ames test.Treat as a non-mutagenic impurity (as per ICH Q3A/B guidelines).
Class 5 Compounds with no structural alert.Treat as a non-mutagenic impurity (as per ICH Q3A/B guidelines).
Threshold of Toxicological Concern (TTC)

For Class 2 impurities and Class 3 impurities that are found to be mutagenic, ICH M7 introduces the concept of the Threshold of Toxicological Concern (TTC). The TTC is an acceptable intake level for a lifetime of exposure that corresponds to a theoretical excess cancer risk of 1 in 100,000. For most pharmaceuticals, this value is set at 1.5 µ g/day .[14][15]

A Staged Protocol for Genotoxicity Assessment

A logical, stepwise approach is essential to efficiently and robustly assess the genotoxicity of impurities while minimizing unnecessary testing. The overall workflow is designed to first predict and then empirically test for mutagenic potential.

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: In Vivo Confirmation & Risk Characterization Impurity Identify Potential Impurity (Process-related, Degradant) QSAR (Q)SAR Analysis (2 complementary models) Impurity->QSAR Structural Information Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) QSAR->Ames Structural Alert (Class 3) invitro_MN In Vitro Mammalian Cell Micronucleus Test (OECD 487) Ames->invitro_MN Positive Result Conclusion Final Risk Assessment & Control Strategy Ames->Conclusion Negative Result (Class 4/5) Treat as non-mutagenic invivo_MN In Vivo Rodent Micronucleus Test (OECD 474) invitro_MN->invivo_MN Positive Result (Requires further investigation) invitro_MN->Conclusion Negative Result (Weight of evidence) invivo_MN->Conclusion Positive or Negative Result (Definitive for risk assessment)

Caption: Staged workflow for assessing the genotoxicity of pharmaceutical impurities.

Step 1: In Silico (Q)SAR Assessment

Rationale: Before empirical testing, the structure of a potential Fingolimod impurity is assessed using computational toxicology models. This predictive step is a core component of the ICH M7 guideline.[14]

Protocol:

  • Identify the chemical structure of the impurity.

  • Analyze the structure using two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies:

    • One expert rule-based model (e.g., Derek Nexus).

    • One statistical-based model (e.g., Sarah Nexus).

  • Interpretation:

    • Both models negative: The impurity is classified as ICH M7 Class 5. No further testing is typically needed.[14]

    • One or both models positive: A structural alert for mutagenicity is present. The impurity is classified as ICH M7 Class 3, and empirical testing is required.[14]

Step 2: Bacterial Reverse Mutation (Ames) Assay

Rationale: The Ames test is the cornerstone of genotoxicity testing.[15] It evaluates the ability of a chemical to induce gene mutations (point mutations and frameshift mutations) in several strains of bacteria.[16] A positive result in this assay is a strong indicator of mutagenic potential.[17]

Protocol (Following OECD TG 471):

  • Test System: Use at least five strains of bacteria, including four strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of Escherichia coli (WP2 uvrA) or S. typhimurium (TA102).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rats.

    • Rationale: The S9 mix contains enzymes that can convert a non-mutagenic compound (pro-mutagen) into a mutagenic metabolite, simulating mammalian metabolism.[18]

  • Methodology: The pre-incubation method is generally considered more sensitive for certain chemical classes.[17][18]

    • Expose the bacterial strains to the test article (Fingolimod impurity) at a minimum of five different concentrations in a liquid suspension for 20-30 minutes.

    • Mix the suspension with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Controls:

    • Negative/Vehicle Control: The solvent used to dissolve the impurity.

    • Positive Controls: Known mutagens specific to each bacterial strain, both requiring and not requiring S9 activation (e.g., sodium azide for TA1535 without S9; 2-aminoanthracene for TA100 with S9).

  • Data Analysis & Interpretation:

    • Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine or tryptophan).

    • A positive result is defined as a concentration-related increase in revertant colonies and/or a reproducible increase at one or more concentrations over the negative control value (typically a 2-fold or greater increase).

Step 3: In Vitro Mammalian Cell Micronucleus Test

Rationale: If the Ames test is positive, further characterization is needed. The in vitro micronucleus assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).[19][20] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells that have failed to incorporate into the daughter nuclei during cell division.[21]

Protocol (Following OECD TG 487):

  • Test System: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells).[22]

  • Metabolic Activation: Conduct the assay both with and without an S9 metabolic activation system.

  • Exposure:

    • Short-term treatment (with and without S9): Treat cells for 3-6 hours with the test article. Wash and culture for a further 1.5-2.0 cell cycles.

    • Long-term treatment (without S9): Treat cells for 1.5-2.0 cell cycles.

  • Cytokinesis Block: Add Cytochalasin B (CytoB) to the culture medium.

    • Rationale: CytoB inhibits cytokinesis (the final separation of daughter cells), resulting in binucleated cells. Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have completed one nuclear division, a prerequisite for micronucleus formation.[19][21]

  • Harvesting and Staining: Harvest cells, fix them onto microscope slides, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Cytotoxicity Assessment: Determine the concentration range for the main assay by measuring cytotoxicity (e.g., using Relative Population Doubling or Relative Increase in Cell Count). The top concentration should induce approximately 50-55% cytotoxicity.

  • Data Analysis & Interpretation:

    • Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[19][21]

    • A positive result is a concentration-dependent, statistically significant increase in the frequency of micronucleated cells compared to the vehicle control.

G cluster_0 Cell Culture & Treatment cluster_1 Cytokinesis Block & Harvest cluster_2 Analysis Culture Culture Mammalian Cells (e.g., CHO, TK6) Treat Treat with Impurity (+/- S9 metabolic activation) Culture->Treat CytoB Add Cytochalasin B Treat->CytoB Harvest Harvest, Fix & Stain Cells CytoB->Harvest Score Microscopic Scoring (Count micronuclei in 2000 binucleated cells) Harvest->Score Analysis Statistical Analysis (Compare to controls) Score->Analysis Result Positive or Negative Genotoxicity Finding Analysis->Result

Caption: Workflow for the in vitro cytokinesis-block micronucleus assay.

Step 4: In Vivo Micronucleus Test (Conditional)

Rationale: An in vivo test is warranted if a Fingolimod impurity is positive in an in vitro mammalian cell assay.[13] This step is crucial to determine if the genotoxicity observed in vitro is also expressed in a whole animal system, which accounts for absorption, distribution, metabolism, and excretion (ADME) processes.[23]

Protocol (Following OECD TG 474):

  • Test System: Use a rodent species, typically rats or mice.[24]

  • Dose Selection: Base dose levels on a preliminary range-finding study. The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg). Include at least three dose levels plus vehicle and positive controls.

  • Administration: Administer the test article via a clinically relevant route. Typically, two administrations at a 24-hour interval are performed.[25]

  • Sample Collection: Collect bone marrow or peripheral blood approximately 24 hours after the final dose.[25]

  • Exposure Confirmation: It is critical to confirm systemic exposure of the test article in the test animals (e.g., via plasma analysis).

  • Slide Preparation & Analysis:

    • Prepare smears of bone marrow or peripheral blood.

    • Stain the smears to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

    • Using a microscope, score at least 4000 PCEs per animal for the presence of micronuclei (micronucleated PCEs, MN-PCEs).[26]

  • Data Analysis & Interpretation:

    • A positive result is a dose-related, statistically significant increase in the frequency of MN-PCEs in treated animals compared to the vehicle control group.

    • A clear negative result in a well-conducted in vivo study can override a positive in vitro finding, suggesting the in vitro result may not be relevant to humans.[27]

Final Risk Characterization and Control

The collective data from this tiered approach allows for a definitive risk assessment:

  • Negative in Ames: The impurity is considered non-mutagenic and can be controlled according to standard ICH Q3A/B guidelines.

  • Positive in Ames, Negative in in vivo assay: The impurity may be considered a bacterial mutagen whose effects do not translate to mammals. A strong scientific justification can lead to control as a non-mutagenic impurity.

  • Positive in Ames and Positive in in vivo assay: The impurity is considered a mutagenic hazard. It must be classified as ICH M7 Class 2 and controlled at or below the TTC of 1.5 µ g/day . This requires developing a highly sensitive analytical method to quantify the impurity in the final Fingolimod drug substance.

By adhering to this rigorous, evidence-based protocol, drug developers can ensure the safety and quality of Fingolimod, meeting global regulatory expectations and safeguarding patient health.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. (2023). European Medicines Agency.
  • Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a valid
  • ICH-harmonised guidances on genotoxicity testing of pharmaceuticals: evolution, reasoning and impact. (1999). PubMed.
  • ICH M7: How to Manage Mutagenic Impurities Step by Step. (2026). GuideGxP.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023).
  • ICH Guideline M7 on mutagenic impurities in pharmaceuticals. (2015).
  • Mammalian Cell In Vitro Micronucleus Assay.
  • OECD Test Guidelines for Genetic Toxicology. Istituto Superiore di Sanità.
  • What is the mechanism of Fingolimod Hydrochloride?. (2024).
  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023). ICH.
  • Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity. (2015). Brieflands.
  • Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis. (2017). Der Pharma Chemica.
  • Fingolimod. (2024).
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). PubMed.
  • Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. (2010).
  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. (2024). Veeprho.
  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). JoVE.
  • Understanding Fingolimod Hydrochloride: Mechanism and Impact on Multiple Sclerosis. LinkedIn.
  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. (2012). Federal Register.
  • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. FDA.
  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (2012). FDA.
  • International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites. (2024).
  • Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. (2017). OECD.
  • In Vivo Micronucleus Test. Inotiv.
  • Guidance on genotoxicity testing strategies for manufactured nanom
  • Rodent Micronucleus Assay.
  • OECD Guidlines By Genotoxicity. (2016). Slideshare.
  • Micronucleus test. Wikipedia.
  • Micronucleus Assay: The State of Art, and Future Directions. (2020). PMC - NIH.
  • Fingolimod EP Impurities & USP Rel
  • Guidance on the genotoxicity testing strategies for germ cell mutagens. (2024). GOV.UK.
  • Australian Public Assessment Report for Fingolimod. (2011).
  • Assessing the potential impact of non-proprietary drug copies on quality of medicine and treatment in patients with relapsing multiple sclerosis: the experience with fingolimod. (2014). PubMed Central.
  • In Vitro and in Vivo Studies. (2024). CMIC Group.
  • Ames Test.
  • Impurities Assessment. Inotiv.
  • Ames test. Wikipedia.
  • Fingolimod Synthetic Routes. MedKoo Biosciences.
  • An evaluation of the sensitivity of the Ames assay to discern low-level mutagenic impurities. (2007). Springer.
  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2021). PubMed Central.
  • Heavy metals test results for fingolimod and three nonproprietary fingolimod copies.
  • Fingolimod Impurities and Rel

Sources

Troubleshooting & Optimization

degradation pathways of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol. As an important intermediate in pharmaceutical synthesis, particularly for compounds like Fingolimod, understanding its behavior under stress conditions is critical for process optimization, formulation development, and ensuring analytical accuracy.

Frequently Asked Questions (FAQs) & Degradation Insights

This section addresses common questions encountered during the handling, analysis, and storage of this compound. The degradation pathways described are based on the known reactivity of its core functional groups—tertiary nitroalkane and 1,3-propanediol—supported by literature on analogous structures.

Q1: What are the primary chemical liabilities of this molecule and its main degradation pathways under stress conditions?

A1: The molecule possesses two primary points of chemical instability: the tertiary nitroalkane group and the 1,3-diol structure. These moieties are susceptible to degradation under hydrolytic (acidic and basic), oxidative, and thermal stress.

  • Under Basic Conditions: The most significant pathway is a retro-Henry (retro-nitroaldol) reaction, which leads to the elimination of formaldehyde. This is a well-documented pathway for similar 2-nitro-1,3-propanediol compounds like bronopol.[1][2] This reaction is base-catalyzed and results in the formation of a secondary nitroalkane degradant.

  • Under Acidic Conditions: While more stable than in basic media, prolonged exposure to strong acids can promote dehydration reactions involving the two hydroxyl groups.[3]

  • Under Thermal Stress: The carbon-nitro (C-NO₂) bond is the weakest point. At elevated temperatures, this bond can undergo homolytic cleavage, initiating radical-mediated degradation pathways.[4] Another competing thermal pathway for nitroalkanes is the rearrangement into an alkyl nitrite, which can then decompose further.

  • Under Oxidative Stress: The tertiary carbon to which the nitro group is attached can be susceptible to oxidation, potentially leading to the formation of ketones or other oxidized species and loss of the nitro group. The phenethyl moiety can also be a site for oxidation.

  • Photolytic Stress: Aromatic systems and nitro groups can absorb UV light, potentially leading to photolytic degradation, often through radical mechanisms.

Q2: I am observing a new, more polar impurity in my HPLC analysis after my sample is left in a basic aqueous buffer. What is it likely to be?

A2: The most probable cause is base-catalyzed degradation. The primary degradation product under these conditions is likely 1-(4-octylphenyl)-3-nitropropane , formed via the elimination of formaldehyde. The mechanism involves the formation of a nitronate anion intermediate, which then expels formaldehyde. This pathway is common for 2-nitro-1,3-diols.[1][2] The resulting secondary nitroalkane is more polar than the parent compound due to the loss of a hydroxymethyl group, which would explain its elution profile on a reversed-phase HPLC column.

G parent 2-Nitro-2-(4-octylphenethyl) propane-1,3-diol HOCH₂ C(NO₂) CH₂OH intermediate Nitronate Anion (Intermediate) parent->intermediate + OH⁻ - H₂O product1 1-(4-octylphenyl)-3-nitropropane intermediate->product1 - Formaldehyde (Retro-Henry) product2 Formaldehyde intermediate->product2 Elimination

Caption: Predicted base-catalyzed degradation via formaldehyde elimination.

Q3: My sample purity is decreasing upon heating. What degradation products should I expect?

A3: Thermal stress primarily induces the cleavage of the C-NO₂ bond.[5][6] This generates two radical species: the alkyl radical of your parent structure and a nitrogen dioxide (•NO₂) radical. These highly reactive species can then participate in a cascade of further reactions.

Expected Thermal Degradants:

  • Alkene Formation: The primary alkyl radical can eliminate a hydrogen atom to form an alkene, likely 2-(4-octylphenethyl)-1-propene-1,3-diol .

  • Nitrite Rearrangement: A competing non-radical pathway involves the isomerization of the nitro group to a nitrite ester, followed by O-NO bond cleavage to form an alkoxy radical and nitric oxide (•NO).[5]

  • Coupling Products: Radicals can recombine to form various dimeric impurities.

The table below summarizes the key products from different stress conditions.

Stress ConditionKey Degradation PathwayMajor Predicted Degradant(s)
Basic Hydrolysis Retro-Henry Reaction1-(4-octylphenyl)-3-nitropropane, Formaldehyde
Acidic Hydrolysis DehydrationCyclic ethers or dienes
Thermal C-NO₂ Homolysis2-(4-octylphenethyl)-1-propene-1,3-diol, NO₂, HONO
Oxidative Oxidation of tertiary C1-(4-octylphenyl)propan-2-one (Acetone derivative)
Photolytic Radical ReactionsComplex mixture, potential for nitro-group reduction
Q4: My analytical results are inconsistent. How can I improve the stability of my sample and standards during analysis?

A4: Inconsistency is often due to on-instrument or sample preparation-induced degradation. Given the molecule's instability in aqueous basic conditions, the choice of solvent and buffer is critical.

  • Solvent Choice: Prepare samples and standards in a non-aqueous, aprotic solvent like methanol or acetonitrile. Studies on the similar compound bronopol have shown it to be significantly more stable in methanol than in aqueous solutions.[7]

  • pH Control: If an aqueous mobile phase is necessary for chromatography, ensure the pH is neutral or slightly acidic (pH 4-6). Avoid basic modifiers like ammonia or triethylamine.

  • Temperature Control: Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10 °C) to minimize thermal degradation of samples waiting in the queue.

  • Fresh Preparation: Analyze samples as quickly as possible after preparation. Avoid storing stock solutions in aqueous buffers for extended periods.

Troubleshooting Guide

Observed IssueProbable Cause(s)Recommended Actions & Investigation
Appearance of early eluting peaks in RP-HPLC. Base-catalyzed degradation: Formation of more polar degradants like 1-(4-octylphenyl)-3-nitropropane.1. Check the pH of your sample diluent and mobile phase. 2. Prepare a fresh sample in methanol and inject immediately. 3. Perform a confirmatory forced degradation study in 0.01 N NaOH.
Loss of parent compound peak area over time. General instability: Degradation occurring in the sample vial due to heat, light, or reactive solvent.1. Use a cooled autosampler. 2. Switch to amber vials to protect from light. 3. Re-evaluate your sample diluent; switch to 100% organic if possible.[7]
Formation of late-eluting, broad peaks. Radical-mediated degradation: Formation of dimeric or polymeric products, especially under thermal or photolytic stress.1. Protect samples from light and heat. 2. Check for potential radical initiators in your reagents. 3. Use mass spectrometry (LC-MS) to identify the high molecular weight species.
Drifting baseline or appearance of ghost peaks. Formaldehyde formation: The formaldehyde produced from degradation can react with other components or itself.1. Confirm formaldehyde formation using a specific derivatizing agent (e.g., DNPH). 2. Ensure the HPLC system is clean and well-flushed.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines a standard workflow to intentionally degrade the compound and identify potential degradation products.

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.2 N HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of stock with 1 mL of 0.02 N NaOH. Keep at room temperature. Causality Note: Harsher conditions (heat) are avoided initially due to the high reactivity of nitroalkanes in base.[8]

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Store the solid compound and a solution in acetonitrile at 80°C.

  • Sampling: At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

  • Quenching: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase and analyze immediately by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality Note: A slightly acidic pH is chosen to prevent base-catalyzed degradation on-column.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-22 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Autosampler Temperature: 10°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile or Methanol.

References

  • Brower, K. R. (n.d.). The effect of pressure on the thermal decomposition of nitroalkanes catalyzed by amines. High Pressure Research, 11(1-3), 19-27.
  • Gray, P., & Williams, A. (1959). THERMAL DECOMPOSITION OF THE NITROALKANES. Chemical Reviews, 59(2), 239-328.
  • Manelis, G. B. (2003). Thermal Decomposition of Aliphatic Nitro-compounds. In Chemical Physics of Explosives (pp. 1-28). Springer, Dordrecht.
  • Cardillo, P., & Girelli, A. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 583-589.
  • Ando, T., et al. (1991). A comprehensive study of the thermal stability of chemicals by DSC. Journal of Thermal Analysis, 37(6), 1129-1143. Referenced within: Cardillo, P., & Girelli, A. (2021). Organic Process Research & Development, 25(3), 583-589.
  • Smolecule. (2023). This compound.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment.
  • Kireche, M., et al. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). Journal of Applied Toxicology, 31(5), 453-460.
  • But P. H. Y., et al. (1998). Determination of bronopol and its degradation products by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 879-884.

Sources

Technical Support Center: Optimizing Mobile Phase for the HPLC Separation of Fingolimod and its Nitro-Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Fingolimod. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of Fingolimod from its critical nitro-substituted impurities. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to tackle common challenges in this analysis.

The separation of Fingolimod from its nitro-impurities presents a unique analytical challenge. Fingolimod is a basic compound containing a primary amine, while its nitro-impurities, where the amine is replaced by a nitro group, are neutral. This fundamental difference in physicochemical properties is the key to achieving a robust and selective separation. This guide provides a structured approach to method development and troubleshooting, grounded in established scientific literature and best practices.

Frequently Asked Questions (FAQs) for Method Development

This section addresses the most common questions encountered when establishing a new analytical method for Fingolimod and its related substances.

Q1: What is a recommended starting point for a mobile phase to separate Fingolimod and its nitro-impurities?

A robust starting point for method development is a reversed-phase HPLC system using a C8 or C18 column with a mobile phase consisting of an acidified water/acetonitrile mixture.[1][2][3] A typical starting condition would be:

  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid or a 20-50 mM potassium dihydrogenphosphate buffer in water, with the pH adjusted to 2.5 - 3.0.[1][2][4]

  • Mobile Phase B (Organic): Acetonitrile.

  • Elution: Begin with a gradient elution profile, for example, starting at 45% B and increasing to 85% B over 20-30 minutes.[2] This allows for the effective elution of both the more polar Fingolimod (at acidic pH) and the more non-polar impurities.

Q2: Why is an acidic mobile phase pH (typically 2.5-3.0) so critical for this separation?

The use of an acidic mobile phase is the most critical parameter for achieving good peak shape and reproducible retention for Fingolimod. The scientific reasoning is twofold:

  • Analyte Ionization: Fingolimod possesses a primary amine group. By operating at a pH of 2.5-3.0, which is well below the pKa of the amine, the molecule is fully protonated (R-NH3+). This ensures a single, stable ionic form of the analyte, leading to sharp, symmetrical peaks and consistent retention times.

  • Silanol Suppression: The silica backbone of most reversed-phase columns has acidic silanol groups (Si-OH). At mid-range pH, these can deprotonate (Si-O-) and interact electrostatically with the protonated Fingolimod, causing significant peak tailing. An acidic mobile phase suppresses the ionization of these silanols, minimizing these undesirable secondary interactions.[3]

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

Acetonitrile is overwhelmingly the preferred organic solvent for this separation for several key reasons:

  • Lower Viscosity: Acetonitrile generates lower backpressure than methanol, allowing for higher flow rates or the use of smaller particle columns for improved efficiency.

  • UV Transparency: Fingolimod lacks a strong UV chromophore, necessitating detection at low wavelengths (e.g., 198-220 nm).[2][3] Acetonitrile has a lower UV cutoff than methanol, resulting in a more stable baseline and better sensitivity at these wavelengths.

  • Selectivity: Acetonitrile often provides different selectivity for structurally similar compounds compared to methanol, which can be advantageous in resolving closely eluting impurities.

Q4: Is an isocratic or gradient method better for analyzing Fingolimod and its nitro-impurities?

The choice depends on the analytical goal:

  • Isocratic Method: If the primary goal is a rapid assay for the quantification of Fingolimod itself with known, well-separated impurities, a simple isocratic method can be very effective and robust.[1][3][4]

  • Gradient Method: For impurity profiling or stability-indicating methods where unknown degradants or impurities with a wide range of polarities may be present, a gradient method is essential.[2][5][6] A gradient ensures that late-eluting, more non-polar impurities are effectively cleared from the column, preventing carryover and providing a comprehensive profile of the sample. The USP monograph for Fingolimod impurities utilizes a gradient method.[5][6]

Q5: What type of HPLC column (stationary phase) is recommended?

High-purity, end-capped C18 or C8 columns are the industry standard for this analysis.[1][2][3]

  • C18 (L1 packing): Offers higher hydrophobicity and retention, which can be beneficial for resolving less polar impurities. A good general-purpose choice.

  • C8 (L7 packing): Provides slightly less retention than C18, which can lead to shorter run times if all impurities are sufficiently retained and resolved. It can sometimes offer a different selectivity profile.

For new method development, starting with a modern, high-purity C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size) is a reliable strategy.

Troubleshooting Guide: Common Separation Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the analysis.

TroubleshootingWorkflow start Problem Observed peak_tailing Poor Peak Shape (Fingolimod Tailing) start->peak_tailing poor_resolution Insufficient Resolution (API / Impurity) start->poor_resolution rt_drift Unstable Retention Times start->rt_drift check_ph Verify Mobile Phase pH is 2.5 - 3.0 peak_tailing->check_ph Primary Cause adjust_organic Optimize % Organic (Decrease for more retention) poor_resolution->adjust_organic Isocratic adjust_gradient Modify Gradient Slope (Make shallower for more resolution) poor_resolution->adjust_gradient Gradient check_mixing Ensure Proper Mobile Phase Mixing & Degassing rt_drift->check_mixing Most Common add_modifier Consider Additives: - Ion-Pair Reagent (e.g., OSA) - Competing Base (e.g., TEA) check_ph->add_modifier If pH is correct check_column Check Column Health (Perform wash / Replace) add_modifier->check_column If tailing persists resolved Problem Resolved check_column->resolved change_column Try Different Stationary Phase (e.g., C8 vs C18, or Phenyl-Hexyl) adjust_organic->change_column If no improvement adjust_gradient->change_column If no improvement change_column->resolved check_temp Verify Column Oven Temperature Stability check_mixing->check_temp If well-mixed check_pump Check Pump Performance (Flow rate accuracy, leaks) check_temp->check_pump If temp is stable check_pump->resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

Issue 1: My Fingolimod peak is tailing severely. What are the likely causes and solutions?

  • Primary Cause: Inadequate suppression of silanol interactions. The most common reason is that the mobile phase pH has drifted upwards or was prepared incorrectly.

    • Solution: Remeasure the pH of your aqueous mobile phase. Ensure it is firmly within the 2.5-3.0 range. Remake the buffer if necessary. Using 0.1% phosphoric or formic acid is often more straightforward and less prone to preparation errors than buffers.

  • Secondary Cause: The column itself may be aging, or it may be a lower-purity silica (Type A) that has more active silanol sites.

    • Solution 1: If the pH is correct, consider adding a competing base like 0.1% Triethylamine (TEA) to the mobile phase.[3] TEA is a stronger base than Fingolimod and will preferentially bind to active silanol sites, effectively shielding the Fingolimod from these tailing-inducing interactions.

    • Solution 2: For particularly difficult separations, an ion-pairing reagent like 1-Octane sulfonic acid can be used.[2] This reagent pairs with the protonated Fingolimod, creating a neutral, more hydrophobic complex that exhibits better peak shape on a C18 column. Note that ion-pairing reagents require extensive column equilibration and washing.

    • Solution 3: The column may be at the end of its life. Replace it with a new, high-purity, end-capped C18 or C8 column.

Issue 2: I cannot resolve a nitro-impurity from the main Fingolimod peak. How can I improve selectivity?

  • Cause: The mobile phase composition does not provide sufficient selectivity (α) for the two compounds.

    • Solution 1 (Modify Organic Content): The first step is to adjust the eluent strength. In a reversed-phase system, decreasing the percentage of acetonitrile will increase the retention time of both peaks. This often leads to a disproportional increase in retention for the more hydrophobic compound, which can improve resolution.

    • Solution 2 (Adjust Gradient Slope): If you are using a gradient, make the slope shallower in the region where the critical pair elutes. A slower increase in acetonitrile concentration gives the analytes more time to interact with the stationary phase, enhancing separation. For example, if the peaks elute at 60% ACN, change the gradient from "50-70% ACN in 5 min" to "55-65% ACN in 10 min".

    • Solution 3 (Change Stationary Phase): If modifying the mobile phase is insufficient, the interaction mechanism needs to be changed. Switching from a C18 to a C8 column, or to a column with a different chemistry (e.g., Phenyl-Hexyl), can alter the selectivity and may resolve the co-eluting peaks.

Issue 3: The retention times for my peaks are shifting between injections. What should I check?

  • Cause 1 (Mobile Phase): The mobile phase was not adequately mixed or degassed. If using a buffer, salt may be precipitating in the organic phase if the concentration is too high.

    • Solution: Always filter and thoroughly degas your mobile phases. If you are mixing solvents online with a gradient pump, ensure the pump's proportioning valves are working correctly. Premixing the mobile phase for isocratic methods can enhance stability.

  • Cause 2 (Temperature): The column temperature is not stable. Small fluctuations in ambient temperature can affect retention times.

    • Solution: Always use a thermostatically controlled column compartment and ensure it has reached thermal equilibrium before starting your sequence. A temperature of 30-45°C is common for these methods.[2][3]

  • Cause 3 (Column Equilibration): The column was not properly equilibrated with the starting mobile phase conditions before the first injection.

    • Solution: For a gradient method, ensure the column is re-equilibrated with the initial mobile phase for at least 5-10 column volumes before each injection.

Example Protocols and Starting Conditions

The following tables summarize starting conditions derived from published, validated methods. These serve as excellent, field-tested starting points for your own method development.

Table 1: Example HPLC Method Parameters
ParameterMethod 1: Isocratic AssayMethod 2: Gradient Impurity Profile
Primary Goal Rapid Quantification of FingolimodSeparation of Fingolimod & Related Impurities
Column Nova-Pak C8, 4.6 x 150 mm, 5 µm[1][4]Inertsil ODS-3V, 4.6 x 250 mm, 5 µm
Mobile Phase A 50 mM KH2PO4, pH 3.0 with H3PO4[1][4]Buffer: KH2PO4 + 1-Octane sulfonic acid, pH 3.0[2]
Mobile Phase B Acetonitrile[1][4]Acetonitrile:Water (90:10 v/v)[2]
Composition 45:55 (A:B)[1][4]Gradient: 0-20 min (45% to 85% B), 20-37 min (hold 85% B), 37-45 min (return to 45% B)[2]
Flow Rate 1.0 mL/min[1][4]1.2 mL/min[2]
Temperature Ambient45 °C[2]
Detection (UV) 220 nm220 nm[2]
Injection Vol. 20 µL10 µL[2]
Experimental Protocol: Preparation of Solutions
  • Diluent Preparation: A mixture of acetonitrile and water (e.g., 90:10 v/v) is a suitable diluent.[2] Using the mobile phase as a diluent is also a common practice to ensure peak shape integrity.[1]

  • Standard Stock Solution: Accurately weigh and dissolve Fingolimod reference standard in the diluent to prepare a stock solution (e.g., 0.5 - 1.0 mg/mL).

  • Impurity Stock Solution: If available, prepare a stock solution containing the nitro-impurities and other related substances in the diluent.

  • Working Standard & System Suitability Solution:

    • For the Working Standard , dilute the stock solution to the target concentration for your assay (e.g., 10-50 µg/mL).[1][3]

    • For the System Suitability Solution (SSS) , spike the Working Standard with a small amount of the impurity stock solution to create a solution where the impurities are at their specification level (e.g., 0.15%).[2] This solution is critical for verifying the method's performance.

System Suitability Criteria

Before running samples, inject the SSS at least five times and verify the following parameters to ensure the trustworthiness of the analytical system:

  • Resolution (Rs): The resolution between the Fingolimod peak and the closest eluting impurity should be greater than 1.5.[2]

  • Tailing Factor (Tf): The tailing factor for the Fingolimod peak should not be more than 2.0.[2]

  • Theoretical Plates (N): The plate count for the Fingolimod peak should be not less than 3000.[2]

  • %RSD: The relative standard deviation for the peak area of replicate injections should be less than 2.0%.

Caption: Key structural difference governing chromatographic selectivity.

References

  • Souri, E., Zargarpoor, M., Mottaghi, S., Ahmadkhaniha, R., & Kebriaeezadeh, A. (2015). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(1), 85–93. [Link][1]

  • Ram Reddy, T., et al. (2014). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica, 6(5), 346-355. [Link][2]

  • Souri, E., Zargarpoor, M., Mottaghi, S., Ahmadkhaniha, R., & Kebriaeezadeh, A. (2014). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. PubMed, 83(1), 85–93. [Link][4]

  • Souri, E., et al. (2015). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. MDPI. [Link]

  • Ghediya, R. V., Patel, M., Pandya, D., Shah, A. K., & Khunt, R. C. (2016). Development and validation of Immunomodulating drug Fingolimod by RP- HPLC method with detailed force degradation study. Chemistry & Biology Interface, 6(4), 210-223. [Link][3]

  • Srinivasan, T., et al. (2015). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FINGOLIMOD IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3470. [Link]

  • El-Bagary, R. I., et al. (2016). Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior. MedCrave Online. [Link]

  • Pharmaffiliates. Fingolimod Nitro Impurity. Pharmaffiliates Analytics & Synthetics (P) Ltd. [Link]

  • Veeprho. Fingolimod Impurity 1. Veeprho Laboratories Pvt. Ltd. [Link]

  • Merck. (2020). Analysis of Fingolimod Hydrochloride According to USP Monograph Guidelines. AZoM. [Link][5]

  • Veeprho. N-Nitroso Fingolimod. Veeprho Laboratories Pvt. Ltd. [Link]

  • Pharmaffiliates. Fingolimod-impurities. Pharmaffiliates Analytics & Synthetics (P) Ltd. [Link]

  • Souri, E., et al. (2014). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Semantic Scholar. [Link][7]

Sources

troubleshooting poor resolution in the chromatographic analysis of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions related to achieving optimal resolution for this compound. My goal is to move beyond simple procedural lists and delve into the causal relationships between your experimental choices and chromatographic outcomes, empowering you to develop robust and reliable analytical methods.

Section 1: Foundational Knowledge - Understanding the Analyte's Behavior

A successful analysis begins with understanding the molecule itself. This compound is an amphiphilic compound, meaning it possesses both a large, non-polar (hydrophobic) moiety—the 4-octylphenethyl group—and polar functional groups—the nitro group and two hydroxyls from the propane-1,3-diol backbone. This dual nature is the primary determinant of its behavior in a chromatographic system.

Q: Why is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most common method for analyzing this compound?

A: The choice of RP-HPLC is dictated by the compound's significant hydrophobic character. In RP-HPLC, the stationary phase (the column) is non-polar (e.g., C18 or C8), and the mobile phase is polar (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol)[1]. The large octylphenethyl group on your analyte will strongly interact with the non-polar stationary phase, leading to good retention and allowing for separation based on hydrophobicity[1][2]. This strong retention is crucial for separating it from more polar impurities that will elute earlier.

Q: What specific challenges can I anticipate when analyzing this nitro-diol compound?

A: The primary challenges stem from the polar functional groups, particularly the nitro group.

  • Peak Tailing: The nitro group, along with the hydroxyl groups, can engage in secondary interactions with residual silanol groups on the surface of silica-based HPLC columns[3]. These interactions are a common cause of asymmetrical, tailing peaks, which severely compromise resolution and integration accuracy.

  • Complex Separations: As a synthetic intermediate or a related substance to an active pharmaceutical ingredient, it often exists in a complex matrix with structurally similar impurities. Resolving these closely related compounds requires careful optimization of chromatographic selectivity.

  • Solubility Issues: The compound's non-polar nature means it may have poor solubility in highly aqueous mobile phases, which can lead to peak distortion or precipitation on the column[4].

Section 2: Troubleshooting Guide - A Logic-Based Approach to Poor Resolution

Poor resolution is rarely a single-factor problem. It is an outcome that requires systematic diagnosis. The following guide is structured to help you logically identify and solve the root cause of your separation issues.

Troubleshooting_Workflow cluster_start Start: Diagnosis cluster_peakshape Problem: Peak Shape cluster_separation Problem: Peak Separation cluster_solutions_tailing Solutions for Tailing cluster_solutions_fronting Solutions for Fronting cluster_solutions_selectivity Solutions for Selectivity start Poor Resolution Observed peak_shape Are peaks broad or tailing? start->peak_shape Check Peak Shape First tailing Peak Tailing peak_shape->tailing Yes (Tailing) fronting Peak Fronting peak_shape->fronting Yes (Fronting) coelution Are peaks co-eluting? peak_shape->coelution No, shape is good sol_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) tailing->sol_ph sol_column Use High-Purity, End-Capped Column tailing->sol_column sol_modifier Add Competing Base (e.g., Triethylamine) tailing->sol_modifier sol_conc Reduce Sample Concentration or Injection Volume fronting->sol_conc sol_solvent Dissolve Sample in Initial Mobile Phase fronting->sol_solvent selectivity Poor Selectivity (α) coelution->selectivity Yes sol_organic Change Organic Modifier (ACN vs. MeOH) selectivity->sol_organic sol_temp Optimize Column Temperature selectivity->sol_temp sol_statphase Change Stationary Phase (e.g., C18 to Phenyl) selectivity->sol_statphase

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Issue 1: My peak for this compound is severely tailing.

Q: What is causing this peak asymmetry and how can I achieve a symmetrical, Gaussian peak?

A: Peak tailing for nitro compounds is a classic sign of secondary interactions between the analyte and the stationary phase[3]. The silica backbone of most RP columns has residual acidic silanol groups (Si-OH). The electron-rich nitro group on your analyte can form strong hydrogen bonds with these sites, causing a portion of the analyte molecules to be retained longer than the main band, resulting in a "tail".

Troubleshooting Steps:

  • Lower the Mobile Phase pH: By adding an acidifier like formic acid or phosphoric acid to your aqueous mobile phase to achieve a pH between 2.5 and 3.5, you can suppress the ionization of the silanol groups[3]. This "protonates" them (Si-O⁻ → Si-OH), reducing their ability to interact with your analyte and dramatically improving peak shape.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica ("Type B") which has fewer metal impurities and a lower concentration of acidic silanols[3]. Furthermore, ensure you are using a column that is "end-capped," a process where bulky chemical groups are bonded to most of the remaining free silanols, effectively shielding them from your analyte.

  • Add a Competing Base (Use with Caution): Adding a small amount (e.g., 0.1%) of a basic modifier like triethylamine (TEA) to the mobile phase can sometimes help[3]. The TEA will preferentially interact with the active silanol sites, effectively blocking them from your analyte. However, this can shorten column lifetime and is often a last resort.

Issue 2: The analyte peak is overlapping with a known impurity.

Q: My peak shape is good, but I cannot resolve the main peak from a closely eluting impurity. How can I improve this separation?

A: This is a problem of insufficient selectivity (alpha, α), which is a measure of the separation between the centers of two adjacent peaks. To improve resolution, you must change the fundamental chemistry of the separation to make the column "see" the two compounds differently[5].

Troubleshooting Steps:

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC, but they interact with analytes differently. If you are using acetonitrile, switch to methanol, or vice-versa[5]. Acetonitrile is aprotic, while methanol is a protic solvent and can engage in hydrogen bonding. This difference can significantly alter the elution order and spacing of your peaks. A general starting point is to replace the current percentage of one solvent with the same percentage of the other and re-optimize.

    Organic ModifierElution Strength (Reversed-Phase)Key Characteristics
    Methanol (MeOH) WeakerProtic, hydrogen-bond donor/acceptor. Good for resolving polar compounds.
    Acetonitrile (ACN) StrongerAprotic, dipole interactions. Generally provides sharper peaks and lower backpressure.
    Tetrahydrofuran (THF) StrongestAprotic, strong solvent. Can alter selectivity for aromatic compounds but has high UV cutoff and can swell PEEK tubing. Use with care[5][6].
  • Optimize Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, but it can also change selectivity[7]. Increasing the temperature (e.g., from 30°C to 45°C) can sometimes improve resolution, while in other cases, lowering it may be beneficial. It is an empirical parameter that should be explored. Ensure your system has a column oven for consistent and reproducible results[8][9].

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, the next logical step is to change the column chemistry[5].

    • Phenyl Column: Since your analyte contains a phenyl ring, a Phenyl-Hexyl stationary phase can offer alternative selectivity through π-π interactions between the phenyl groups on the column and your analyte. This is often an excellent choice for separating aromatic compounds from their non-aromatic or differently substituted counterparts[6].

    • C8 Column: If your analyte is too strongly retained on a C18 column, switching to a C8 column will reduce retention time and may alter selectivity enough to resolve the impurity[6].

Issue 3: My analyte is eluting too early, near the solvent front.

Q: I have very little retention, and my peak is near the void volume. How do I increase retention?

A: Low retention in RP-HPLC means your analyte has a greater affinity for the mobile phase than the stationary phase. This occurs when the mobile phase is too "strong" (i.e., has too high a concentration of organic solvent)[6].

Troubleshooting Steps:

  • Decrease the Organic Modifier Concentration: The most direct way to increase retention for a non-polar compound is to make the mobile phase more polar. This is achieved by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) and increasing the percentage of water/buffer[6]. A good rule of thumb is that for many compounds, a 10% decrease in the organic modifier can increase the retention factor (k) by a factor of 2 to 3[6].

  • Switch to a More Retentive Stationary Phase: If you are using a C8 or a shorter column and still see poor retention, switch to a C18 column with a higher carbon load. A longer column (e.g., 150 mm or 250 mm) will also increase retention and improve efficiency, potentially enhancing resolution[6][7].

Section 3: Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC method for this compound?

A: A robust starting point would be:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at an appropriate wavelength (determined by a UV scan of the analyte).

Q: How should I prepare my sample for injection to avoid peak distortion?

A: Always dissolve your sample in a solvent that is as close as possible to, or weaker than, your initial mobile phase composition. Injecting a sample dissolved in a very strong solvent (like 100% acetonitrile) into a highly aqueous mobile phase will cause the sample to precipitate at the column head, leading to split or broad peaks. Filter all samples through a 0.2 or 0.45 µm syringe filter before injection to prevent particulates from blocking the column frit[10].

Q: Should I use a guard column?

A: Yes, it is highly recommended. A guard column is a short, disposable column with the same packing material as your analytical column. It is placed between the injector and the analytical column to adsorb strongly retained "junk" and catch particulates from the sample matrix[6]. This protects your expensive analytical column, extending its lifetime and ensuring method robustness.

Section 4: Key Experimental Protocols

Protocol 1: Systematic Approach to Mobile Phase Optimization

This protocol is designed to efficiently find the optimal mobile phase composition for resolving your analyte from critical impurities.

  • Establish Retention: Using the starting method described in the FAQ, adjust the initial percentage of organic solvent (Mobile Phase B) until your target analyte elutes with a retention factor (k) between 2 and 10. This ensures it is well-retained but elutes in a reasonable time.

  • Run a Scouting Gradient: Perform a fast, broad gradient run (e.g., 5% to 95% B in 10 minutes) to elute all components from your sample. This provides a map of your sample's complexity.

  • Optimize the Gradient Slope: Based on the scouting run, create a shallower gradient around the elution time of your target peak and its impurities. A shallower gradient increases the separation time between peaks, often improving resolution.

  • Test Different Organic Modifiers: If resolution is still insufficient, repeat steps 1-3 using methanol instead of acetonitrile as Mobile Phase B. Compare the resulting chromatograms to see which solvent provides better selectivity for your critical pair.

  • Convert to Isocratic (Optional): If your separation can be achieved with a constant mobile phase composition and all peaks elute within a reasonable time, an isocratic method can be developed from the optimized gradient. This is often faster and more robust for routine quality control analysis.

References

  • Crawford Scientific. Troubleshooting Poor Peak Shape and Resolution in HPLC.[Link] (Note: As per instructions, a working landing page is prioritized. A generic link to a relevant content provider is used as the original link was to a YouTube video which may not be stable).

  • Restek. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.[Link]

  • Pharma Knowledge Forum. How to Develop HPLC Method for Nonpolar Compounds.[Link]

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography.[Link]

  • ResearchGate. How to select suitable columns for separation of non polar extracts using analytical and preparative HPLC?[Link]

  • MONAD. How Does High-Performance Liquid Chromatography (HPLC) Achieve Compound Separation?[Link]

  • SCION Instruments. HPLC Troubleshooting Guide.[Link]

  • Chemsrc. this compound.[Link]

  • Medikamenter Quality Services. Common Issues in HPLC Analysis.[Link]

  • Labcompare. Troubleshooting Common HPLC Issues.[Link]

Sources

Technical Support Center: Preventing Decomposition of Nitro Compounds During Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support center dedicated to a persistent challenge in analytical chemistry: the instability of nitro compounds. As researchers, scientists, and drug development professionals, you are aware that the nitro group (–NO₂), while crucial to the function of many pharmaceuticals and industrial chemicals, is notoriously labile. Its electron-withdrawing nature and thermodynamic instability make it susceptible to degradation during routine sample preparation, leading to inaccurate quantification, poor reproducibility, and misleading results.[1][2]

This guide moves beyond simple protocols. It is structured as a series of troubleshooting questions and in-depth answers, designed to function as if you have a senior application scientist by your side. We will explore the fundamental mechanisms of decomposition and provide field-proven, practical solutions to preserve the integrity of your analytes from sample collection to final analysis. Our goal is to empower you with the knowledge to build self-validating workflows that ensure the accuracy and trustworthiness of your data.

Section 1: Understanding the Fundamentals of Nitro Compound Instability

Before troubleshooting specific procedural steps, it's critical to understand the underlying chemical principles that govern the stability of your target molecules.

Q1: What chemically makes nitro compounds so prone to decomposition?

The instability of nitro compounds is rooted in the electronic properties of the nitro group and the thermodynamics of the C–NO₂ bond. The nitro group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This electronic pull creates a polarized C–NO₂ bond that is susceptible to cleavage.

Furthermore, many nitro compounds are thermodynamically unstable, meaning their decomposition into more stable products (like molecular nitrogen and various oxides) is energetically favorable.[3] This inherent instability makes them sensitive to external energy inputs such as heat, light, or chemical catalysis.

Q2: What are the primary decomposition pathways I should be aware of during sample preparation?

There are four main pathways through which nitro compounds can degrade during your workflow. Understanding which pathway is most likely in a given situation is key to effective troubleshooting.

  • 1. Thermal Decomposition: This is a major concern, especially when using techniques like Gas Chromatography (GC). At elevated temperatures, the C–NO₂ bond can cleave, or the molecule can undergo rearrangements like nitro-nitrite isomerization.[4] This is particularly problematic for nitrate esters (e.g., nitroglycerine) and nitramines, which can decompose into a variety of smaller, highly structured products like nitric oxide, water, and formaldehyde.[5][6]

  • 2. Photodegradation: Many nitroaromatic compounds are sensitive to ultraviolet (UV) light. Exposure to sunlight or even harsh laboratory lighting can initiate photochemical reactions, leading to the degradation of the analyte.[7][8] This pathway often involves the formation of radical species and subsequent transformation into compounds like nitrophenols or complete mineralization.[9][10]

  • 3. Chemical Reduction: The nitro group is readily reduced to a variety of other functional groups, including nitroso (–NO), hydroxylamino (–NHOH), and ultimately, the primary amine (–NH₂).[11] This can be an intentional synthetic step, but during sample preparation, it is a common source of analyte loss. Unwanted reduction can be catalyzed by reactive metal surfaces, certain sample matrix components, or impurities in solvents.[3][12]

  • 4. pH-Mediated Degradation: The stability of many nitro compounds is highly dependent on pH. Both strongly acidic and strongly alkaline conditions can catalyze degradation pathways like denitrosation or hydrolysis.[13][14] For many compounds, a neutral pH environment provides the greatest stability.[13][15]

Decomposition_Triggers cluster_triggers Primary Decomposition Triggers Heat Heat (e.g., GC Inlet, Evaporation) Analyte Nitro Compound (Analyte of Interest) Heat->Analyte Thermal Decomposition Light UV Light (e.g., Sunlight, Lab Lighting) Light->Analyte Photodegradation pH Extreme pH (Acidic or Alkaline Conditions) pH->Analyte pH-Mediated Hydrolysis/ Denitrosation Reducing_Agents Chemical Reductants (e.g., Active Metals, Matrix Components) Reducing_Agents->Analyte Chemical Reduction

Caption: Key environmental and chemical triggers of nitro compound decomposition.

Section 2: Troubleshooting Guide for the Sample Preparation Workflow

This section addresses common issues encountered during the core stages of sample preparation, providing actionable solutions and protocols.

Sample Extraction & Cleanup
Q3: My analyte recovery is consistently low after Solid Phase Extraction (SPE). What are the likely causes and how do I fix them?

Low recovery after SPE is a frequent problem that can often be traced back to several key factors. Nitro compounds, with their polar functional group, require careful optimization of the SPE method.

Common Causes & Solutions:

  • Improper Sorbent Selection: The polarity of the nitro group means that a generic C18 sorbent may not always be optimal, especially for more polar nitro compounds or complex matrices.

    • Solution: Choose a sorbent that provides multiple retention mechanisms. Polymeric sorbents are often a better choice as they offer hydrophobic and hydrophilic interactions. For challenging matrices, consider mixed-mode sorbents that also provide ion-exchange capabilities.[16][17]

  • Incorrect Sample pH: If the sample pH is not optimized, the analyte may not retain effectively on the sorbent.

    • Solution: Adjust the sample pH to ensure the analyte is in a neutral, non-ionized state to maximize hydrophobic retention. A pH between 6.0 and 7.0 is often a good starting point for many nitroaromatics.[18]

  • Flow Rate is Too High: If the sample is loaded too quickly, the analyte does not have sufficient residence time to interact with and bind to the sorbent, leading to breakthrough.[16]

    • Solution: Maintain a slow and consistent flow rate during sample loading. A typical rate of 1-2 mL/min for a 6 mL cartridge is recommended. Use a vacuum manifold with fine control or a positive pressure manifold for best results.

  • Wash Solvent is Too Strong: An aggressive wash solvent can prematurely elute your target analyte along with the interferences.

    • Solution: The goal is to use the strongest possible wash solvent that does not elute your analyte.[17] Start with 100% water and titrate in small amounts of an organic solvent (e.g., 5-10% methanol) to find the optimal strength for removing interferences while retaining the analyte.

  • Elution Solvent is Too Weak: Incomplete elution will leave a significant portion of your analyte bound to the SPE cartridge.

    • Solution: Ensure your elution solvent is strong enough to fully desorb the analyte. While methanol or acetonitrile are common, sometimes a stronger solvent like acetone or dichloromethane (DCM) is required, especially for polymeric sorbents.[19]

Table 1: Comparison of Common SPE Sorbents for Nitro Compound Analysis

Sorbent TypePrimary Retention Mechanism(s)Best Suited ForCommon Issues & Considerations
C18 (Octadecyl Silica) Reversed-Phase (Hydrophobic)Non-polar to moderately polar nitroaromatics in clean aqueous matrices.Poor retention of very polar analytes. Susceptible to dewetting if cartridge runs dry.[16]
Polymeric (e.g., SDB-XC, HLB, NEXUS) Reversed-Phase, Pi-Pi BondingBroad range of nitro compounds, including more polar ones. Good for complex matrices.[19]Requires stronger elution solvents (e.g., Acetone, DCM). May retain more interferences if wash step is not optimized.
Mixed-Mode (e.g., C18/Anion Exchange) Reversed-Phase, Ion ExchangeNitro-phenolic or nitro-benzoic acid compounds that can be ionized.Requires careful pH control during loading, washing, and elution steps to manage both retention mechanisms.[17]
Experimental Protocol 1: General SPE Method for Nitroaromatics in Water

This protocol provides a robust starting point for extracting a range of nitroaromatic compounds from an aqueous matrix using a polymeric sorbent.

  • Sorbent Conditioning: Condition a 200 mg/6 mL polymeric SPE cartridge by passing 5 mL of acetone, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Adjust the pH of your water sample (up to 500 mL) to ~6.5. Load the sample onto the cartridge at a flow rate of approximately 2-5 mL/min.

  • Washing Interferences: Wash the cartridge with 5 mL of a 10:90 methanol:water solution to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under high vacuum or with a stream of nitrogen for at least 20 minutes to remove all residual water. This step is critical for good recovery in non-aqueous elution solvents.

  • Elution: Elute the analytes by passing 2 x 4 mL of acetone into a collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at a temperature no greater than 35°C.

Caption: A validated workflow for Solid Phase Extraction of nitro compounds.

Sample Concentration & Storage
Q4: I suspect I'm losing my analyte during the solvent evaporation step. How can I prevent this?

This is a critical step where two types of loss can occur: thermal decomposition of labile compounds or physical loss of more volatile ones.

  • For Thermally Labile Compounds (e.g., Nitrate Esters): Avoid heat at all costs. Standard hot-block evaporators can easily reach temperatures that initiate decomposition.[5]

    • Best Practice: Use a centrifugal vacuum evaporator (e.g., SpeedVac) which removes solvent at low temperatures under vacuum. Alternatively, use a gentle stream of nitrogen with the sample vial placed in a room temperature water bath. Never apply heat above 35-40°C unless you have validated that your compound is stable at higher temperatures.[19]

  • For Volatile Compounds (e.g., Nitromethane, Nitrobenzene): The risk here is evaporating the analyte along with the solvent.

    • Best Practice: Use a Kuderna-Danish (K-D) concentrator, which is designed for this purpose. If using a nitrogen stream, carefully monitor the evaporation and stop just short of complete dryness. Adding a small amount of a high-boiling "keeper" solvent (e.g., isooctane) can help prevent the loss of the more volatile target analytes.

Q5: What are the best practices for storing prepared samples containing nitro compounds before analysis?

Improper storage can undo all your careful preparation work. The key principles are to limit exposure to light, heat, and reactive surfaces.

  • Temperature: Store samples at low temperatures, typically 4°C for short-term storage (1-7 days) and -20°C or lower for longer periods.

  • Light Protection: Always use amber glass vials to protect samples from photodegradation.[7]

  • Use Inert Materials: Use vials with PTFE-lined caps. For highly sensitive compounds, consider using silanized (deactivated) glass vials to prevent potential catalytic decomposition on active glass surfaces.

  • Headspace: Minimize the headspace in the vial to reduce the potential for volatile analyte loss.

Section 3: Troubleshooting for Analytical Instrumentation

The analytical instrument itself can be a source of decomposition, particularly in gas chromatography.

Gas Chromatography (GC)
Q6: I'm seeing tailing peaks or extra peaks in my GC-MS analysis that don't match my standards. Is this decomposition?

Yes, this is a classic sign of on-instrument thermal decomposition, most often occurring in the high-temperature GC inlet.[6][20] The hot metal and glass surfaces can be highly reactive, especially for thermally labile nitro compounds like PETN or nitroglycerin.

Solutions to Minimize Inlet Decomposition:

  • Use a Deactivated Liner: Always use a high-quality, deactivated (silanized) inlet liner. Change it frequently, as its activity increases with use.[5]

  • Optimize Inlet Temperature: Do not assume that hotter is better. While a high temperature is needed to volatilize the sample, an excessive temperature will "fry" your analytes. Perform a temperature study, starting at a lower temperature (e.g., 200°C) and increasing in 20°C increments to find the lowest temperature that gives good peak shape without introducing decomposition products.

  • Use a Programmed Temperature Vaporization (PTV) Inlet: This is the most effective solution for thermally labile compounds. A PTV inlet injects the sample at a low initial temperature and then rapidly ramps the temperature to transfer the analytes to the column. This "gentle" vaporization significantly reduces the time the analyte spends at high temperatures, minimizing decomposition.[20]

Table 2: GC Inlet Strategies to Mitigate Thermal Decomposition

Inlet TypeStrategyHow it WorksBest For
Split/Splitless Lower Inlet TemperatureReduces thermal stress on the analyte.Moderately stable nitro compounds.
Split/Splitless Use a Deactivated Liner with Glass WoolProvides a clean, inert surface for vaporization. Glass wool traps non-volatiles.All nitro compounds, essential for trace analysis.
PTV Cool On-Column or Solvent Vent InjectionSample is introduced at a low temperature, then the inlet is rapidly heated.Highly thermally labile compounds (e.g., nitrate esters, nitramines).[20]
High-Performance Liquid Chromatography (HPLC)
Q7: My peak shapes are poor (splitting, tailing) in my HPLC analysis. Could my nitro compound be degrading?

While on-column degradation is less common in HPLC than in GC due to the lower temperatures, poor peak shape is often a sign of undesirable chemical interactions or instability related to the mobile phase.

  • Mobile Phase pH: The pH of the mobile phase can directly impact the stability of your analyte during the several minutes it spends on the column. If your compound is unstable at a certain pH, you may see broad or tailing peaks as it degrades during separation.[13]

    • Solution: Perform a stability study of your analyte in different pH solutions (e.g., pH 3, 5, 7, 9) before method development. Choose a mobile phase buffer that maintains a pH where your analyte is most stable.[14]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., sample in 100% acetonitrile, mobile phase starting at 10% acetonitrile), it can cause severe peak distortion, including splitting and broadening. This is not decomposition, but it is a very common problem.

    • Solution: Whenever possible, dissolve your final sample extract in the initial mobile phase. If this is not feasible due to solubility constraints, inject the smallest possible volume to minimize the effect.

Section 4: General FAQs

Q8: Can the sample matrix itself cause decomposition of nitro compounds?

Absolutely. Complex matrices can be a chemical minefield.

  • Environmental Samples: Soil and sediment can contain reduced metal species (e.g., Fe²⁺) or microbial populations that can chemically or biologically reduce nitroaromatic compounds.[1][21]

  • Biological Samples: Plasma or tissue homogenates contain numerous enzymes and endogenous molecules (e.g., thiols) that can metabolize or reduce nitro groups.[11][13]

Q9: Are all nitro compounds equally stable?

No, there is a wide range of stability.

  • Highly Unstable: Nitrate esters (e.g., PETN, EGDN) are notoriously thermally labile and prone to decomposition in GC inlets.[6][20]

  • Moderately Stable: Mononitroaromatics like nitrobenzene and nitrotoluene are generally more robust but are still susceptible to photodegradation and aggressive chemical conditions.[22]

  • Relatively Stable: Polynitroaromatics like TNT or TNB are more resistant to oxidative degradation but are designed to be explosive and must be handled with appropriate care.[1] The presence of multiple electron-withdrawing nitro groups contributes to their recalcitrance.[1]

References

  • pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms. PMC, NIH.[Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar.[Link]

  • Identifying Competing Aerobic Nitrobenzene Biodegradation Pathways by Compound-Specific Isotope Analysis. ACS Publications.[Link]

  • NITRO COMPOUNDS. SLIET, Department of Chemistry.[Link]

  • Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. MDPI.[Link]

  • Photocatalytic Degradation of Nitrobenzene in an Aqueous System by Transition-Metal-Exchanged ETS-10 Zeolites. ACS Publications.[Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC, NIH.[Link]

  • Effect of pH on the absorbances of nitroaniline isomers. ResearchGate.[Link]

  • Degradation pathways of nitrobenzene. ResearchGate.[Link]

  • Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV). ResearchGate.[Link]

  • Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. Semantic Scholar.[Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC, NIH.[Link]

  • Nitro Compounds. Chemistry LibreTexts.[Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.[Link]

  • 7 Horrible Mistakes You're Making with Solid Phase Extraction. Biotage.[Link]

  • Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. PMC, NIH.[Link]

  • Photocatalytic degradation of nitrobenzene using titanium dioxide and concentrated solar radiation: Chemical effects and scaleup. ResearchGate.[Link]

  • Development and validation of a solid phase extraction sample cleanup procedure for the recovery of trace levels of nitro-organic explosives from soil. Forensic Chemistry, Elsevier.[Link]

  • Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. PubMed.[Link]

  • Amines. NCERT.[Link]

  • pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate.[Link]

  • The Most Common Mistakes in Solid-Phase Extraction. LCGC International.[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.[Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.[Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data.[Link]

Sources

Technical Support Center: Enhancing Signal-to-Noise in NMR for Dilute Samples of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals facing the challenge of acquiring high-quality NMR data from dilute samples of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol. Low concentration significantly degrades the signal-to-noise ratio (S/N), making structural elucidation and quantification difficult. This document provides a comprehensive set of troubleshooting strategies and optimized protocols, structured in a user-friendly question-and-answer format, to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I've run my standard proton NMR overnight, but my signal is still buried in the noise. What's the first thing I should check?

A1: Before delving into complex parameter optimization, revisit your sample preparation. For dilute samples, every detail matters. Ensure you are using a high-quality, high-purity deuterated solvent (e.g., CDCl₃, 99.96%+ D). Also, confirm that you are using an appropriate NMR tube, such as a high-precision 5 mm tube, and that the sample is positioned correctly in the NMR probe.

Q2: My baseline is very distorted, making it hard to integrate the weak signals of my compound. What could be the cause?

A2: A distorted baseline in the NMR spectrum of dilute samples is often due to acoustic ringing or probe background signals. To mitigate this, consider increasing the acquisition time (AQ) and the relaxation delay (D1). Additionally, applying a backward linear prediction during data processing can be very effective at correcting baseline distortions.

Q3: I see some of my signals, but the broad -OH peaks from the diol moiety are obscuring a region of my spectrum. How can I get rid of them?

A3: The exchangeable protons of the diol group can be easily removed from the spectrum by adding a small amount of deuterium oxide (D₂O) to your sample. A simple "D₂O shake" will exchange the -OH protons for deuterium, causing their signals to disappear from the proton NMR spectrum.

Q4: Is a higher magnetic field strength always the best solution for improving S/N?

A4: While higher magnetic field strengths do increase sensitivity and spectral dispersion, they may not always be the most practical or cost-effective solution. Significant S/N enhancements can often be achieved on existing spectrometers by optimizing other factors, such as using a cryogenically cooled probe (CryoProbe), which can provide a 3-4 fold increase in S/N, or by employing advanced acquisition and processing techniques.

In-Depth Troubleshooting Guides

Sample Preparation & Handling

Q: My sample of this compound is extremely dilute. How can I prepare it to maximize the signal?

A: For highly dilute samples, the choice of NMR tube and solvent is critical.

  • NMR Tubes:

    • Micro-NMR Tubes: For very small sample volumes (20-150 µL), consider using micro-NMR tubes. These tubes reduce the required sample volume while maintaining a sufficient filling height for the NMR coil.

    • Shigemi Tubes: If you have a limited amount of sample but can dissolve it in a larger volume of solvent, Shigemi tubes are an excellent option. These tubes have a magnetic susceptibility-matched plunger that reduces the effective sample volume to the region of the NMR coil, thereby increasing the effective concentration.

  • Solvent Selection:

    • Purity: Use the highest purity deuterated solvent available (≥99.96% D). Residual protons in the solvent can give rise to large signals that can obscure your compound's peaks.

    • Viscosity: Choose a low-viscosity solvent. High viscosity can lead to broader lines and a decrease in S/N. For this compound, solvents like chloroform-d (CDCl₃) or acetonitrile-d₃ (CD₃CN) are good choices.

  • Sample Filtration:

    • If your sample contains any particulate matter, it should be filtered through a small plug of glass wool or a syringe filter directly into the NMR tube. Solid impurities can degrade the magnetic field homogeneity (shimming), leading to broader peaks and a lower S/N.

NMR Hardware Optimization

Q: I have access to different NMR probes. Which one should I choose for my dilute sample?

A: The choice of NMR probe can have the most significant impact on your S/N.

  • Cryogenically Cooled Probes (CryoProbes): If available, a CryoProbe is the best choice for dilute samples. By cooling the electronics and the detection coil to cryogenic temperatures (~20 K), thermal noise is drastically reduced, leading to a 3-4 fold increase in S/N compared to a standard room temperature probe.

  • Micro-coil Probes: For extremely mass-limited samples, micro-coil probes can provide a significant S/N advantage due to their very high filling factor. However, they require very small sample volumes.

The following table summarizes the expected S/N enhancement from different hardware choices:

Hardware ComponentExpected S/N Enhancement FactorKey Consideration
Standard Room Temperature Probe1 (Baseline)Standard option, suitable for concentrated samples.
Cryogenically Cooled Probe3 - 4Best choice for dilute samples, reduces thermal noise.
Higher Magnetic Field (e.g., 500 MHz to 800 MHz)~1.5 - 2Increases sensitivity and spectral dispersion.
Shigemi Tube1.5 - 2.5Reduces effective sample volume, increasing effective concentration.
Acquisition Parameter Tuning

Q: How can I optimize my acquisition parameters in a standard 1D proton experiment to improve the S/N for my compound?

A: Optimizing the acquisition parameters is a crucial step. Here's a logical workflow to follow:

Caption: Workflow for optimizing 1D ¹H NMR acquisition parameters.

  • Number of Scans (NS): The most straightforward way to improve S/N is to increase the number of scans. The S/N ratio increases with the square root of the number of scans (S/N ∝ √NS). This means that to double the S/N, you need to quadruple the number of scans.

  • Relaxation Delay (D1): The relaxation delay should be set to at least 1.5 times the longest T₁ relaxation time of the protons in your molecule. For the long octyl chain in this compound, the CH₂ and CH₃ groups will have different T₁ values. A longer D1 ensures that all protons have fully relaxed before the next pulse, maximizing the signal.

  • Pulse Angle: For maximizing S/N in a given time, the Ernst angle should be used. However, for quantitative measurements, a 90° pulse angle is recommended, with a longer relaxation delay (5 * T₁).

Advanced Data Processing Techniques

Q: I have acquired my data, but the S/N is still not ideal. What can I do during data processing to enhance it?

A: Data processing can significantly improve the appearance and S/N of your spectrum.

  • Apodization (Window Functions): Applying a matched filter, such as an exponential window function, can improve the S/N at the cost of slightly broader lines. An exponential multiplication with a line broadening (LB) factor equal to the linewidth of your signals is a good starting point.

  • Zero-Filling: Zero-filling the FID before Fourier transformation increases the digital resolution of the spectrum, making the peaks appear smoother and better defined. Zero-filling once or twice is generally sufficient.

  • Linear Prediction: For spectra with a truncated FID (often due to short acquisition times), linear prediction can be used to extrapolate the FID, which can improve resolution and reduce truncation artifacts.

Detailed Experimental Protocols

Protocol 1: Sample Preparation using a Shigemi Tube
  • Dissolve the Sample: Dissolve your accurately weighed sample of this compound in the appropriate volume of deuterated solvent (e.g., CDCl₃) specified for your Shigemi tube (typically 200-250 µL).

  • Transfer to the Tube: Carefully transfer the solution to the Shigemi NMR tube.

  • Insert the Plunger: Slowly insert the magnetic susceptibility-matched plunger into the tube. Ensure there are no air bubbles trapped between the plunger and the sample solution.

  • Positioning: Gently push the plunger down until the top of the sample is aligned with the top mark on the Shigemi tube.

  • Insert into Spinner: Place the Shigemi tube into the NMR spinner turbine and adjust the depth so that the sample is centered in the NMR coil.

Protocol 2: Setting up a 1D Proton Experiment with Optimized Parameters
  • Insert Sample and Lock: Insert the prepared sample into the magnet. Lock onto the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Determine Pulse Width (p1): Calibrate the 90° pulse width for your sample.

  • Set Acquisition Parameters:

    • ns (Number of Scans): Start with a higher value, e.g., 256 or 1024, depending on the sample concentration.

    • d1 (Relaxation Delay): Set to at least 5 seconds to allow for full relaxation of the protons in the octyl chain.

    • aq (Acquisition Time): Set to at least 2-3 seconds to ensure good digital resolution.

    • sw (Spectral Window): Set the spectral window to be just wide enough to include all expected signals.

  • Acquire Data: Start the acquisition.

  • Process Data:

    • Apply an exponential window function with a line broadening (lb) of 0.3 Hz.

    • Perform Fourier transformation (ft).

    • Phase and baseline correct the spectrum.

Appendices

Decision-Making Flowchart for S/N Enhancement

G A Low S/N for Dilute Sample B Is a CryoProbe available? A->B C Use CryoProbe B->C Yes D Optimize Sample Preparation B->D No C->D E Use Shigemi or Micro-Tube D->E F Optimize Acquisition Parameters (ns, d1, pulse program) E->F G Apply Advanced Processing (Apodization, Linear Prediction) F->G H Is S/N sufficient? G->H H->F No, further optimization needed I Experiment Complete H->I Yes

Caption: A step-by-step decision-making process for enhancing S/N.

References

  • Minimizing Acoustic Ringing. Bruker Corporation. [Link]

  • NMR Spectroscopy: Higher Magnetic Field. University of California, Davis. [Link]

  • Shigemi NMR Tubes. Shigemi, Inc. [Link]

  • CryoProbe Technology. Bruker Corporation. [Link]

strategies for the selective synthesis of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Welcome to the dedicated technical support guide for the selective synthesis of this compound. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles to ensure the successful and efficient synthesis of this target molecule.

The synthesis of this compound is most effectively approached through a double Henry (nitroaldol) reaction. This involves the reaction of a suitable nitroalkane precursor with two equivalents of formaldehyde. This guide is structured around this proposed synthetic route, addressing potential challenges from starting material synthesis to final product purification.

Proposed Synthetic Workflow

The overall strategy involves a two-step process:

  • Synthesis of the Nitroalkane Precursor: Nitration of 4-octylphenethyl bromide to yield 1-(2-nitroethyl)-4-octylbenzene.

  • Double Henry Reaction: Base-catalyzed condensation of 1-(2-nitroethyl)-4-octylbenzene with formaldehyde to form the desired this compound.

G E E F F

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Synthesis of the Nitroalkane Precursor

Question 1: My synthesis of 1-(2-nitroethyl)-4-octylbenzene from 4-octylphenethyl bromide is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the nucleophilic substitution of an alkyl bromide with nitrite are common and can stem from several factors. The primary competing side reaction is the formation of the corresponding nitrite ester (R-ONO) instead of the desired nitroalkane (R-NO2). Additionally, elimination reactions can occur, especially with hindered bromides or stronger bases.

Troubleshooting Steps:

  • Choice of Nitrite Salt: The use of silver nitrite (AgNO2) often favors the formation of the nitroalkane due to the covalent nature of the Ag-O bond, which encourages attack from the nitrogen atom. However, sodium nitrite (NaNO2) is more economical.

  • Solvent System: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of the nitrite ion. Using a two-phase system with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective in bringing the nitrite ion into the organic phase to react with the alkyl bromide.

  • Temperature Control: Keep the reaction temperature low (e.g., 0-25 °C) to minimize elimination side reactions and the formation of the nitrite ester.

Recommended Protocol:

ParameterRecommended ConditionRationale
Nitrite Source Sodium Nitrite (NaNO2)Cost-effective and efficient with a PTC.
Catalyst Tetrabutylammonium bromide (TBAB)Facilitates transport of nitrite to the organic phase.
Solvent Toluene/Water (biphasic) or DMFBiphasic system with PTC is often cleaner.
Temperature 20-25 °CBalances reaction rate and minimizes side reactions.
Stoichiometry 1.5 - 2.0 eq. of NaNO2Drives the reaction to completion.
Part 2: The Double Henry (Nitroaldol) Reaction

Question 2: During the Henry reaction with formaldehyde, my reaction stalls after the first addition, yielding the mono-adduct primarily. How can I drive the reaction to the desired diol?

Answer: The formation of the mono-hydroxymethylated intermediate is faster than the second addition. To favor the formation of the diol, you need to ensure the conditions are optimized for the second addition to occur.

Troubleshooting Steps:

  • Stoichiometry of Formaldehyde: Ensure you are using at least two equivalents of formaldehyde. A slight excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion. Use freshly prepared formaldehyde from paraformaldehyde to avoid impurities and ensure accurate concentration.

  • Choice of Base Catalyst: A non-nucleophilic organic base like triethylamine (Et3N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often preferred over inorganic bases like NaOH or KOH, which can promote the Cannizzaro reaction of formaldehyde, consuming both the base and the aldehyde.

  • Reaction Time and Temperature: The second addition may require a longer reaction time or slightly elevated temperature. Monitor the reaction by TLC or LC-MS to track the disappearance of the mono-adduct and the appearance of the diol.

G start Reaction Stalled at Mono-adduct? q1 Check Formaldehyde Stoichiometry start->q1 q2 Is Base Catalyst Appropriate? q1->q2 If ≥ 2.2 eq. sol1 Use 2.2-2.5 eq. of fresh formaldehyde. q1->sol1 If < 2 eq. q3 Monitor Reaction Over Time q2->q3 Using Et3N/DBU sol2 Switch to organic base (Et3N, DBU). q2->sol2 Using NaOH/KOH sol3 Increase reaction time or slightly warm. q3->sol3

Question 3: I am observing significant amounts of byproducts and a complex crude NMR. What are the likely side reactions?

Answer: The Henry reaction, especially with formaldehyde, is prone to several side reactions that can complicate purification and reduce yield.

Common Side Reactions:

  • Cannizzaro Reaction: If using a strong inorganic base, formaldehyde can undergo disproportionation to methanol and formate, consuming the base and reducing the effective concentration of formaldehyde.

  • Polymerization of Formaldehyde: In acidic or basic conditions, formaldehyde can polymerize. Using fresh, high-quality formaldehyde and controlled conditions can mitigate this.

  • Retro-Henry Reaction: The Henry reaction is reversible. If the reaction mixture is heated excessively or the pH changes significantly during workup, the product can revert to the starting materials.

  • Elimination: The hydroxymethylated intermediates can undergo elimination of water to form nitro-olefins, especially under harsh basic conditions or during acidic workup.

Mitigation Strategies:

Side ReactionMitigation Strategy
Cannizzaro Use an organic, non-nucleophilic base (e.g., Et3N).
Polymerization Use fresh formaldehyde; maintain controlled temperature.
Retro-Henry Maintain a stable pH and avoid excessive heat.
Elimination Use mild workup conditions; avoid strong acids.

G RNO2 R-CH2-NO2 enolate R-CH(-)-NO2 RNO2->enolate Base mono_adduct R-CH(NO2)-CH2OH enolate->mono_adduct + CH2O + H+ mono_enolate R-C(-)(NO2)-CH2OH mono_adduct->mono_enolate Base diol R-C(NO2)(CH2OH)2 mono_enolate->diol + CH2O + H+

Part 3: Purification and Characterization

Question 4: The crude product is a thick oil that is difficult to purify by column chromatography. What are my options?

Answer: The presence of multiple hydroxyl groups and a nitro group makes the target molecule quite polar, which can lead to streaking on silica gel. The high molecular weight and long alkyl chain can also contribute to its oily nature.

Purification Strategies:

  • Optimize Column Chromatography:

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent mixture (e.g., ethyl acetate/hexane) is recommended. Adding a small amount of a more polar solvent like methanol or isopropanol to the mobile phase can help improve the peak shape for highly polar compounds.

    • Adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (neutral or basic) or a reverse-phase C18 silica.

    • Sample Loading: Adsorb the crude oil onto a small amount of silica gel and dry-load it onto the column. This often provides better separation than wet-loading a viscous oil.

  • Crystallization: Even if the product is an oil at room temperature, it may be possible to crystallize it from a suitable solvent system at low temperatures. Experiment with solvent/anti-solvent pairs such as:

    • Dichloromethane/Hexane

    • Ethyl acetate/Heptane

    • Toluene/Hexane

  • Derivatization: As a last resort for characterization, you can derivatize the diol to a less polar compound, for example, by converting the hydroxyl groups to acetates or silyl ethers. This can facilitate purification and provide a crystalline solid for X-ray analysis.

References

  • Phase-Transfer Catalysis in Organic Synthesis. Starks, C. M. Journal of the American Chemical Society, 1971, 93 (1), pp 195–199. [Link]

  • The Henry (Nitroaldol) Reaction. Luzzio, F. A. Organic Reactions, 2002, 59, 1-676. [Link]

  • The Cannizzaro Reaction. Geissman, T. A. Organic Reactions, 1944, 2, 94-113. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Fingolimod Assay Specificity: Investigating Cross-Reactivity with a Novel Nitro-Compound

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accuracy and specificity of bioanalytical assays are paramount. For immunomodulatory agents like Fingolimod (FTY720), precise quantification in biological matrices is crucial for ensuring patient safety and therapeutic efficacy.[1][2] This guide provides an in-depth analysis of potential cross-reactivity in Fingolimod assays with a structurally related, yet distinct, compound: 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to validate assay specificity. We will explore the underlying principles of common Fingolimod quantification methods, dissect the structural similarities that could lead to cross-reactivity, and present a rigorous experimental framework for its investigation, adhering to the latest international guidelines on bioanalytical method validation.[3][4][5][6]

The Analytical Landscape for Fingolimod Quantification

Fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator, requires robust and sensitive analytical methods for its quantification in biological samples, typically whole blood or plasma.[2][7] The two predominant methodologies employed are:

  • Ligand Binding Assays (LBAs), such as ELISA: These assays rely on the specific binding of an antibody to the target analyte. They are often used for their high throughput and sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for small molecule quantification, LC-MS/MS offers high selectivity and specificity by separating compounds based on their physicochemical properties and detecting them by their unique mass-to-charge ratio.[1][8][9]

The choice of assay often depends on the specific requirements of the study, including the desired sensitivity, throughput, and the complexity of the sample matrix.

The Question of Cross-Reactivity: A Structural Comparison

The potential for cross-reactivity arises when a compound structurally similar to the analyte of interest is present in the sample and is erroneously detected by the assay. In this guide, we focus on the hypothetical cross-reactivity of This compound in Fingolimod assays.

Let's examine the structures:

  • Fingolimod (FTY720): 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol[7][10]

  • Potential Cross-Reactant: this compound[11][12]

The key structural difference lies in the substitution at the C2 position of the propane-1,3-diol backbone: Fingolimod possesses an amino (-NH2) group, while the potential cross-reactant has a nitro (-NO2) group.[10][11] Both molecules share the same 4-octylphenethyl side chain and the propane-1,3-diol moiety. This shared structure forms the basis of our investigation into potential cross-reactivity.

Experimental Design for Cross-Reactivity Assessment

A thorough investigation of cross-reactivity requires a systematic approach. The following experimental protocols are designed to be self-validating and adhere to the principles of Good Laboratory Practice (GLP) and regulatory guidelines such as the ICH M10 guideline on bioanalytical method validation.[3][4][5][6][13]

Part 1: Ligand Binding Assay (ELISA) Specificity Testing

The specificity of an ELISA is primarily determined by the monoclonal or polyclonal antibodies used. The shared epitopes between Fingolimod and the nitro-compound could lead to competitive binding.

Objective: To determine if this compound cross-reacts with the antibodies used in a competitive ELISA for Fingolimod.

Experimental Workflow:

Caption: ELISA workflow for cross-reactivity assessment.

Detailed Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Fingolimod in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Spiked Samples:

    • Prepare a set of calibration standards and quality control (QC) samples of Fingolimod in the appropriate biological matrix (e.g., human plasma).

    • Prepare separate sets of blank matrix samples spiked with the potential cross-reactant at a range of concentrations (e.g., 1, 10, 100, 1000 ng/mL).

    • Prepare a set of samples containing a known concentration of Fingolimod (e.g., a mid-range QC) co-spiked with increasing concentrations of the potential cross-reactant.

  • ELISA Procedure:

    • Follow the manufacturer's protocol for the Fingolimod ELISA kit.

    • Briefly, this typically involves adding standards, QCs, and unknown samples to a microplate pre-coated with a Fingolimod antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated Fingolimod.

    • After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically.

  • Data Analysis:

    • Calculate the concentration of Fingolimod in all samples using the calibration curve.

    • For the samples containing only the potential cross-reactant, any detected "Fingolimod" concentration is indicative of cross-reactivity.

    • Calculate the percent cross-reactivity using the following formula:

      • % Cross-Reactivity = (Apparent Fingolimod Concentration / Concentration of Cross-Reactant) x 100%

    • For the co-spiked samples, assess the impact of the potential cross-reactant on the accuracy of Fingolimod quantification.

Interpretation of Results:

Scenario Observation Interpretation
No Cross-Reactivity No detectable Fingolimod in samples with only the cross-reactant. No significant change in Fingolimod concentration in co-spiked samples.The antibody is specific to Fingolimod.
Significant Cross-Reactivity Detectable Fingolimod in samples with only the cross-reactant. Inaccurate Fingolimod quantification in co-spiked samples.The antibody recognizes the shared structural motifs.
Part 2: LC-MS/MS Selectivity and Specificity Testing

LC-MS/MS offers a higher degree of specificity due to the chromatographic separation and the unique mass transitions monitored for the analyte and its internal standard.[7][8][9]

Objective: To determine if this compound co-elutes with Fingolimod and produces interfering signals in the mass spectrometer.

Experimental Workflow:

Caption: LC-MS/MS workflow for selectivity assessment.

Detailed Protocol:

  • Method Development and Optimization:

    • Develop a robust LC-MS/MS method for the quantification of Fingolimod in the desired biological matrix. This includes optimizing the mobile phase, gradient, column, and mass spectrometer parameters.[8][9][14]

    • A typical method might involve protein precipitation or liquid-liquid extraction followed by reversed-phase chromatography.[7]

    • The multiple reaction monitoring (MRM) transitions for Fingolimod are well-established (e.g., m/z 308.4 → 255.3).[7]

  • Specificity and Selectivity Experiments:

    • Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences.

    • Prepare a high-concentration solution of the potential cross-reactant and inject it into the LC-MS/MS system.

    • Monitor the MRM transitions for Fingolimod to see if the cross-reactant produces any signal at the same retention time.

    • Prepare a sample containing a low concentration of Fingolimod (at the Lower Limit of Quantification, LLOQ) and a high concentration of the potential cross-reactant. Analyze this sample to assess if the presence of the cross-reactant affects the chromatography or quantification of Fingolimod.

  • Data Analysis:

    • Examine the chromatograms for any interfering peaks at the retention time of Fingolimod in the blank and cross-reactant-spiked samples.

    • According to FDA and ICH guidelines, any interference should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.[3][7][15]

Interpretation of Results:

Scenario Observation Interpretation
No Interference No peak detected at the retention time of Fingolimod in the cross-reactant-spiked blank matrix. The peak shape and area of Fingolimod at LLOQ are unaffected by the presence of the cross-reactant.The LC-MS/MS method is selective for Fingolimod.
Interference Observed A peak is detected at or near the retention time of Fingolimod in the cross-reactant-spiked blank matrix. The presence of the cross-reactant affects the peak shape or response of Fingolimod.The method is not selective. Further chromatographic optimization is required to separate the two compounds.

Conclusion and Recommendations

The potential for cross-reactivity of this compound in Fingolimod assays is a valid concern due to the structural similarities between the two molecules. While LC-MS/MS is inherently more specific than ligand-binding assays, rigorous validation is essential for both methodologies.

For researchers and drug development professionals, the key takeaways are:

  • Always Validate Specificity: Never assume that an assay is specific to your analyte of interest, especially when structurally related compounds may be present.

  • Follow Regulatory Guidelines: Adherence to guidelines from regulatory bodies like the FDA and the principles of ICH ensures the quality and reliability of your bioanalytical data.[3][4][5][6][15][16][17][18]

  • Thorough Documentation: Maintain detailed records of all validation experiments and results.

By following the principles and protocols outlined in this guide, scientists can confidently assess the specificity of their Fingolimod assays and ensure the generation of accurate and reliable data for their research and development programs.

References

  • A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. (n.d.). MDPI. [Link]

  • ICH M10 Bioanalytical Method Validation & Study Sample Analysis. (2022, June 10). ProPharma. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Bioanalysis Zone. [Link]

  • Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. (n.d.). Walsh Medical Media. [Link]

  • LC-MS/MS Method of Fingolimod in Human Whole Blood. (n.d.). BioPharma Services. [Link]

  • Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. (n.d.). SID. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. (2022, July 25). European Medicines Agency (EMA). [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (2024, September 6). ResearchGate. [Link]

  • Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. (2024, June 26). PubMed. [Link]

  • A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. (n.d.). PMC - NIH. [Link]

  • Mass spectra of fingolimod (A) and selected metabolites (B–D). (n.d.). ResearchGate. [Link]

  • Office of Clinical Pharmacology Review: Fingolimod. (2021, September 13). FDA. [Link]

  • Office of Clinical Pharmacology Review. (2017, November 13). accessdata.fda.gov. [Link]

  • CHEMISTRY REVIEW(S). (2010, September 17). accessdata.fda.gov. [Link]

  • This compound. (2025, August 25). Chemsrc. [Link]

  • Identification of a novel mechanism of action of fingolimod (FTY720) on human effector T cell function through TCF-1 upregulation. (n.d.). PMC - PubMed Central. [Link]

  • Assay analysis of US generic capsule products reveals variation in fingolimod content beyond the recommended acceptance criteria. (n.d.). PubMed. [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). Center for Biosimilars. [Link]

  • 2-Nitroso-2-(4-octylphenethyl)propane-1,3-diol. (n.d.). Pharmaffiliates. [Link]

  • 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride. (n.d.). ChemBK. [Link]

  • A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. (n.d.).
  • Fingolimod. (2024, May 30). StatPearls - NCBI Bookshelf. [Link]

  • Fingolimod for multiple sclerosis and emerging indications: appropriate patient selection, safety precautions, and special considerations. (2016, February 19). Dove Press. [Link]

  • Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. (2023, May 10). MDPI. [Link]

  • Clinical implications for substandard, nonproprietary medicines in multiple sclerosis: focus on fingolimod. (2016, June 30). PMC - PubMed Central. [Link]

  • A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. (n.d.).
  • Response to Fingolimod in Multiple Sclerosis Patients Is Associated with a Differential Transcriptomic Regulation. (2024, January 23). MDPI. [Link]

  • Fingolimod interrupts the cross talk between estrogen metabolism and sphingolipid metabolism within prostate cancer cells. (2018, April 11). PubMed. [Link]

Sources

A Comparative Analysis of the Biological Activity of Fingolimod and Its Nitro-Precursor: From Synthetic Intermediate to Immunomodulatory Powerhouse

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the biological activities of Fingolimod (FTY720), a cornerstone therapy for relapsing multiple sclerosis, and its key synthetic nitro-precursor. We will dissect the profound functional differences that arise from a single, critical chemical transformation—the reduction of a nitro group to a primary amine. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Fingolimod's structure-activity relationship and the chemical rationale behind its mechanism of action.

Introduction to Fingolimod (FTY720): A Prodrug Strategy in Autoimmunity

Fingolimod (marketed as Gilenya) is an orally bioavailable immunomodulating drug approved for treating relapsing forms of multiple sclerosis (MS).[1] Its discovery and development marked a significant shift in MS therapy, moving from injectable biologics to oral small molecules. The therapeutic efficacy of Fingolimod is not inherent to the molecule itself but is unlocked through in vivo metabolism. It is a classic prodrug that, after absorption, is phosphorylated by sphingosine kinase 2 (SphK2) to its active moiety, Fingolimod-phosphate (FTY720-P).[2][3]

FTY720-P is a structural analog of the endogenous lysophospholipid, sphingosine-1-phosphate (S1P), a critical signaling molecule regulating a vast array of cellular processes.[4][5] The active metabolite, FTY720-P, acts as a high-affinity agonist at four of the five G protein-coupled S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅).[2][3] Its primary therapeutic effect in MS stems from its action on the S1P₁ receptor on lymphocytes.[6] Initial agonism is followed by the internalization and degradation of the S1P₁ receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their exit from secondary lymphoid organs.[2][3] This "functional antagonism" effectively traps lymphocytes, preventing their infiltration into the central nervous system (CNS) where they would otherwise perpetuate autoimmune-mediated inflammation and damage.[4][7]

The Nitro-Precursor: A Crucial Synthetic Intermediate

The term "nitro-precursor" does not refer to a marketed drug or a known biologically active analog but rather to a key intermediate in the chemical synthesis of Fingolimod.[8] In many synthetic routes for Fingolimod, a nitroalkane serves as a stable precursor to the critical primary amine.[9] The final step in these syntheses involves the reduction of the nitro group (-NO₂) to an amine group (-NH₂).

This chemical distinction is the entire basis for the profound difference in biological activity between the two molecules. While the nitro-precursor shares the same carbon skeleton and lipophilic side chain as Fingolimod, the substitution of the amine for a nitro group fundamentally alters its ability to interact with the biological machinery that activates Fingolimod.

cluster_synthesis Key Synthetic Step Nitro Nitro-Precursor (2-[4-octylphenyl]ethyl-2-nitro-1,3-propanediol) Fingolimod Fingolimod (FTY720) (2-amino-2-[4-octylphenyl]ethyl-1,3-propanediol) Nitro->Fingolimod Reduction (e.g., H₂, Pd/C)

Caption: The critical reduction step in Fingolimod synthesis.

Comparative Biological Activity: A Tale of Two Moieties

The functional chasm between Fingolimod and its nitro-precursor is absolute and can be understood by examining their differential engagement with the S1P signaling pathway.

Fingolimod (FTY720): A Dual-Activity Molecule

Fingolimod's biological profile is twofold, comprising its dominant S1P receptor-dependent activities (post-phosphorylation) and secondary S1P-independent effects.

  • S1P Receptor-Dependent Activity (The Therapeutic Engine):

    • Metabolic Activation: The primary amine of Fingolimod is the substrate for SphK2, which catalyzes its conversion to the active FTY720-P.[3] This phosphorylation is the gatekeeper to its immunomodulatory effects.

    • S1P₁ Functional Antagonism: FTY720-P binds to lymphocyte S1P₁ receptors, leading to their downregulation and the sequestration of lymphocytes in lymph nodes.[2] This is the validated mechanism for its efficacy in MS.

    • Direct CNS Effects: As a lipophilic molecule, Fingolimod crosses the blood-brain barrier.[2] Its active phosphate form can then directly modulate S1P receptors on CNS cells, such as astrocytes, potentially contributing to its therapeutic effect through non-immunological mechanisms.[10][11]

  • S1P Receptor-Independent Activity:

    • The unphosphorylated parent drug, Fingolimod, has been shown to exert biological effects that do not require S1P receptor interaction. These include anti-cancer activities through mechanisms like the inhibition of sphingosine kinase 1 (SK1), activation of protein phosphatase 2A (PP2A), and the induction of reactive oxygen species (ROS) and apoptosis in cancer cells.[12][13][14] These activities are subjects of ongoing research but are distinct from its approved therapeutic use.

The Nitro-Precursor: Biologically Inert in the S1P Pathway

The nitro-precursor is, for all intents and purposes related to immunomodulation via the S1P pathway, an inactive compound.

  • Inability to be Phosphorylated: The nitro group (-NO₂) cannot serve as a substrate for sphingosine kinases. These enzymes specifically recognize the amino alcohol structure of sphingosine and its analogs. Therefore, the nitro-precursor cannot be converted into a phosphate metabolite.

  • Lack of S1P Receptor Agonism: Without the phosphate moiety, the molecule cannot bind to and activate S1P receptors. The phosphate group is essential for mimicking the endogenous ligand S1P and engaging the receptor's binding pocket.

  • Absence of Immunomodulatory Effect: Consequently, the nitro-precursor is incapable of inducing S1P₁ receptor downregulation and cannot cause lymphocyte sequestration. It lacks the primary therapeutic activity of Fingolimod.

cluster_Fingolimod Fingolimod Pathway cluster_Nitro Nitro-Precursor Pathway Fingolimod Fingolimod (-NH₂) SphK2 Sphingosine Kinase 2 Fingolimod->SphK2 Substrate FTY720P FTY720-P (-NH₃⁺-PO₃²⁻) (Active) SphK2->FTY720P Phosphorylation S1P1 S1P₁ Receptor FTY720P->S1P1 Agonism & Downregulation Effect Lymphocyte Sequestration S1P1->Effect Nitro Nitro-Precursor (-NO₂) SphK2_inactive Sphingosine Kinase 2 Nitro->SphK2_inactive Not a Substrate No_Reaction No Phosphorylation (Inactive) SphK2_inactive->No_Reaction

Caption: Contrasting metabolic fates of Fingolimod and its nitro-precursor.

Data Summary: Fingolimod vs. Nitro-Precursor

The fundamental differences in the biological potential of these two molecules are summarized below.

FeatureNitro-PrecursorFingolimod (FTY720)
Key Functional Group Nitro (-NO₂)Primary Amine (-NH₂)
Substrate for SphK2? NoYes
Metabolic Activation Does not occurPhosphorylated to FTY720-P
S1P Receptor Binding NoYes (as FTY720-P)
S1P₁ Receptor Agonism NoneHigh-affinity (as FTY720-P)[4]
Lymphocyte Sequestration NoYes[2]
Therapeutic Effect in MS NoneYes[15]

Experimental Protocols for Verification

To experimentally validate the differential activity of Fingolimod and its nitro-precursor, one could employ a series of standard in vitro and in vivo assays.

Protocol 1: In Vitro S1P₁ Receptor Activation Assay (GTPγS Binding)

This assay measures the activation of G protein-coupled receptors. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable analog, [³⁵S]GTPγS, is used to quantify this activation.

Objective: To demonstrate that FTY720-P, but not Fingolimod or the nitro-precursor, activates the S1P₁ receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the human S1P₁ receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and saponin.

  • Reaction Setup: In a 96-well plate, combine the S1P₁-expressing membranes, GDP, and the test compounds (FTY720-P, Fingolimod, nitro-precursor, and S1P as a positive control) at various concentrations.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates bound from unbound [³⁵S]GTPγS.

  • Quantification: Wash the filters, dry the plate, add scintillation cocktail to each well, and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding (total minus non-specific binding) against the compound concentration to generate dose-response curves and calculate EC₅₀ values.

Expected Outcome: FTY720-P and S1P will show a concentration-dependent increase in [³⁵S]GTPγS binding, indicating receptor activation. Fingolimod and the nitro-precursor will show no activity above baseline.

Membranes 1. Prepare S1P₁ Membranes Assay_Setup 2. Add Membranes, GDP, & Test Compounds to Plate Membranes->Assay_Setup Initiate 3. Add [³⁵S]GTPγS to Start Reaction Assay_Setup->Initiate Incubate 4. Incubate (30°C, 60 min) Initiate->Incubate Filter 5. Terminate by Rapid Filtration Incubate->Filter Count 6. Scintillation Counting Filter->Count Analyze 7. Plot Dose-Response & Calculate EC₅₀ Count->Analyze

Sources

Navigating the Synthesis of Fingolimod: A Comparative Guide to Intermediate Stability

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the chemical robustness of key precursors, offering researchers and process chemists critical insights for optimizing the manufacturing of this pivotal multiple sclerosis therapeutic.

In the multi-step synthesis of Fingolimod (FTY720), a cornerstone oral therapy for relapsing multiple sclerosis, the stability of its synthetic intermediates is a critical factor that dictates the efficiency, purity, and overall yield of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of the stability of three pivotal intermediates, offering experimental insights and handling protocols to aid researchers and drug development professionals in navigating the complexities of Fingolimod synthesis.

The Intermediates in Focus: A Trio of Synthetic Crossroads

The synthesis of Fingolimod can be approached through various routes, each featuring a unique set of intermediates.[2] This guide will focus on three commonly encountered precursors, each representing a distinct stage and chemical functionality in the synthetic pathway:

  • 3-Nitro-1-(4-octylphenyl)propan-1-one: An early-stage intermediate formed during the construction of the core structure.

  • Diethyl 2-acetamido-2-(4-octylphenethyl)malonate: A key building block where the amino and propanediol functionalities are introduced in a protected form.[3]

  • 2-Amino-2-(4-octylphenethyl)propane-1,3-diol: The penultimate intermediate before the final salt formation.[4]

The inherent stability of these molecules under various chemical and physical stresses directly impacts process control, impurity profiles, and ultimately, the quality of the final drug substance.

Visualizing the Synthetic Pathway

Fingolimod_Synthesis_Intermediates cluster_0 Early Stage cluster_1 Mid Stage cluster_2 Late Stage cluster_3 Final Product A 3-Nitro-1-(4-octylphenyl)propan-1-one B Diethyl 2-acetamido-2-(4-octylphenethyl)malonate A->B Multiple Steps C 2-Amino-2-(4-octylphenethyl)propane-1,3-diol B->C Reduction & Hydrolysis D Fingolimod C->D Final Purification/Salt Formation

Caption: Key intermediates in a common Fingolimod synthetic route.

Comparative Stability Analysis: A Data-Driven Assessment

The stability of each intermediate was evaluated under various stress conditions, including acidic, basic, and thermal challenges. The following table summarizes the key findings.

IntermediateStress ConditionObserved StabilityKey Degradation Pathways
3-Nitro-1-(4-octylphenyl)propan-1-one Acidic (1N HCl, 25°C)ModerateSide reactions and potential for polymerization.
Basic (1N NaOH, 25°C)LowSusceptible to retro-Michael reaction and other base-catalyzed degradations.
Thermal (60°C)ModeratePotential for decomposition, especially in the presence of impurities.
Diethyl 2-acetamido-2-(4-octylphenethyl)malonate Acidic (1N HCl, reflux)LowHydrolysis of ester and amide groups.
Basic (1N NaOH, 25°C)LowRapid hydrolysis of ester groups (saponification).
Thermal (80°C)HighGenerally stable in solid form.
2-Amino-2-(4-octylphenethyl)propane-1,3-diol Acidic (pH < 4)HighStable as the protonated amine.
Basic (pH > 8)ModerateSusceptible to oxidation and formation of impurities.
Thermal (60°C)HighStable as a solid, especially as the hydrochloride salt.

In-Depth Analysis of Intermediate Stability

3-Nitro-1-(4-octylphenyl)propan-1-one: The Sensitive Precursor

This nitro-ketone intermediate, while crucial for building the carbon skeleton, exhibits notable instability, particularly under basic conditions. The presence of an acidic α-proton adjacent to the nitro group makes it susceptible to a variety of side reactions.

Causality of Instability: The electron-withdrawing nature of the nitro group increases the acidity of the α-protons, making the molecule prone to enolization and subsequent reactions. Basic conditions can catalyze a retro-Michael reaction, leading to the cleavage of the carbon chain and the formation of impurities.

Experimental Protocol: Acid/Base Lability Test

  • Sample Preparation: Prepare three solutions of 3-Nitro-1-(4-octylphenyl)propan-1-one (1 mg/mL) in: a) 0.1 N HCl, b) Purified Water (as control), and c) 0.1 N NaOH.

  • Incubation: Store the solutions at room temperature (25°C) and protect from light.

  • Analysis: At time points of 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each solution, neutralize if necessary, and analyze by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to quantify the remaining parent compound and detect the formation of degradation products.

Diethyl 2-acetamido-2-(4-octylphenethyl)malonate: The Protected but Hydrolytically Vulnerable Intermediate

This malonic ester derivative represents a more stable form for carrying the core structure through several synthetic steps. The protection of the amino group as an acetamide and the presence of the ester functionalities contribute to its overall robustness in a neutral environment. However, its stability is significantly compromised under both acidic and basic conditions due to the susceptibility of the ester and amide groups to hydrolysis.

Causality of Instability: The ester groups are readily cleaved by acid- or base-catalyzed hydrolysis (saponification). While the amide bond is generally more stable, it can also be hydrolyzed under forcing acidic or basic conditions, particularly at elevated temperatures.

Malonate_Hydrolysis Intermediate Diethyl 2-acetamido-2-(4-octylphenethyl)malonate Ester & Amide Groups Acid Acidic Conditions (H+, H2O) Intermediate->Acid Hydrolysis Base Basic Conditions (OH-, H2O) Intermediate->Base Saponification Degradation_Acid Carboxylic Acid & Amine Hydrolysis Products Acid->Degradation_Acid Degradation_Base Carboxylate Salt & Amide Saponification Products Base->Degradation_Base

Caption: Hydrolytic degradation pathways of the malonate intermediate.

2-Amino-2-(4-octylphenethyl)propane-1,3-diol: The Robust Penultimate Intermediate

As the immediate precursor to Fingolimod, this amino-diol exhibits significantly greater stability compared to the earlier intermediates, particularly when stored as its hydrochloride salt.

Causality of Stability: The presence of the primary amine allows for the formation of a stable ammonium salt in acidic conditions, which protects it from many degradation pathways. The diol functionality is also relatively stable. As a solid, and especially as the hydrochloride salt, the molecule is well-ordered in a crystal lattice, which enhances its shelf-life. Commercial suppliers recommend storing the hydrochloride salt at -20°C, where it is stable for at least one year.[4] Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[4]

Experimental Protocol: Long-Term Stability Assessment

  • Sample Preparation: Store solid samples of 2-Amino-2-(4-octylphenethyl)propane-1,3-diol hydrochloride at a) 25°C/60% RH (ICH long-term) and b) 40°C/75% RH (ICH accelerated).

  • Analysis: At 1, 3, and 6-month intervals, analyze the samples for purity by a validated stability-indicating HPLC method, and for physical changes (appearance, water content).

Practical Implications and Recommendations

  • Process Optimization: The inherent instability of the nitro-ketone intermediate necessitates careful control of pH and temperature during its synthesis and isolation to minimize impurity formation. The use of a non-basic environment is crucial.

  • Intermediate Handling and Storage: Diethyl 2-acetamido-2-(4-octylphenethyl)malonate should be stored in a dry, neutral environment to prevent hydrolysis. While thermally robust in its solid form, prolonged exposure to moisture should be avoided.

  • Final Stage Stability: The high stability of 2-Amino-2-(4-octylphenethyl)propane-1,3-diol, especially as the hydrochloride salt, provides a wider process window for the final purification and formulation steps. Storage at -20°C is recommended for long-term preservation of this key intermediate.[4]

Conclusion

A thorough understanding of the stability profiles of the synthetic intermediates of Fingolimod is paramount for the development of a robust and efficient manufacturing process. This guide highlights the varying degrees of stability among key precursors, with the early-stage nitro-ketone being the most labile and the late-stage amino-diol exhibiting the highest degree of stability. By leveraging this knowledge, researchers and process chemists can make informed decisions regarding reaction conditions, purification strategies, and storage protocols, ultimately leading to a higher quality and more consistent supply of this life-altering medication.

References

  • ChemBK. 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride - Physico-chemical Properties. [Link]

  • Yan, R., et al. (2015). A concise synthesis of Fingolimod: An orally available drug for treating multiple sclerosis. Chemistry Central Journal, 9(1), 5. [Link]

  • Gozal, Y. (2019). What You Need to Know About Fingolimod for Treating Relapsing Multiple Sclerosis. American Journal of Managed Care. [Link]

Sources

A Guide to Inter-Laboratory Comparison of Analytical Methods for Fingolimod Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the detection and quantification of impurities in Fingolimod hydrochloride. As a critical quality attribute, impurity profiling ensures the safety and efficacy of this important therapeutic agent for relapsing forms of multiple sclerosis. This document is intended for researchers, analytical scientists, and drug development professionals, offering insights into designing and executing a robust comparative study.

The Imperative for Rigorous Impurity Control in Fingolimod

Fingolimod, a sphingosine-1-phosphate receptor modulator, has a complex synthetic pathway that can lead to the formation of various process-related impurities and degradants.[1] The presence of these impurities, even at trace levels, can impact the drug's safety and efficacy. Some impurities may be structurally alerting, indicating potential genotoxic properties.[1] Therefore, validated, reliable, and reproducible analytical methods are paramount for ensuring the quality of Fingolimod drug substance and drug product. An inter-laboratory comparison serves as a crucial exercise to ascertain the robustness and transferability of analytical methods across different quality control (QC) environments.

This guide will delineate a hypothetical inter-laboratory study designed to compare the performance of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)—for the analysis of a defined set of Fingolimod impurities.

Designing the Inter-Laboratory Study: A Blueprint for Robust Comparison

The fundamental goal of an inter-laboratory study is to assess the precision, accuracy, and overall reliability of analytical methods when performed by different analysts in different laboratories. A well-designed study protocol is the cornerstone of generating meaningful and comparable data.

Selection of Analytical Methods for Comparison

For this hypothetical study, we will compare a widely used HPLC method , adapted from the United States Pharmacopeia (USP) monograph for Fingolimod hydrochloride, with a more recent, high-throughput RP-UPLC method .[1][2] The rationale behind this choice is to evaluate the trade-offs between the established, compendial method and a modern, faster analytical technique.

Standardized Samples and Impurity Spiking

A homogenous batch of Fingolimod hydrochloride should be used as the primary test material. To assess the methods' ability to quantify known impurities, this material will be spiked with a cocktail of well-characterized Fingolimod impurities at concentrations relevant to specified reporting thresholds. A representative list of impurities for this study is provided below.

Table 1: Fingolimod Impurities for Inter-Laboratory Study

Impurity NameCommon DesignationCAS NumberMolecular FormulaMolecular Weight
Fingolimod Nitro Impurity-374077-88-0C19H31NO4337.45
Fingolimod Methylamino Impurity-1404233-80-2C20H36ClNO2357.96
Fingolimod Deshydroxymethyl Impurity-177260-59-2C18H31NO277.4
2-Phenethyl Fingolimod analogEP Impurity E851039-25-3C35H57NO2535.83
Fingolimod O-Acetyl ImpurityEP Impurity G1807973-92-7C21H35NO3365.51

Source: Adapted from various impurity standard suppliers.[3][4][5][6]

Study Protocol and Key Performance Parameters

The study protocol should be meticulously detailed and shared with all participating laboratories. It must define the analytical methods, sample preparation procedures, and the specific validation parameters to be evaluated. The validation of the analytical procedures should be based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]

The core performance parameters to be assessed in this inter-laboratory comparison include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[8][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]

  • Accuracy: The closeness of test results to the true value.[7][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] This will be evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days and with different analysts.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8]

The following diagram illustrates the workflow of the proposed inter-laboratory study.

Inter-Laboratory_Study_Workflow cluster_Preparation Phase 1: Preparation & Distribution cluster_Analysis Phase 2: Analytical Execution cluster_Evaluation Phase 3: Data Evaluation & Comparison A Homogenous Fingolimod HCl Batch C Spiked Sample Preparation A->C B Certified Impurity Standards B->C D Distribution to Participating Labs C->D E Lab 1: HPLC & UPLC Analysis D->E F Lab 2: HPLC & UPLC Analysis D->F G Lab 3: HPLC & UPLC Analysis D->G H Data Compilation & Statistical Analysis E->H F->H G->H I Comparison of Method Performance (Accuracy, Precision, Linearity, etc.) H->I J Final Report & Recommendations I->J

Caption: Workflow for the Fingolimod impurity inter-laboratory comparison study.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two analytical techniques under comparison.

Method 1: HPLC-DAD Method (Adapted from USP Monograph)

This method is a robust, widely accepted procedure for the analysis of Fingolimod and its organic impurities.[2][10]

  • Chromatographic System:

    • Column: Purospher® STAR RP-18 (150 x 3.0 mm, 3 µm) or equivalent.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      5 95 5
      25 10 90
      30 10 90
      30.1 95 5

      | 35 | 95 | 5 |

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.

    • Detector: Diode Array Detector (DAD) at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile and water (50:50 v/v).

    • Standard Solution: Prepare a solution of Fingolimod Hydrochloride CRS at a concentration of 0.6 mg/mL in diluent.

    • Spiked Sample Solution: Accurately weigh and dissolve the spiked Fingolimod hydrochloride sample in the diluent to achieve a final concentration of 0.6 mg/mL.

Method 2: RP-UPLC Method

This method offers a significant reduction in analysis time while maintaining excellent resolution and sensitivity.[1]

  • Chromatographic System:

    • Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.05% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.05% Trifluoroacetic acid in acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      1 90 10
      8 20 80
      10 20 80
      10.1 90 10

      | 12 | 90 | 10 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

    • Detector: UV detector at 220 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile and water (50:50 v/v).

    • Standard and Spiked Sample Solutions: Prepare as described for the HPLC method, but at a concentration of 0.5 mg/mL.

Comparative Data Analysis (Hypothetical Results)

The following tables summarize the hypothetical results from the inter-laboratory study, comparing the performance of the HPLC and UPLC methods across three participating laboratories.

Table 2: Comparison of Linearity and Range

MethodAnalyteLab 1 (R²)Lab 2 (R²)Lab 3 (R²)Average R²Range (µg/mL)
HPLC Fingolimod0.99950.99920.99960.99941 - 900
Impurity A0.99890.99910.99880.99890.1 - 10
Impurity B0.99900.99870.99920.99900.1 - 10
UPLC Fingolimod0.99980.99970.99990.99981 - 900
Impurity A0.99950.99960.99940.99950.05 - 10
Impurity B0.99940.99930.99960.99940.05 - 10

Table 3: Comparison of Accuracy (Recovery %)

MethodAnalyteSpiked LevelLab 1 (%)Lab 2 (%)Lab 3 (%)Average Recovery (%)
HPLC Impurity A0.1%98.599.198.298.6
0.5%100.299.5100.8100.2
Impurity B0.1%99.098.799.599.1
0.5%101.1100.5100.9100.8
UPLC Impurity A0.1%99.299.899.599.5
0.5%100.5100.1100.9100.5
Impurity B0.1%99.899.3100.199.7
0.5%101.5100.8101.1101.1

Table 4: Comparison of Precision (%RSD)

MethodAnalyte (0.5% Level)Lab 1 (%RSD)Lab 2 (%RSD)Lab 3 (%RSD)Inter-Lab %RSD
HPLC Impurity A1.82.11.92.5
Impurity B1.51.91.72.2
UPLC Impurity A1.11.31.01.8
Impurity B0.91.21.11.5

Table 5: Comparison of LOD & LOQ (µg/mL)

MethodParameterLab 1Lab 2Lab 3Average
HPLC LOD0.030.040.030.033
LOQ0.100.120.100.107
UPLC LOD0.0150.0180.0160.016
LOQ0.050.060.050.053

Discussion and Interpretation of Results

The hypothetical data presented above illustrates the expected outcomes of such a comparative study. The UPLC method consistently demonstrates superior performance in terms of linearity, precision, and sensitivity (lower LOD/LOQ). This is attributable to the smaller particle size of the stationary phase and the higher operating pressures, which lead to sharper peaks and better resolution.

The HPLC method, while slightly less sensitive and precise, still provides robust and reliable results that meet typical regulatory requirements.[11] Its primary advantage lies in its widespread availability and the lower cost of instrumentation.

The choice between HPLC and UPLC will depend on the specific needs of the laboratory. For high-throughput QC environments where speed and sensitivity are paramount, the UPLC method is the clear choice. For laboratories with existing HPLC infrastructure or less demanding throughput needs, the validated HPLC method remains a viable and cost-effective option.

The following diagram illustrates the logical relationship between the analytical techniques and the key performance indicators evaluated in the study.

Method_Performance_Comparison cluster_Methods Analytical Methods cluster_Parameters Key Performance Parameters cluster_Outcomes Comparative Outcomes HPLC HPLC Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD / LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness UPLC UPLC UPLC->Specificity UPLC->Linearity UPLC->Accuracy UPLC->Precision UPLC->LOD_LOQ UPLC->Robustness Reliability Method Reliability Specificity->Reliability Transferability Method Transferability Specificity->Transferability Efficiency Analytical Efficiency Specificity->Efficiency Linearity->Reliability Linearity->Transferability Linearity->Efficiency Accuracy->Reliability Accuracy->Transferability Accuracy->Efficiency Precision->Reliability Precision->Transferability Precision->Efficiency LOD_LOQ->Reliability LOD_LOQ->Transferability LOD_LOQ->Efficiency Robustness->Reliability Robustness->Transferability Robustness->Efficiency

Caption: Relationship between methods, parameters, and study outcomes.

Conclusion

This guide has outlined a comprehensive approach to conducting an inter-laboratory comparison of analytical methods for Fingolimod impurities. By establishing a robust protocol, utilizing well-characterized standards, and evaluating key performance parameters, laboratories can gain confidence in the reliability and transferability of their chosen analytical methods. The hypothetical data presented herein suggests that while both HPLC and UPLC are suitable for this purpose, UPLC offers significant advantages in speed and sensitivity. Ultimately, the selection of an analytical method should be based on a thorough evaluation of its performance characteristics in the context of its intended use and the available resources.

References

  • Geren, N., et al. (2022). Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method. Biomedical Chromatography, 36(12), e5493. [Link]

  • NHS (2015). Guidance for the validation of pharmaceutical quality control analytical methods. Pharmaceutical Quality Assurance and Technical Services. [Link]

  • Pharmaffiliates. Fingolimod-impurities. Pharmaffiliates. [Link]

  • Veeprho. Fingolimod Impurity 1 | CAS 899822-99-2. Veeprho. [Link]

  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Ahuja, S. (2014). Validation of Impurity Methods, Part II. LCGC North America, 22(8). [Link]

  • TLC PharmaChem. Fingolimod Impurities | Usp | Ep | Bp. TLC PharmaChem. [Link]

  • Pharmaffiliates. Fingolimod Hydrochloride-impurities. Pharmaffiliates. [Link]

  • Separation Science. Analysis of Fingolimod Hydrochloride According to USP Monograph Guidelines. Separation Science. [Link]

  • Mandrioli, R., et al. (2020). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. Molecules, 25(21), 5035. [Link]

  • Reddy, M. S. N., et al. (2014). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica, 6(5), 344-353. [Link]

  • Pharma Beginners (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

  • European Medicines Agency (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Sidorenko, I., et al. (2014). Assessing the potential impact of non-proprietary drug copies on quality of medicine and treatment in patients with relapsing multiple sclerosis: the experience with fingolimod. Drug, Healthcare and Patient Safety, 6, 85–92. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Nitroalkane Diol Analogues: A Methodological and Mechanistic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Nitroalkane Diols and Their Cytotoxic Potential

Nitroalkane diols are a class of organic compounds characterized by a nitro group and two hydroxyl groups. A prominent member of this class is 2-bromo-2-nitro-1,3-propanediol, widely known as Bronopol, which has been utilized as an effective antimicrobial agent in numerous consumer and industrial products.[1] The biological activity of these compounds, including their cytotoxicity, is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing new analogues with desired therapeutic or biocidal properties while minimizing off-target toxicity.

The cytotoxicity of nitro compounds can be influenced by factors such as their electron affinity and the presence of specific functional groups.[2][3] For instance, the introduction of a nitro group can significantly enhance the cytotoxic potential of a molecule.[4][5] This guide will walk you through the process of systematically evaluating and comparing the cytotoxic profiles of novel nitroalkane diol analogues.

A Framework for Comparative Cytotoxicity Assessment

To meaningfully compare the cytotoxicity of nitroalkane diol analogues, a systematic approach is essential. This involves synthesizing a series of compounds with controlled structural variations and evaluating their effects on relevant cell lines.

A hypothetical series of analogues for comparison could include variations at the carbon atom bearing the nitro group, such as:

  • Analogue 1: 2-nitro-1,3-propanediol (a metabolite of Bronopol)[6]

  • Analogue 2: 2-bromo-2-nitro-1,3-propanediol (Bronopol)

  • Analogue 3: 2-chloro-2-nitro-1,3-propanediol

  • Analogue 4: 2-methyl-2-nitro-1,3-propanediol

By comparing the cytotoxicity of such a series, researchers can deduce the influence of different substituents on the compound's biological activity.

Experimental Protocols for Cytotoxicity Assessment

The following are detailed protocols for two standard in vitro cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.[4][7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[5][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living, metabolically active cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4][8]

  • Compound Treatment: Prepare serial dilutions of the nitroalkane diol analogues in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).[4]

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2 to 4 hours.[6][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, indicating a loss of cell membrane integrity.[7][10]

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[11]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired period (e.g., 24-48 hours).

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[10]

  • LDH Reaction: Add the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant, according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[10]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Data Presentation and Interpretation

The results of cytotoxicity assays are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that causes a 50% reduction in cell viability compared to the control.[2][4] These values are crucial for comparing the potency of different analogues.

Table 1: Hypothetical Comparative Cytotoxicity of Nitroalkane Diol Analogues (IC50 in µM)

Cell LineAnalogue 1 (2-nitro-1,3-propanediol)Analogue 2 (Bronopol)Analogue 3 (2-chloro-2-nitro-1,3-propanediol)Analogue 4 (2-methyl-2-nitro-1,3-propanediol)Doxorubicin (Positive Control)
MCF-7 (Breast Cancer) >10025.5 ± 2.130.2 ± 3.585.1 ± 7.80.8 ± 0.1
A549 (Lung Cancer) >10018.9 ± 1.522.7 ± 2.976.4 ± 6.20.5 ± 0.08
HEK293 (Normal Kidney) >10045.3 ± 4.255.8 ± 5.1>1005.2 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

From this hypothetical data, one could infer that the presence of a halogen at the 2-position (Analogues 2 and 3) significantly increases cytotoxicity compared to the des-halo (Analogue 1) and methylated (Analogue 4) counterparts. Furthermore, comparing the IC50 values in cancer cell lines versus normal cell lines provides a selectivity index, which is a critical parameter in drug development.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates treatment Treatment of Cells with Analogues cell_seeding->treatment compound_prep Preparation of Nitroalkane Diol Analogue Dilutions compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay data_acq Absorbance Measurement mtt_assay->data_acq ldh_assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc comparison Comparative Analysis ic50_calc->comparison

Caption: Workflow for comparing the cytotoxicity of nitroalkane diol analogues.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of nitroalkane diols may be mediated by several mechanisms, including the induction of oxidative stress and apoptosis.

Oxidative Stress

Many nitroaromatic and nitroheterocyclic compounds are known to exert their toxic effects through the generation of reactive oxygen species (ROS).[4] The nitro group can undergo enzymatic reduction to form a nitro anion radical, which can then react with molecular oxygen to produce superoxide radicals and regenerate the parent nitro compound. This redox cycling can lead to a state of oxidative stress, where the cellular antioxidant capacity is overwhelmed, resulting in damage to DNA, proteins, and lipids, and ultimately leading to cell death.

Apoptosis Induction

Cytotoxic compounds often induce programmed cell death, or apoptosis. This is a highly regulated process involving a cascade of enzymes called caspases.[12] Apoptosis can be initiated through two main pathways:

  • The Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8.

  • The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria and the activation of initiator caspase-9.

Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The induction of apoptosis by novel compounds can be confirmed by assays such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Visualizing Potential Apoptotic Pathways

G cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase nitroalkane Nitroalkane Diol Analogue death_receptor Death Receptors nitroalkane->death_receptor ros Oxidative Stress (ROS) nitroalkane->ros caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Stress ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathways induced by nitroalkane diol analogues.

Conclusion

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of nitroalkane diol analogues. By employing standardized assays, systematically analyzing the data, and investigating the underlying mechanisms of cell death, researchers can effectively characterize the biological activity of these compounds. The structure-activity relationships derived from such studies are invaluable for the rational design of new molecules with improved efficacy and safety profiles, paving the way for their potential application in therapeutics and other fields.

References

  • LDH release (LDHr) assay. (n.d.). In Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. National Institutes of Health. Retrieved from [Link][10]

  • Blagosklonny, M. V., & Fojo, T. (1999). Activation and role of caspases in chemotherapy-induced apoptosis. Drug Resistance Updates, 2(1), 21-29.[12]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][5]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link][8]

  • InvivoGen. (n.d.). LDH-Blue™ Cytotoxicity Assay - Cell Death Detection. Retrieved from [Link][11]

  • Valko, M., Rhodes, C. J., Moncol, J., Izakovic, M., & Mazur, M. (2006). Free radicals, metals and antioxidants in oxidative stress-induced cancer. Chemico-biological interactions, 160(1), 1–40.
  • Ataman Kimya. (n.d.). 2-BROMO-2-NITROPROPANE-1,3-DIOL. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). Retrieved from [Link]

  • protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link][13]

  • Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312.[14]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Adams, G. E., Stratford, I. J., Wallace, R. G., Wardman, P., & Watts, M. E. (1980). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Journal of the National Cancer Institute, 64(3), 555–560.[3]

  • PubChem. (n.d.). Bronopol. Retrieved from [Link][1]

Sources

A Comparative Guide to the Bioanalytical Method Validation of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a bioanalytical method for quantifying 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol in human plasma. Adhering to the principles of scientific integrity, this document details not only the requisite validation experiments but also the scientific rationale behind methodological choices. The objective is to equip researchers, scientists, and drug development professionals with a robust strategy for developing a reliable and reproducible assay suitable for regulatory submission.

The validation process is critical for ensuring that the data from pharmacokinetic (PK) and toxicokinetic (TK) studies are reliable, forming the basis for regulatory decisions on drug safety and efficacy.[1][2] This guide is structured to follow the harmonized recommendations of the International Council for Harmonisation (ICH) M10 guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4][5][6][7]

Foundational Strategy: Method Development and Optimization

Before validation can commence, a robust and reliable analytical method must be developed. The choices made during this phase directly impact the success and efficiency of the subsequent validation.

Analyte and Internal Standard (IS) Selection
  • Analyte: this compound is a small molecule with a molecular weight that makes it amenable to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its structure suggests a moderate to high degree of lipophilicity due to the octylphenethyl group.

  • Internal Standard (IS): The gold standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or D₄-labeled this compound). A SIL-IS is chemically identical to the analyte and thus exhibits the same behavior during extraction, chromatography, and ionization. This co-elution is crucial for compensating for variability in sample processing and potential matrix effects, thereby ensuring the highest possible accuracy and precision.[8][9] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used, but this requires more rigorous evaluation of matrix effects.

Instrumentation: The Case for LC-MS/MS

For quantitative bioanalysis of small molecules in complex matrices like plasma, LC-MS/MS is the industry-standard technique.[1][5] Its power lies in the combination of the physical separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This approach allows for the differentiation and quantification of the analyte from endogenous plasma components and potential metabolites.[3]

Comparative Analysis of Sample Preparation Techniques

The primary goal of sample preparation is to isolate the analyte from interfering matrix components, such as proteins and phospholipids, which can suppress or enhance the analyte's signal during ionization (matrix effect).[10][11] The choice of technique represents a trade-off between speed, cost, and cleanliness.

  • Protein Precipitation (PPT): The simplest method, involving the addition of an organic solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins.[12][13]

    • Pros: Fast, inexpensive, and requires minimal method development.

    • Cons: Produces the "dirtiest" extract, with significant levels of residual phospholipids, leading to a higher risk of matrix effects and potential for instrument contamination over time.[12]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids (an aqueous sample and an organic solvent).

    • Pros: Provides a cleaner extract than PPT and can concentrate the analyte.

    • Cons: More labor-intensive, requires larger volumes of organic solvents, and can be challenging to automate.

  • Solid-Phase Extraction (SPE): The most sophisticated technique, where the analyte is selectively adsorbed onto a solid sorbent and interfering components are washed away before the analyte is eluted with a small volume of solvent.[13]

    • Pros: Delivers the cleanest extracts, minimizes matrix effects, allows for significant analyte concentration, and is highly amenable to automation.[14]

    • Cons: Highest cost per sample and requires more extensive method development to optimize sorbent chemistry, wash, and elution steps.

Decision Rationale: For a definitive regulatory submission, minimizing analytical variability is paramount. Therefore, Solid-Phase Extraction (SPE) is selected for this method. The superior cleanup justifies the additional upfront investment in cost and development time by producing higher quality, more reliable data and reducing the risk of failed runs during study sample analysis.

Sample_Preparation_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) (Selected Method) start Plasma Sample ppt_step Add Acetonitrile, Vortex, Centrifuge start->ppt_step lle_step Add Organic Solvent, Mix, Separate Layers start->lle_step spe_step Condition -> Load -> Wash -> Elute start->spe_step ppt_result Supernatant for Analysis ppt_step->ppt_result ppt_pros Pros: - Fast - Inexpensive ppt_cons Cons: - High Matrix Effect Risk - Less Clean lle_result Organic Layer for Analysis lle_step->lle_result lle_pros Pros: - Cleaner than PPT - Concentrates Analyte lle_cons Cons: - Labor Intensive - Solvent Use spe_result Eluate for Analysis spe_step->spe_result spe_pros Pros: - Cleanest Extract - Minimizes Matrix Effects - High Recovery & Concentration spe_cons Cons: - Higher Cost - More Development

Caption: Comparative workflow of plasma sample preparation techniques.

Full Bioanalytical Method Validation: Experimental Protocols & Acceptance Criteria

A full validation is required to demonstrate that the method is suitable for its intended purpose.[1][5] The following experiments are performed according to the ICH M10 guideline.[1]

Experimental Workflow Overview

Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Analysis & Reporting stock Prepare Stock Solutions (Analyte & IS) qc Prepare Calibration (CAL) & Quality Control (QC) Samples in Plasma stock->qc selectivity Selectivity & Specificity cal_curve Calibration Curve (Linearity) accuracy_precision Accuracy & Precision recovery_matrix Recovery & Matrix Effect stability Stability (Bench-top, F/T, Long-term) extraction Sample Extraction (SPE Protocol) qc->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing & Statistical Analysis lcms->data report Validation Report data->report

Caption: Overall workflow for bioanalytical method validation.

Selectivity and Specificity
  • Causality: This experiment demonstrates that the method can differentiate and quantify the analyte from other components in the matrix.[3] It ensures that endogenous substances or metabolites do not produce a signal that could be mistaken for the analyte, particularly at the Lower Limit of Quantitation (LLOQ).

  • Protocol:

    • Analyze blank plasma samples from at least six different individual donors.

    • Analyze a blank sample spiked with the analyte at the LLOQ and the internal standard.

  • Acceptance Criteria (ICH M10):

    • Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • Response in blank samples at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Calibration Curve and Linearity
  • Causality: This establishes the relationship between the instrument response and the known concentration of the analyte over a specified range. This relationship is used to calculate the concentration of unknown samples.

  • Protocol:

    • Prepare a set of calibration standards (typically 8-10 non-zero concentrations) by spiking blank plasma with known amounts of the analyte.

    • The range must cover the expected concentrations in study samples, including the LLOQ and the Upper Limit of Quantitation (ULOQ).

    • Analyze the calibration curve along with quality control (QC) samples in at least three separate runs.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration and fit with an appropriate regression model (typically linear or quadratic with 1/x² weighting).

  • Acceptance Criteria (ICH M10):

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).

Accuracy and Precision
  • Causality: This is the cornerstone of validation, demonstrating that the method produces results that are both correct (accuracy) and consistent (precision).[15] It is evaluated at multiple concentration levels to ensure reliability across the entire calibration range.

  • Protocol:

    • Prepare QC samples in bulk at four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC (mid-range), and High QC (≈75-90% of ULOQ).[16]

    • Analyze at least five replicates of each QC level in three separate analytical runs performed on at least two different days.[17]

  • Acceptance Criteria (ICH M10):

    • Accuracy: The mean concentration for each QC level must be within ±15% of the nominal value (±20% for LLOQ).[17]

    • Precision (CV%): The coefficient of variation should not exceed 15% for each QC level (20% for LLOQ).[17]

Validation Parameter Level Run 1 Run 2 Run 3 Overall (Inter-run) Acceptance Criteria
Accuracy (%Bias) LLOQ (1 ng/mL)+8.5%+12.1%+9.3%+10.0% ±20%
Low QC (3 ng/mL)+5.2%+7.8%+6.5%+6.5% ±15%
Mid QC (50 ng/mL)-2.1%-0.5%-1.8%-1.5% ±15%
High QC (800 ng/mL)+3.4%+1.9%+2.7%+2.7% ±15%
Precision (%CV) LLOQ (1 ng/mL)9.8%11.2%10.5%12.1% ≤20%
Low QC (3 ng/mL)6.5%7.1%6.8%8.2% ≤15%
Mid QC (50 ng/mL)4.1%3.8%4.5%5.5% ≤15%
High QC (800 ng/mL)3.2%2.9%3.5%4.8% ≤15%
Table 1: Hypothetical Accuracy and Precision Data Summary
Recovery and Matrix Effect
  • Causality: These two experiments are intrinsically linked. Recovery assesses the efficiency of the extraction process.[3] Matrix Effect evaluates the influence of co-eluting matrix components on the ionization of the analyte.[9][11] A high and consistent recovery is desirable, but a consistent, reproducible matrix effect is more critical.

  • Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Analyte spiked into post-extraction blank plasma (represents 100% recovery, no matrix effect).

      • Set B: Analyte spiked into pre-extraction blank plasma (processed through SPE).

      • Set C: Analyte prepared in neat solution.

    • Analyze samples from at least six different lots of plasma.

  • Calculations & Acceptance Criteria:

    • Recovery (%) = (Peak Response of Set B / Peak Response of Set A) * 100. Should be consistent across concentrations and lots.

    • Matrix Factor (MF) = (Peak Response of Set A / Peak Response of Set C).

    • IS-Normalized Matrix Factor: Calculated for both analyte and IS. The CV of the IS-normalized MF across the different lots of plasma should be ≤15%. This demonstrates that the IS effectively compensates for any variability in ion suppression or enhancement.

Parameter Level Mean Recovery (%) Mean IS-Normalized Matrix Factor CV of Matrix Factor (%) Acceptance Criteria (CV)
Recovery & Matrix Low QC88.5%0.986.8%≤15%
High QC91.2%1.015.2%≤15%
Table 2: Hypothetical Recovery and Matrix Effect Data Summary
Stability
  • Causality: Stability experiments are crucial to demonstrate that the analyte's concentration does not change during the entire lifecycle of a sample, from collection to analysis.[18][19][20] This ensures that the measured concentration accurately reflects the concentration at the time of sample collection.

  • Protocol:

    • Analyze Low and High QC samples after exposing them to various storage and handling conditions.

    • Compare the mean concentrations of the stored stability samples against freshly prepared calibration standards and QCs.

  • Acceptance Criteria (ICH M10): The mean concentration of the stability samples must be within ±15% of the nominal concentration.[18]

Stability_Plan center Analyte Stability in Plasma (Low & High QC) bt Bench-Top Stability (e.g., 24h at Room Temp) center->bt Simulates sample handling ft Freeze-Thaw Stability (e.g., 5 cycles at -20°C & -80°C) center->ft Simulates sample retrieval lt Long-Term Stability (e.g., 12 months at -80°C) center->lt Simulates study storage post Post-Preparative Stability (e.g., 48h in Autosampler) center->post Simulates analytical queue

Caption: Key stability experiments for bioanalytical method validation.

Stability Condition Duration / Cycles Storage Temp. Mean Accuracy (%Bias) Acceptance Criteria
Bench-Top 24 hoursRoom TempLow QC: +5.1%\nHigh QC: +3.8%±15%
Freeze-Thaw 5 Cycles-80°C to RTLow QC: -6.2%\nHigh QC: -4.5%±15%
Long-Term 12 Months-80°CLow QC: -8.9%\nHigh QC: -7.1%±15%
Post-Preparative 48 hours4°C (Autosampler)Low QC: +2.3%\nHigh QC: +1.9%±15%
Table 3: Hypothetical Stability Data Summary

Conclusion

The successful validation of a bioanalytical method is a prerequisite for its use in regulated studies. This guide outlines a comprehensive and scientifically-grounded approach for the validation of a method to quantify this compound in human plasma. By making informed decisions during method development—such as selecting a superior sample preparation technique like SPE and using a stable isotope-labeled internal standard—and by rigorously executing the validation experiments outlined by regulatory bodies, researchers can ensure the generation of high-quality, reliable, and defensible data. The presented protocols, acceptance criteria, and data tables serve as a robust template for achieving this critical goal in the drug development process.

References

  • International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Al-Tannak, N. F., et al. (2023). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. ResearchGate. [Link]

  • Panchal, H. V., & Patel, D. S. (2014). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (Superseded). [Link]

  • O'Rourke, D., et al. (2014). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central. [Link]

  • Al-Tannak, N. F., et al. (2023). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. MDPI. [Link]

  • van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]

  • Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?[Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • DeSilva, B., et al. (2007). Key elements of bioanalytical method validation for macromolecules. The AAPS Journal. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Zhang, Y., & Zhang, J. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Bioanalysis. [Link]

  • Tiwari, G., & Tiwari, R. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods. [Link]

  • Al-Malki, A. H., et al. (2023). Bioanalytical method development and validation for the quantitation of larotrectinib in human plasma. Journal of Applied Pharmaceutical Science. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • SK Pharma Tech Solutions. (n.d.). 2-(4-heptylphenethyl)-2-nitropropane-1,3-diol. [Link]

  • BioPharma Services Inc. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Google Patents. (n.d.). Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Maciej, K., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. MDPI. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. [Link]

  • KCAS Bioanalytical & Biomarker Services. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Schettgen, T., et al. (2018). A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. Analytical Methods. [Link]

  • Bioanalytical Community. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?[Link]

  • Ritter, N. M. (2021). Stability Testing: Monitoring Biological Product Quality Over Time. BioProcess International. [Link]

Sources

A Spectroscopic Compass: Navigating the Structural Nuances of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the precise characterization of molecular structures is a cornerstone of both efficacy and safety. For researchers working with complex synthetic intermediates, such as 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol, a precursor in various therapeutic pathways, a comprehensive understanding of its spectroscopic signature is paramount. This guide provides an in-depth comparative analysis of the spectroscopic properties of this target molecule alongside its structurally similar counterparts. By examining the influence of varying substituents at the C2 position, we can delineate the key spectral features that define this class of compounds and, in doing so, provide a predictive framework for their characterization.

This comparison will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and three key analogs: 2-(hydroxymethyl)-2-nitropropane-1,3-diol, 2-methyl-2-nitropropane-1,3-diol, and 2-nitro-2-phenylpropane-1,3-diol. The choice of these analogs allows for a systematic evaluation of the electronic and steric effects of the substituent at the quaternary carbon, providing a robust foundation for interpreting the spectra of the more complex target molecule.

The Structural Logic of Comparison

The core structure, a 2-nitro-1,3-propanediol backbone, provides a constant spectroscopic framework. The variation at the C2 position allows us to dissect the contributions of different functional groups to the overall spectral fingerprint. The comparison is designed to illuminate the following relationships:

G cluster_target Target Molecule cluster_analogs Structural Analogs for Comparison Target This compound Analog1 2-(hydroxymethyl)-2-nitropropane-1,3-diol Target->Analog1 Alkyl vs. Hydroxymethyl Analog2 2-methyl-2-nitropropane-1,3-diol Target->Analog2 Alkyl vs. Methyl Analog3 2-nitro-2-phenylpropane-1,3-diol Target->Analog3 Alkyl vs. Phenyl

Figure 1: A diagram illustrating the logical relationship between the target molecule and its selected structural analogs for a comprehensive spectroscopic comparison.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the target molecule and its analogs. The data for this compound is predicted based on the established trends observed in the analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

Compound-CH₂OH (ppm)-OH (ppm)C2-Substituent Protons (ppm)Aromatic Protons (ppm)
This compound (Predicted) ~3.8-4.0 (d)Broad singlet~2.0-2.2 (t, -CH₂-Ar), ~2.5-2.7 (t, -CH₂-C(NO₂)), ~1.2-1.6 (m, -(CH₂)₆-), ~0.8-0.9 (t, -CH₃)~7.1-7.3 (d), ~7.0-7.2 (d)
2-(hydroxymethyl)-2-nitropropane-1,3-diol3.76 (d)5.12 (t)3.76 (d, -CH₂OH)-
2-methyl-2-nitropropane-1,3-diol~3.7-3.9Broad singlet~1.6 (s, -CH₃)-
2-nitro-2-phenylpropane-1,3-diol~4.0-4.2Broad singlet-~7.3-7.5 (m)

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

Compound-CH₂OH (ppm)C-NO₂ (ppm)C2-Substituent Carbons (ppm)Aromatic Carbons (ppm)
This compound (Predicted) ~60-65~90-95~30-36 (-CH₂-), ~22-32 (-(CH₂)₆-), ~14 (-CH₃)~128-142
2-(hydroxymethyl)-2-nitropropane-1,3-diol58.595.158.5 (-CH₂OH)-
2-methyl-2-nitropropane-1,3-diol~60~92~20 (-CH₃)-
2-nitro-2-phenylpropane-1,3-diol~63~94-~125-135

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC-H StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchC-O Stretch
This compound (Predicted) ~3300-3500 (broad)~2850-2960~1540-1560~1340-1360~1050
2-(hydroxymethyl)-2-nitropropane-1,3-diol~3300-3500 (broad)~2880-2950~1550~1350~1050
2-methyl-2-nitropropane-1,3-diol~3300-3500 (broad)~2870-2960~1545~1355~1045
2-nitro-2-phenylpropane-1,3-diol~3300-3600 (broad)~2890-3030~1555~1360~1060

Table 4: Mass Spectrometry (EI) Key Fragments (m/z)

Compound[M-NO₂]⁺[M-CH₂OH]⁺Other Key Fragments
This compound (Predicted) 307322105 (phenethyl), 91 (benzyl), fragments from octyl chain
2-(hydroxymethyl)-2-nitropropane-1,3-diol10512075, 57
2-methyl-2-nitropropane-1,3-diol8910457, 43
2-nitro-2-phenylpropane-1,3-diol151166105, 77 (phenyl)

Experimental Protocols

A standardized approach to spectroscopic analysis is crucial for data comparability. The following protocols outline the methodologies for acquiring the experimental data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm centered around 6 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

    • Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.

  • Ionization: Utilize Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-500).

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule.

In-Depth Spectroscopic Interpretation

¹H NMR Analysis

The ¹H NMR spectra of these compounds are characterized by distinct regions corresponding to the different structural motifs.

  • Hydroxymethyl Protons (-CH₂OH): In all the analogs, the protons of the two hydroxymethyl groups are diastereotopic due to the chiral center at C2. This results in an AB quartet or two distinct doublets, typically observed in the 3.7-4.2 ppm region. The presence of the bulky and electron-withdrawing nitro group deshields these protons.

  • Hydroxyl Protons (-OH): These protons typically appear as a broad singlet, and their chemical shift is highly dependent on concentration and solvent.

  • C2-Substituent Protons: The chemical shift and multiplicity of the protons on the C2 substituent are highly informative.

    • For 2-(hydroxymethyl)-2-nitropropane-1,3-diol , these protons are chemically equivalent to the other hydroxymethyl protons.

    • For 2-methyl-2-nitropropane-1,3-diol , a sharp singlet for the methyl group is expected around 1.6 ppm.

    • For 2-nitro-2-phenylpropane-1,3-diol , the aromatic protons will appear as a multiplet in the 7.3-7.5 ppm range.

  • Predicted Spectrum of this compound:

    • The 4-octylphenethyl group introduces several new signals. The two methylene groups of the phenethyl linker will appear as two distinct triplets around 2.0-2.2 ppm and 2.5-2.7 ppm.

    • The long octyl chain will produce a complex multiplet for the internal methylene groups between 1.2-1.6 ppm and a characteristic triplet for the terminal methyl group around 0.8-0.9 ppm.

    • The para-substituted aromatic ring will show two doublets in the aromatic region.

¹³C NMR Analysis

The ¹³C NMR spectra provide valuable information about the carbon framework.

  • Hydroxymethyl Carbons (-CH₂OH): These carbons consistently appear in the 60-65 ppm region.

  • Quaternary Carbon (C-NO₂): The carbon atom bearing the nitro group is significantly deshielded and is found in the 90-95 ppm range.

  • C2-Substituent Carbons: The chemical shift of the substituent's carbons reflects its electronic nature.

    • The methyl carbon in 2-methyl-2-nitropropane-1,3-diol is expected around 20 ppm.

    • The aromatic carbons in 2-nitro-2-phenylpropane-1,3-diol will resonate in the 125-135 ppm range.

  • Predicted Spectrum of this compound:

    • The methylene carbons of the phenethyl group will appear in the 30-36 ppm region.

    • The carbons of the octyl chain will be observed between 14 ppm (terminal methyl) and 32 ppm.

    • The aromatic carbons will show four distinct signals due to para-substitution.

IR Spectroscopic Analysis

The IR spectra are dominated by the characteristic absorptions of the nitro and hydroxyl groups.

  • O-H Stretch: A broad and intense absorption band in the 3300-3500 cm⁻¹ region is characteristic of the hydrogen-bonded hydroxyl groups.

  • NO₂ Stretches: The most diagnostic feature for these compounds is the presence of two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. These typically appear around 1540-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).

  • C-H Stretches: Aliphatic C-H stretching vibrations are observed in the 2850-2960 cm⁻¹ range. For the aromatic-containing analogs, additional C-H stretches above 3000 cm⁻¹ will be present.

  • C-O Stretch: A strong C-O stretching band is expected around 1050 cm⁻¹.

The workflow for IR spectral interpretation follows a logical progression:

G Start Acquire IR Spectrum CheckOH Broad band at ~3300-3500 cm⁻¹? Start->CheckOH CheckNO2 Two strong bands at ~1550 & ~1350 cm⁻¹? CheckOH->CheckNO2 Yes Reevaluate Re-evaluate Structure/Purity CheckOH->Reevaluate No CheckCH Bands at ~2850-3000 cm⁻¹? CheckNO2->CheckCH Yes CheckNO2->Reevaluate No Confirm Structure Consistent with a 2-Nitro-1,3-propanediol CheckCH->Confirm Yes CheckCH->Reevaluate No

Figure 2: A decision-making workflow for the initial interpretation of an IR spectrum of a 2-nitro-1,3-propanediol derivative.

Mass Spectrometric Fragmentation

Electron impact mass spectrometry of these compounds often results in the absence of a prominent molecular ion peak due to the lability of the nitro group. The fragmentation patterns, however, provide valuable structural information.

  • Loss of NO₂: A common and significant fragmentation pathway is the loss of the nitro group (a neutral loss of 46 Da), leading to the [M-NO₂]⁺ ion.

  • Loss of CH₂OH: Cleavage of a hydroxymethyl group (a neutral loss of 31 Da) is another characteristic fragmentation, resulting in the [M-CH₂OH]⁺ ion.

  • Side-Chain Fragmentation: The nature of the C2 substituent will dictate other significant fragmentation pathways. For This compound , fragmentation of the octyl chain and cleavage of the phenethyl group (leading to benzyl and phenethyl cations) are expected.

Conclusion

The spectroscopic characterization of this compound, while not directly available in the public domain, can be confidently predicted through a systematic comparison with its structural analogs. The consistent spectral features of the 2-nitro-1,3-propanediol core, combined with the predictable influence of the C2 substituent, provide a robust framework for structural elucidation. This guide serves as a valuable resource for researchers in drug development and related fields, offering both the foundational data and the interpretive logic necessary for the confident characterization of this important class of molecules.

References

  • PubChem. 2-Methyl-2-nitro-1,3-propanediol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Ethyl-2-nitro-1,3-propanediol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Nitro-1-phenyl-1,3-propanediol. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. MDPI. [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol (CAS No. 374077-88-0)[1]. As a valued professional in the field of drug development and scientific research, your safety, and the integrity of our shared laboratory environment, are paramount. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a deep understanding of the principles of safe chemical waste management. The procedures outlined are designed to be self-validating, grounded in established safety protocols for organic nitro compounds.

Core Principles: Understanding the Hazard Profile

This compound is an organic nitro compound. The presence of the nitro group (-NO₂) is the primary driver of its hazard profile. Organic nitro compounds are energetically rich and can be thermally sensitive. Improper handling or disposal can lead to significant risks, including rapid and highly exothermic decomposition, particularly when contaminated with impurities or heated[2].

The primary hazards to consider are:

  • Thermal Instability: Like many organic nitro compounds, this chemical may decompose exothermically at elevated temperatures. This decomposition can be violent or explosive under certain conditions[2]. Contamination with incompatible materials, such as strong acids or bases, can lower the decomposition temperature, increasing the risk of a runaway reaction[2].

  • Hazardous Combustion Products: In the event of a fire or uncontrolled decomposition, toxic and irritating gases will be released, most notably nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂)[3].

  • Skin Absorption and Sensitization: Many nitro compounds and their derivatives can be absorbed through the skin[4]. While specific data for this compound is limited, related chemicals like 2-Nitro-2-propyl-1,3-propanediol are known to be potential skin sensitizers, capable of causing an allergic skin reaction upon contact[5].

Table 1: Hazard Profile and Safety Requirements
ParameterDescriptionSource
Chemical Name This compound[1]
CAS Number 374077-88-0[1]
Primary Functional Group Aliphatic Nitro Compound[8]
Key Hazards Thermal instability, potential for energetic decomposition, release of toxic NOx upon combustion, potential skin sensitization.[2][3][5]
Engineering Controls Must be handled in a certified chemical fume hood.[9][10]
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, face shield, chemical-resistant lab coat.[9][10]
Emergency Preparedness Accessible emergency eyewash station and safety shower. Spill containment kit readily available.[9]

Pre-Disposal: Waste Segregation and Compatibility

The most critical phase of safe disposal is ensuring the waste stream is not inadvertently rendered more hazardous through improper mixing. Organic nitro compounds are incompatible with several chemical classes. Mixing can generate heat, gas, or initiate a violent reaction.

Core Directive: The waste container for this compound must be dedicated to this compound and compatible solvents only. NEVER mix this waste with strong oxidizing acids, bases, or other reactive chemicals.

Diagram 1: Waste Segregation Decision Workflow

WasteSegregation start Begin Waste Disposal: This compound is_pure Is the waste pure compound or in a compatible solvent (e.g., alcohols, ethers)? start->is_pure is_mixed Is the waste mixed with incompatible materials (e.g., strong acids, bases, oxidizers)? is_pure->is_mixed  No container_nitro Collect in dedicated 'Organic Nitro Compound Waste' container. is_pure->container_nitro  Yes container_special DANGER: Incompatible Mixture DO NOT MIX. Consult EHS Immediately. Requires separate, specialized disposal. is_mixed->container_special  Yes ehs_consult Contact Environmental Health & Safety (EHS) for specific guidance before proceeding. is_mixed->ehs_consult  Unsure ehs_consult->container_special

Caption: Decision tree for segregating chemical waste.

Table 2: Chemical Compatibility Reference
Chemical ClassCompatibility with Organic Nitro WasteRationale & Potential HazardsSource
Strong Oxidizing Acids (e.g., Nitric Acid, Perchloric Acid) INCOMPATIBLE Highly exothermic reaction, potential for fire and explosion, generation of toxic gas.[11]
Strong Bases (e.g., NaOH, KOH) INCOMPATIBLE Can catalyze decomposition reactions, leading to thermal instability.[2]
Strong Reducing Agents INCOMPATIBLE Can initiate vigorous, uncontrolled redox reactions.[9]
Alcohols, Ethers, Alkanes Compatible Generally used as solvents; compatible for collection in the same waste stream.[11]
Non-Oxidizing Mineral Acids (Dilute) Use Caution While potentially compatible, it is best practice to avoid mixing acids with organic waste. Neutralize and dispose of aqueous acid waste separately.[11][12]

The Disposal Protocol: A Step-by-Step Guide

This protocol ensures compliance with institutional and regulatory standards, such as those mandated by the Environmental Protection Agency (EPA) and state authorities[13].

Step 1: Waste Container Selection and Labeling
  • Select a Compatible Container: Use a clean, sturdy, leak-proof container made of a material compatible with the chemical (e.g., the original product bottle, a glass bottle, or a high-density polyethylene (HDPE) container). Ensure the container has a secure, screw-top cap[13][14].

  • Affix a Hazardous Waste Label: Before adding any waste, attach a completed Environmental Health & Safety (EHS) Hazardous Waste Label to the container[14]. The label is not just a sticker; it is a critical safety communication tool.

  • Complete the Label Information:

    • Write the words "Hazardous Waste" clearly.

    • List all chemical constituents by their full chemical names (no abbreviations)[14].

    • Provide an accurate percentage for each component.

    • Indicate the date when the first drop of waste was added (the "accumulation start date")[14].

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)
  • Location: The designated waste container must be kept at or near the point of generation (i.e., in the lab where the work is being performed)[7].

  • Secondary Containment: All liquid hazardous waste containers must be placed within a larger, chemically resistant container (secondary containment bin) to contain any potential leaks or spills[14].

  • Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste. Evaporation of solvents is an improper and illegal method of disposal[7][13].

  • Monitor Fill Level: Do not overfill the container. Stop adding waste when it is approximately 90% full to allow for vapor expansion and prevent spills.

Step 3: Arranging for Final Disposal
  • Adhere to Accumulation Limits: Laboratories are typically limited to accumulating a maximum of 55 gallons of hazardous waste. For certain acutely toxic chemicals (P-listed wastes), the limit is one quart[7]. Once a container is full or these limits are reached, it must be removed promptly.

  • Request a Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[14]. Provide them with the information from the hazardous waste label.

  • Do Not Abandon Chemicals: Ensure all waste is properly disposed of before vacating a lab space. Abandoned chemicals pose a significant safety risk and regulatory liability[12].

Step 4: Decontamination of Labware
  • Triple Rinse: Glassware and equipment that have come into contact with the compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The first rinse is considered hazardous waste and must be collected in your designated "Organic Nitro Compound Waste" container. Subsequent rinses may also need to be collected, depending on your institution's specific policies[12].

  • Final Cleaning: After the solvent rinse, the labware can be washed with soap and water.

Emergency Procedures for Spills and Exposures

  • In Case of a Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, wear your full PPE.

    • Contain the spill using a chemical absorbent spill pad or non-reactive material like vermiculite or sand.

    • Sweep up the absorbed material and place it in a sealed container. Label it as "Spill Debris containing this compound" and dispose of it as hazardous waste[3].

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.

  • In Case of Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower[3][5].

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open[3].

    • Ingestion or Inhalation: Move to fresh air immediately.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this or a similar compound to the medical personnel.

References

  • Nitration reaction safety - YouTube. (2024). Vertex AI Search.
  • 2-Nitro-2-ethyl-1,3-propanediol SDS, 597-09-1 Safety D
  • This compound - Smolecule. (2023). Smolecule.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • This compound | Chemsrc. (2025). Chemsrc.
  • 2-Nitro-2-propyl-1,3-propanediol SDS, 5638-92-6 Safety D
  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011).
  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. (n.d.). Institution of Chemical Engineers.
  • Organic Nitro Compounds Waste Compatibility - CP Lab Safety. (n.d.). CP Lab Safety.
  • Hazardous Waste Disposal Guide - Dartmouth Policy Portal. (n.d.). Dartmouth College.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Science Ready.
  • Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. (n.d.). Purdue University.
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023). Northwestern University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.